molecular formula C14H10O4 B042490 5-Hydroxy-1-methoxyxanthone CAS No. 27770-13-4

5-Hydroxy-1-methoxyxanthone

カタログ番号: B042490
CAS番号: 27770-13-4
分子量: 242.23 g/mol
InChIキー: GCAMSSLNXVYMKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone derivative of significant interest in phytochemical and pharmacological research. This compound is frequently isolated from plant families such as Gentianaceae and Polygalaceae, where it serves as a key secondary metabolite. Its core research value lies in its diverse biological activities, which make it a compelling candidate for investigating mechanisms of action related to oxidative stress, inflammation, and microbial pathogenesis. Studies have indicated that this compound exhibits potent antioxidant properties, primarily through free radical scavenging and metal chelation, making it a valuable tool for modeling cellular redox processes. Furthermore, its structure-activity relationship (SAR) is a subject of intense study, as researchers explore how the specific substitution pattern of hydroxy and methoxy groups on the xanthone core influences its affinity for various enzymatic targets, including cyclooxygenases, monoamine oxidases, and acetylcholinesterase. This compound is supplied as a high-purity analytical standard, ideal for use as a reference material in LC-MS, HPLC, and NMR analyses for the qualitative and quantitative assessment of complex plant extracts. It is also utilized in in vitro assays to screen for bioactive leads in drug discovery pipelines targeting neurodegenerative diseases, infectious diseases, and inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-hydroxy-1-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAMSSLNXVYMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333064
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27770-13-4
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Hydroxy-1-methoxyxanthone: A Technical Guide to Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191), a class of oxygenated heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Xanthones are known to possess a wide range of pharmacological properties, including antifungal, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its key characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources

This compound has been isolated from various plant species, primarily belonging to the families Clusiaceae (Guttiferae) and Hypericaceae. These families are well-documented as rich sources of diverse xanthone derivatives.

Table 1: Natural Sources of this compound

Plant FamilySpecies NamePlant PartReference(s)
ClusiaceaeCalophyllum thwaitesiiRoot[1]
HypericaceaeHypericum inodorumAerial parts[2]
ClusiaceaeMammea africanaNot specified
ClusiaceaeMarila laxifloraNot specified
HypericaceaeHypericum brasilienseStems and roots

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. The following protocols are detailed methodologies adapted from literature for the isolation from Hypericum inodorum and a general approach for Calophyllum thwaitesii.

Experimental Protocol 1: Isolation from Hypericum inodorum

This protocol is adapted from the general methodology for isolating xanthones from Hypericum species[2].

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of Hypericum inodorum (e.g., 1 kg) are subjected to sequential extraction with solvents of increasing polarity.

  • Macerate the plant material with n-hexane to remove non-polar constituents.

  • Subsequently, extract the marc with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) using a Soxhlet apparatus or repeated maceration to obtain the crude xanthone-containing extract.

2. Chromatographic Purification:

  • Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • The crude dichloromethane extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% n-hexane and gradually increasing the polarity with EtOAc.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v) and visualized under UV light (254 nm and 365 nm).

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions enriched with this compound are combined, concentrated, and further purified on a Sephadex LH-20 column.

    • Elution is typically performed with methanol (B129727) (MeOH) to separate compounds based on their molecular size and to remove polymeric materials.

  • Step 3: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The semi-purified fractions are subjected to pTLC on silica gel plates with a solvent system such as chloroform:methanol (98:2 v/v).

    • Alternatively, final purification can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water.

    • The purity of the isolated this compound is confirmed by analytical HPLC.

Experimental Workflow for Isolation from Hypericum inodorum

experimental_workflow plant_material Dried & Powdered Hypericum inodorum (Aerial Parts) extraction Sequential Extraction (n-hexane, then CH₂Cl₂) plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->silica_gel_cc enriched_fractions Enriched Fractions silica_gel_cc->enriched_fractions sephadex_lh20 Sephadex LH-20 (Methanol) enriched_fractions->sephadex_lh20 semi_pure Semi-Pure Compound sephadex_lh20->semi_pure final_purification Preparative TLC or HPLC semi_pure->final_purification pure_compound Pure this compound final_purification->pure_compound nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone This compound (or other xanthones) Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_degradation Ubiquitination & Degradation Keap1_Nrf2->Ub_degradation promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cell_Protection Enhanced Cellular Protection Antioxidant_Genes->Cell_Protection

References

Biological Activity of 5-Hydroxy-1-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of its biological effects, including antifungal and monoamine oxidase inhibitory properties. Due to the limited availability of extensive quantitative data for this specific compound, this guide incorporates comparative data from structurally related xanthones to infer potential therapeutic applications in anticancer, anti-inflammatory, and antioxidant contexts. Detailed experimental protocols for key biological assays are provided to facilitate further research, and relevant signaling pathways are illustrated to elucidate potential mechanisms of action.

Introduction to this compound

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and are known for their diverse pharmacological properties. The biological activity of xanthones is significantly influenced by the substitution pattern on their core structure, with hydroxyl and methoxyl groups playing a crucial role. This compound has been isolated from various natural sources and has been specifically noted for its antifungal and enzyme inhibitory activities. This document aims to consolidate the existing knowledge on this compound and provide a framework for future research by presenting quantitative data, detailed experimental methodologies, and mechanistic insights.

Quantitative Biological Activity Data

To facilitate a comparative analysis, the following tables summarize the available quantitative data for this compound and other structurally related xanthones.

Table 1: Antifungal and Antimicrobial Activity

CompoundFungal/Bacterial StrainMIC (µg/mL)Reference
This compound Cladosporium cucumerinumActive (Specific MIC not reported)
1,2-dihydroxyxanthoneCandida albicans7.8[1]
7-bromo-3,4a-dimethoxyxanthoneCandida albicans3.6[1]
1,5,6-trihydroxyxanthoneStaphylococcus aureus MRSA64[2]
1,6,7-trihydroxyxanthoneStaphylococcus aureus MRSA64[2]
Xanthone Derivative (XT17)Staphylococcus aureus ATCC 292130.39[3]
Xanthone Derivative (XT17)Pseudomonas aeruginosa ATCC 90273.125[3]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)Reference
5-methoxyananixanthoneLS174T, SNU-1, K56214.7[4]
Ananixanthone (parent compound)LS174T, SNU-1, K56219.8[4]
1-hydroxyxanthoneHepG243.2[5]
1,7-dihydroxyxanthoneHepG213.2[5]
1,3,6,8-tetrahydroxyxanthoneHepG29.18[5]
Trihydroxyxanthone 3aMCF-7184 ± 15[6]
Trihydroxyxanthone 3cWiDr209 ± 4[6]
5-demethyltangeritinPC311.8[7]

Table 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineIC50 (µM)Reference
Xanthone Derivative 1RAW 264.714.5[8]
Xanthone Derivative 2RAW 264.728.2[8]
Emodin (from Polygonum multiflorum)RAW 264.712.0 ± 0.8[9]
Physcion (from Polygonum multiflorum)RAW 264.77.6 ± 0.3[9]

Table 4: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference
Dihydroxyxanthone 3b349 ± 68[6]
Xanthone V (extra hydroxyl at C-3)Lower IC50 than Xanthone III[10]

Table 5: Enzyme Inhibition

CompoundEnzymeIC50Reference
This compound Monoamine Oxidase A & BDiffering degrees of inhibition
Xanthone Derivativeα-glucosidase16.0 ± 0.03 µM

Mechanisms of Action & Signaling Pathways

Xanthones exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, the mechanisms of related xanthones provide valuable insights.

Anti-inflammatory Activity

The anti-inflammatory effects of many xanthones are mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Xanthone This compound (inferred) Xanthone->IKK inhibits Xanthone->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription AP1 AP-1 MAPK->AP1 AP1->Pro_inflammatory_genes activates transcription G Xanthone This compound (inferred) Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Xanthone->Death_Receptor activates Mitochondrion Mitochondrion Xanthone->Mitochondrion induces stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Bax_Bak Bax/Bak Mitochondrion->Bax_Bak Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with This compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h (formazan formation) E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

References

5-Hydroxy-1-methoxyxanthone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxy-1-methoxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds characterized by a tricyclic dibenzo-γ-pyrone scaffold.[1] This compound has been isolated from various plant species, including Hypericum brasiliense and Calophyllum thwaitesii, and has demonstrated a range of promising biological activities.[][3] Notably, it exhibits significant antifungal and antioxidant properties.[][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes detailed experimental protocols for its isolation, synthesis, and biological evaluation, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical Identity and Structure

This compound is structurally defined by a xanthone core with a hydroxyl group at position C-5 and a methoxy (B1213986) group at C-1. This substitution pattern is crucial for its chemical behavior and biological efficacy.

  • IUPAC Name: 5-hydroxy-1-methoxyxanthen-9-one[][5]

  • CAS Number: 27770-13-4[5]

  • Molecular Formula: C₁₄H₁₀O₄[][5]

  • Synonyms: 1-Methoxy-5-hydroxyxanthone, 5-Hydroxy-1-methoxy-9H-xanthen-9-one[]

Chemical Structure Identifiers:

  • InChI: InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3[][5]

  • SMILES: COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O[][5]

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized through various analytical methods. It typically presents as a yellow powder.[][3] A summary of its key quantitative properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 242.23 g/mol [][5]
Exact Mass 242.05790880 Da[5]
Appearance Yellow powder[][3]
Boiling Point (Predicted) 440.8 ± 45.0 °C[]
Density (Predicted) 1.4 ± 0.1 g/cm³[]
XLogP3 2.6[5]
Topological Polar Surface Area 55.8 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 1[5]
Solubility Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[3]

Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques.

  • Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, with a molecular ion peak corresponding to its formula C₁₄H₁₀O₄.[]

  • Infrared (IR) Spectroscopy: The IR spectrum of xanthones typically shows characteristic absorption bands for C=O stretching (carbonyl group) in the region of 1700-1600 cm⁻¹, C-O stretching of the ether group around 1275-1140 cm⁻¹, and a broad band for the O-H stretch of the hydroxyl group around 3550-3340 cm⁻¹.

Biological Activities and Signaling Pathways

Xanthones as a class are renowned for a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][4] this compound has been specifically investigated for several of these properties.

Key Biological Activities
  • Antifungal Activity: this compound has demonstrated notable inhibitory activity against the pathogenic fungus Cladosporium cucumerinum.[4] This activity highlights its potential for development as an agricultural or clinical antifungal agent.

  • Antioxidant Activity: The compound has shown free radical scavenging properties in tests using DPPH (2,2-diphenyl-1-picrylhydrazyl).[] The presence of the phenolic hydroxyl group is believed to be a key contributor to this antioxidant capacity.[1]

  • Monoamine Oxidase (MAO) Inhibitory Activity: Studies on xanthones isolated from Hypericum brasiliense, including this compound, have indicated inhibitory effects on monoamine oxidase, suggesting potential applications in neurological disorders.[]

Modulated Signaling Pathways

While specific signaling pathway studies for this compound are limited, research on the broader xanthone class provides significant insights. Many xanthones exert their biological effects by modulating key intracellular signaling pathways.[6]

  • Nrf2/ARE Pathway: Xanthone derivatives are known modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7][8] Activation of this pathway is a crucial cellular defense mechanism against oxidative stress. It is plausible that the antioxidant effects of this compound are mediated, at least in part, through this pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone 5-Hydroxy- 1-methoxyxanthone ROS Oxidative Stress (ROS) Xanthone->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: General mechanism of xanthone-mediated Nrf2/ARE pathway activation.

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established procedures for xanthones.

Isolation from Natural Sources

Protocol: Isolation from Hypericum brasiliense [][3]

  • Extraction: Air-dried and powdered stems and roots of Hypericum brasiliense are exhaustively extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude dichloromethane extract.

  • Chromatographic Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and/or methanol (B129727).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

  • Purification: Fractions containing the target compound (identified by comparison with a standard or by spectroscopic analysis) are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

  • Structure Elucidation: The final purified compound is identified as this compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Chemical Synthesis

Protocol: General Synthesis of Hydroxyxanthones via Cyclodehydration [9]

This method involves the reaction of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative.

  • Reaction Setup: In a round-bottom flask, equimolar amounts of 2-hydroxy-6-methoxybenzoic acid and 1,3-dihydroxybenzene (resorcinol) are combined.

  • Addition of Catalyst: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is added as the cyclodehydration agent.

  • Reaction Conditions: The reaction mixture is heated to reflux at approximately 80°C for 3-4 hours with constant stirring. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-hydroxy-6- methoxybenzoic acid P1 Combine with Eaton's Reagent R1->P1 R2 Resorcinol R2->P1 P2 Reflux at 80°C (3-4 hours) P1->P2 P3 Quench in Ice Water P2->P3 P4 Filter & Purify (Column Chromatography) P3->P4 Prod 5-Hydroxy-1- methoxyxanthone P4->Prod

Caption: General workflow for the synthesis of this compound.

Biological Assays

Protocol: Antifungal Bioautography Assay against C. cucumerinum [10]

  • TLC Development: The test compound is spotted onto a silica gel TLC plate and developed using an appropriate solvent system (e.g., chloroform-methanol).

  • Fungal Spore Suspension: A spore suspension of Cladosporium cucumerinum is prepared in a glucose-mineral salt medium.

  • Bioautography: The developed and dried TLC plate is sprayed evenly with the fungal spore suspension.

  • Incubation: The sprayed plate is incubated in a humid chamber at 25-28°C for 2-3 days.

  • Visualization: Fungal growth will appear as a greyish background on the plate. Zones of growth inhibition will appear as clear white spots where the antifungal compound is located. The minimum amount of compound required to produce an inhibitory zone is recorded.

Protocol: DPPH Radical Scavenging Assay [11][12][13]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared, which has a deep purple color and a maximum absorbance around 517 nm.[14]

  • Sample Preparation: A dilution series of this compound is prepared in a suitable solvent (e.g., methanol, DMSO).

  • Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvette. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Conclusion

This compound is a natural product with a well-defined chemical structure and significant, experimentally verified biological activities, particularly as an antifungal and antioxidant agent. The methodologies for its isolation, synthesis, and bioactivity assessment are well-established within the broader context of xanthone chemistry. While its precise mechanisms of action, especially regarding the modulation of specific signaling pathways, require further investigation, its properties make it a compelling lead compound for further research in drug discovery and development. This guide provides the foundational technical information required for scientists to engage in such research.

References

5-Hydroxy-1-methoxyxanthone: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthen-9-one core. Found in various plants and fungi, they have garnered significant scientific interest for their diverse pharmacological activities.[1] The biological efficacy of xanthones is largely influenced by the type, number, and position of substituent groups on the xanthone (B1684191) scaffold, with methoxylation and hydroxylation patterns being particularly crucial.[1] This technical guide focuses on the putative mechanism of action of 5-Hydroxy-1-methoxyxanthone, a specific xanthone derivative. While direct and extensive research on this particular compound is limited, this document extrapolates its likely biological activities based on the well-documented mechanisms of structurally related xanthones. It is hypothesized that this compound exerts anti-inflammatory, antioxidant, anticancer, and vasorelaxant effects through the modulation of key cellular signaling pathways.

Putative Core Mechanisms of Action

The biological activities of this compound are presumed to arise from a combination of anti-inflammatory, antioxidant, and cell signaling modulatory effects. The presence of a hydroxyl group at the C5 position and a methoxy (B1213986) group at the C1 position likely dictates its interaction with various biological targets.

Anti-inflammatory Activity

Xanthones are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[2] The primary proposed anti-inflammatory mechanisms for this compound involve the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. It is proposed that this compound can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines like TNF-α and interleukins.

  • Inhibition of COX and LOX Enzymes: Cyclooxygenases and lipoxygenases are key enzymes in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Xanthone derivatives have been shown to inhibit these enzymes.

Antioxidant Activity

The antioxidant properties of xanthones are a cornerstone of their therapeutic potential. It is hypothesized that this compound can mitigate oxidative stress through direct radical scavenging and by activating the Nrf2-ARE pathway.

  • Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). Several xanthones have been shown to activate this protective pathway.[3]

Anticancer Activity

The anticancer activity of xanthone derivatives is well-documented and is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[4] The substitution pattern of hydroxyl and methoxy groups can significantly influence the cytotoxic potential of xanthones. For instance, methoxy substituents on some xanthones have been shown to enhance anticancer activity compared to their hydroxylated parent compounds.[4]

Vasorelaxant Effects

A study on a structurally similar compound, 1,5-dihydroxy-2,3-dimethoxy-xanthone, revealed potent vasorelaxant actions.[5] This effect was found to be mediated through the opening of potassium channels and the partial inhibition of Ca2+ influx through L-type voltage-operated Ca2+ channels.[5] Given the structural similarity, it is plausible that this compound may exhibit similar vasorelaxant properties.

Quantitative Data on the Biological Activity of Xanthone Derivatives

The following tables summarize the quantitative data for various xanthone derivatives, illustrating the range of biological activities observed within this class of compounds.

Table 1: Anticancer Activity of Xanthone Derivatives

Xanthone DerivativeCell LineIC50 (µM)Reference
Novel Prenylated XanthoneU-87 (Glioblastoma)6.39[4]
Novel Prenylated XanthoneSGC-7901 (Gastric)8.09[4]
Novel Prenylated XanthonePC-3 (Prostate)6.21[4]
Novel Prenylated XanthoneA549 (Lung)4.84[4]
5-methoxyananixanthoneVarious14.7[4]
Ananixanthone (parent)Various19.8[4]
2-hydroxy-1-methoxyxanthoneVariousWeaker than 1,2-dihydroxyxanthone[4]
1,3,6,8-tetrahydroxyxanthoneHepG2 (Liver)9.18[6]
1,3,4,5,6-pentahydroxyxanthoneHepG2 (Liver)12.6[6]

Table 2: Anti-inflammatory and Antioxidant Activity of Xanthone Derivatives

Xanthone DerivativeAssayIC50 or EffectReference
1,5-dihydroxy-2,3-dimethoxy-xanthoneVasorelaxation (rat coronary artery)EC50 = 4.40 ± 1.08 µM[5]
6-dihydroxy-5-methoxy-furanoxanthoneCOX-1, COX-2, 5-LOX Inhibition-[2]

Table 3: Enzyme Inhibitory Activity of Xanthone Derivatives

Xanthone DerivativeEnzymeIC50 (µM)Reference
2-hydroxy-3-methoxyxanthone analog (6c)α-glucosidase16.0[7]
2-hydroxy-3-methoxyxanthone analog (6e)α-glucosidase12.8[7]
2-hydroxy-3-methoxyxanthone analog (9b)α-glucosidase4.0[7]
2-hydroxy-3-methoxyxanthone analog (10c)α-amylase5.4[7]
2-hydroxy-3-methoxyxanthone analog (10f)α-amylase8.7[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its anti-inflammatory activity.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates 5-H-1-MX This compound 5-H-1-MX->IKK inhibits DNA DNA NF-κB (p50/p65) ->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2 Nrf2 Nrf2->Nrf2 translocates 5-H-1-MX This compound 5-H-1-MX->Keap1 promotes Nrf2 release ARE Antioxidant Response Element Nrf2 ->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription G Cell Culture Cell Culture Treatment Treat with 5-H-1-MX and inflammatory stimulus (e.g., LPS) Cell Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis G cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular K+ Channel K+ Channel K+ Efflux K+ Efflux K+ Channel->K+ Efflux L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Ca2+ Influx->Vasorelaxation reduced influx leads to 5-H-1-MX This compound 5-H-1-MX->K+ Channel opens 5-H-1-MX->L-type Ca2+ Channel inhibits

References

Spectroscopic Data of 5-Hydroxy-1-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure

Figure 1: Chemical Structure of this compound.

cluster_xanthone This compound a Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (e.g., HPLC) Isolation->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR MS Mass Spectrometry (HRMS, MS/MS) Purity->MS IR IR Spectroscopy Purity->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

An In-depth Technical Guide to 5-Hydroxy-1-methoxyxanthone: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

5-Hydroxy-1-methoxyxanthone was first isolated and identified in 1994 by Rocha and colleagues from a dichloromethane (B109758) extract of the stems and roots of Hypericum brasiliense, a plant native to South America.[1][][3][4] The structure of this, along with other isolated compounds including 1,5-dihydroxyxanthone (B161654) and 6-deoxyjacareubin, was elucidated using spectroscopic methods such as UV, EI-MS, ¹H NMR, and ¹³C NMR.[1][] This initial study also highlighted its potent antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum and its inhibitory effects on monoamine oxidase A and B.[1][]

Later, in 2009, this compound was also isolated from the root methanol (B129727) extract of Calophyllum thwaitesii, a plant species endemic to Sri Lanka, further confirming its presence in the plant kingdom and expanding the number of known natural sources.[]

Physicochemical Properties

While detailed physicochemical data from experimental studies are limited in the available literature, some properties can be derived from publicly available databases.

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₄[]
Molecular Weight242.23 g/mol []
AppearanceYellow powder[]
IUPAC Name5-hydroxy-1-methoxyxanthen-9-one[]

Biological Activity

This compound has demonstrated significant in vitro biological activity, primarily as an antifungal agent and an enzyme inhibitor.

Quantitative Data Summary
Biological ActivityTarget Organism/EnzymeAssay TypeResultReference(s)
AntifungalCladosporium cucumerinumTLC-BioautographyMinimum Inhibitory Amount: 3 µg[]
Enzyme InhibitionMonoamine Oxidase A (MAO-A)In vitro enzyme assayDiffering degrees of inhibition[1][]
Enzyme InhibitionMonoamine Oxidase B (MAO-B)In vitro enzyme assayDiffering degrees of inhibition[1][]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.

Isolation of this compound from Hypericum brasiliense

This protocol is based on the general methods described for the extraction and isolation of xanthones from plant materials.

I. Extraction:

  • Air-dry the stems and roots of Hypericum brasiliense at room temperature and grind them into a fine powder.

  • Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.

II. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting from 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) on silica gel plates using a mobile phase of n-hexane:ethyl acetate (7:3).

  • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a 1% vanillin-sulfuric acid solution followed by heating.

  • Pool the fractions containing the compound of interest (identified by its Rf value and spot color).

  • Perform further purification of the pooled fractions by preparative TLC or repeated column chromatography until a pure compound is obtained.

III. Structure Elucidation:

  • Characterize the purified compound using spectroscopic techniques:

    • UV-Vis Spectroscopy: To determine the absorption maxima.

    • Mass Spectrometry (EI-MS): To determine the molecular weight and fragmentation pattern.

    • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.

Note: The specific ¹H and ¹³C NMR spectral data for this compound were not available in the searched literature.

Antifungal Activity Assay against Cladosporium cucumerinum (TLC-Bioautography)

This method is suitable for the rapid screening of antifungal activity.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of 1 mg/mL.

  • Spot different amounts of the stock solution (e.g., 1, 2, 3, 5, 10 µg) onto a silica gel TLC plate.

  • Allow the solvent to evaporate completely.

  • Prepare a spore suspension of Cladosporium cucumerinum in a suitable nutrient broth (e.g., potato dextrose broth) at a concentration of approximately 10⁶ spores/mL.

  • Spray the TLC plate evenly with the spore suspension.

  • Incubate the plate in a humid chamber at 25°C for 48-72 hours.

  • Observe the plate for zones of growth inhibition, which will appear as clear spots against a background of fungal growth.

  • The minimum inhibitory amount is the lowest amount of the compound that produces a clear zone of inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro fluorometric assay is a common method to determine the inhibitory activity against MAO-A and MAO-B.

I. Reagents:

  • MAO-A and MAO-B enzymes (from rat brain mitochondria or recombinant sources)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (B48309) (substrate for MAO-B)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound (test compound)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

II. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microplate, add 50 µL of potassium phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of the MAO-A or MAO-B enzyme solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2N HCl.

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde (B42025) for MAO-B) using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Synthesis

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular mechanisms of action for this compound have not been elucidated in the available scientific literature. Its antifungal activity is likely due to interactions with fungal cell membranes or essential enzymes, a common mechanism for phenolic compounds. The inhibition of monoamine oxidase suggests a potential interaction with the active site of these flavoenzymes, which are crucial for the metabolism of neurotransmitters. Further research is required to delineate the specific molecular targets and downstream signaling cascades affected by this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_bioassays Bioassays plant_material Hypericum brasiliense (Stems & Roots) extraction Dichloromethane Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Preparative TLC/ Further Chromatography fractions->purification pure_compound Pure 5-Hydroxy-1- methoxyxanthone purification->pure_compound spectroscopy Spectroscopic Analysis (UV, MS, NMR) pure_compound->spectroscopy bioassays Biological Assays pure_compound->bioassays antifungal_assay Antifungal Assay (vs. C. cucumerinum) bioassays->antifungal_assay mao_assay MAO Inhibition Assay (MAO-A & MAO-B) bioassays->mao_assay

Caption: Experimental workflow for the isolation and analysis of this compound.

xanthone_biosynthesis shikimate Shikimate Pathway benzophenone (B1666685) Benzophenone Intermediate shikimate->benzophenone acetate Acetate-Malonate Pathway acetate->benzophenone cyclization Oxidative Cyclization benzophenone->cyclization xanthone_core Xanthone (B1684191) Core cyclization->xanthone_core modifications Tailoring Reactions (Hydroxylation, Methylation, etc.) xanthone_core->modifications target_xanthone This compound modifications->target_xanthone

Caption: Generalized biosynthetic pathway of xanthones in plants.

Conclusion

This compound is a naturally occurring xanthone with established antifungal and monoamine oxidase inhibitory activities. Its discovery from Hypericum brasiliense and subsequent isolation from Calophyllum thwaitesii underscore its presence in distinct plant genera. While the foundational knowledge of its biological effects is in place, significant research gaps remain. The absence of detailed spectroscopic data in readily accessible literature, a specific and optimized synthesis protocol, and an understanding of its molecular mechanisms of action and signaling pathways present clear opportunities for future investigation. This technical guide consolidates the existing information to facilitate further research and development of this promising natural product.

References

A Technical Guide to 5-Hydroxy-1-methoxyxanthone: Derivatives, Analogues, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, or 9H-xanthen-9-ones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] These secondary metabolites are abundant in nature, having been isolated from a wide variety of plants, fungi, and lichens.[1][3] Due to their diverse structural makeup, xanthone (B1684191) derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anticarcinogenic, and anti-inflammatory effects.[1][2] The biological efficacy of these compounds is significantly influenced by the type, number, and position of substituent groups on the xanthone core, with hydroxylation and methoxylation patterns being particularly crucial.[4]

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone isolated from species such as Hypericum brasiliense and Calophyllum thwaitesii.[][6] This compound, along with its synthetic and natural analogues, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and related derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development efforts.

I. Synthesis of the Xanthone Scaffold

The construction of the tricyclic xanthone core is a foundational step in developing novel derivatives. Several synthetic strategies have been established, with the most common methods relying on the condensation of a phenol (B47542) with a 2-hydroxybenzoic acid derivative.

Key Synthetic Strategies:

  • Grover, Shah, and Shah (GSS) Reaction: A classical and widely used method that involves the condensation of a phenol and a salicylic (B10762653) acid derivative.[7][8] This reaction is often facilitated by a dehydrating agent.

  • Eaton's Reagent-Mediated Cyclization: A highly effective one-pot synthesis that uses Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as both a solvent and a cyclodehydration catalyst.[7][9][10] This method is efficient for a variety of substituted phenols and salicylic acids.[9]

  • Cyclodehydration of 2,2'-Dihydroxybenzophenones: This approach involves the acid-catalyzed cyclization of a benzophenone (B1666685) intermediate to form the xanthone ring system.[8][11]

  • Tandem Aryne Coupling and Cyclization: A modern approach that involves the reaction of silylaryl triflates and ortho-heteroatom-substituted benzoates, which proceeds via an aryne intermediate followed by intramolecular cyclization.[12]

Below is a generalized workflow for the synthesis of a hydroxyxanthone core using the prevalent Eaton's reagent method.

G sub1 Substituted 2-Hydroxybenzoic Acid mix Add Reactants to Eaton's Reagent sub1->mix sub2 Substituted Phenol sub2->mix reagent Eaton's Reagent (P₂O₅ in CH₃SO₃H) reagent->mix heat Heat Reaction Mixture (e.g., 80-100°C, 1-4h) mix->heat quench Pour onto Crushed Ice heat->quench filter Collect Precipitate by Filtration quench->filter wash Wash with H₂O and NaHCO₃ solution filter->wash dry Dry Crude Product wash->dry purify Purification (Recrystallization or Column Chromatography) dry->purify product Pure Xanthone Derivative purify->product

Caption: General workflow for xanthone synthesis via Eaton's reagent. (Max Width: 760px)

II. Biological Activities and Quantitative Data

Derivatives of this compound and its analogues exhibit a wide array of biological activities. Structure-activity relationship (SAR) studies indicate that the presence and position of hydroxyl, methoxyl, and prenyl groups are critical determinants of their potency and mechanism of action.[3][13]

A. Antifungal Activity

This compound has demonstrated notable activity against pathogenic fungi. In a thin-layer chromatography (TLC)–bioautographic assay, it was shown to inhibit the growth of Cladosporium cucumerinum.[6][13]

Table 1: Antifungal Activity of Xanthone Derivatives against C. cucumerinum

Compound Minimum Inhibitory Amount (µg/mL) Reference
This compound 3 [13]
1,5-Dihydroxyxanthone 0.25 [13]
6-Deoxyjacareubin 3 [13]

| Propiconazole (Standard) | 0.1 |[13] |

B. Anticancer Activity

The anticancer properties of xanthone derivatives have been extensively studied.[2] These compounds can induce cytotoxicity in various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes like DNA topoisomerase and receptor tyrosine kinases.[14][15]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Xanthone Derivatives

Compound Cell Line IC₅₀ (µM) Reference
3,4,6-Trihydroxyxanthone (Compound 5) WiDR (Colon) 37.8 [16]
1,5-Dihydroxyxanthone EGFR-Tyrosine Kinase 15.6 [14]
1,7-Dihydroxyxanthone EGFR-Tyrosine Kinase 21.3 [14]
4-Chloro-3,6-dihydroxyxanthone P388 (Leukemia) 0.69 [17]
3,6-Dihydroxyxanthone P388 (Leukemia) 10.4 [17]
Albofungin (Polycyclic Xanthone) MCF-7 (Breast) 0.003 [18]

| Xantholipin B (Polycyclic Xanthone) | HL-60 (Leukemia) | 0.0088 (µg/mL) |[18] |

C. Anti-inflammatory Activity

Certain xanthone derivatives have shown potential as selective COX-2 inhibitors, a key target in anti-inflammatory drug design.[19] In vivo studies have demonstrated their ability to reduce inflammation and modulate cytokine levels.

Table 3: In Vivo Anti-inflammatory Activity of a Xanthone Derivative

Compound Dose % Reduction in Paw Edema Reference
Compound 9u (1,6-dihydroxyxanthone derivative) Not Specified 65.6% [19]

| Celecoxib (Standard) | Not Specified | 69.8% |[19] |

D. Antiviral Activity

Synthetic hydroxy-xanthones have been evaluated for their activity against human coronaviruses, showing a significant reduction in viral infectivity.[20]

Table 4: Antiviral Activity against Human Coronavirus OC43

Compound Log₁₀ Reduction in Infectivity Reference
1,3-Dihydroxyxanthone 2.50 [20]
3,8-Dihydroxyxanthone 2.20 [20]
1,3-Dihydroxy-7-fluoroxanthone 2.38 [20]

| Mangiferin (Standard) | 3.00 |[20] |

III. Mechanisms of Action and Signaling Pathways

Xanthones exert their biological effects by modulating a variety of intracellular signaling pathways, which are crucial for understanding their therapeutic potential.[4]

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

One of the key anticancer mechanisms for xanthones is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[14] By blocking EGFR, these compounds can inhibit downstream pro-survival pathways like MAPK/ERK and PI3K/Akt, leading to reduced cell proliferation and survival.[14]

G Xanthone Xanthone Derivative (e.g., 1,5-Dihydroxyxanthone) EGFR EGFR Xanthone->EGFR RAS RAS EGFR->RAS EGF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Inhibition of the EGFR-MAPK/ERK signaling pathway by xanthones. (Max Width: 760px)
B. Induction of Apoptosis

Many xanthone derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Some compounds, like 5-Hydroxy-7-methoxyflavone (a related flavonoid), trigger the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane perturbation, cytochrome c release, and activation of caspases.[21]

G cluster_mito Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax CytC Cytochrome c Bax->CytC release Casp9 Caspase-9 CytC->Casp9 activation Xanthone Xanthone Derivative ROS ROS Generation Xanthone->ROS ROS->Bcl2 ROS->Bax Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway. (Max Width: 760px)
C. Inhibition of DNA Topoisomerase IIα

Certain xanthone derivatives have been identified as inhibitors of DNA topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[15] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis in cancer cells. This mechanism is a key strategy for many established chemotherapy drugs.[15]

IV. Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of xanthone derivatives, compiled from established research protocols.

A. Synthesis Protocol: One-Pot Synthesis of Xanthones using Eaton's Reagent[1][7][9]

This protocol describes the general procedure for synthesizing the xanthone scaffold.

  • Preparation: To a stirred solution of Eaton's reagent (P₂O₅ in CH₃SO₃H), add the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid sequentially with water and a saturated solution of sodium bicarbonate.

  • Purification: Dry the crude product. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the desired xanthone derivative.

B. Biological Assay Protocol: MTT Assay for Cytotoxicity[2][16]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., WiDR or HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test xanthone derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 24-48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 treat Add Xanthone Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Remove Medium, Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC₅₀ Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay. (Max Width: 760px)
C. Biological Assay Protocol: In Vitro Kinase Assay for EGFR Inhibition[7]

This protocol measures the inhibitory potential of test compounds against the EGFR kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay buffer.

  • Compound Addition: Add the test xanthone derivatives at various concentrations to the wells.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that quantify the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

V. Conclusion and Future Outlook

This compound, its derivatives, and analogues represent a promising class of compounds with a remarkable diversity of biological activities. Their potential as antifungal, anticancer, and anti-inflammatory agents is well-supported by preliminary data. The established synthetic routes, particularly those using Eaton's reagent, provide a robust platform for generating novel derivatives for structure-activity relationship studies.

Future research should focus on several key areas:

  • Mechanism Elucidation: While several signaling pathways have been implicated, the precise molecular targets for many xanthone derivatives remain to be fully identified.[14]

  • Pharmacokinetic Profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-likeness and safety of lead compounds.[15]

  • In Vivo Efficacy: Promising candidates identified from in vitro screens must be validated in relevant animal models of disease.

  • Synergistic Combinations: Investigating the combination of xanthone derivatives with existing therapeutic agents could reveal synergistic effects and provide new avenues for combination therapies.

The rich chemical scaffold of xanthones continues to be a valuable source for the discovery of new therapeutic agents. The information compiled in this guide serves as a foundational resource to accelerate research and development in this exciting field.

References

The Pharmacological Potential of 5-Hydroxy-1-methoxyxanthone: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative, presents a compelling profile for pharmacological investigation. While comprehensive research on this specific molecule is still emerging, analysis of its structural features and the broader class of hydroxy and methoxy-substituted xanthones suggests significant potential across several therapeutic areas. This technical guide synthesizes the current, albeit limited, understanding of this compound's bioactivities and provides a framework for its future evaluation. Drawing on data from structurally related compounds, we explore its potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols for key assays are provided to facilitate further research, and relevant signaling pathways are visualized to offer insights into potential mechanisms of action. This document serves as a foundational resource for researchers aiming to unlock the full therapeutic value of this promising natural product.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] this compound is a member of this family, found in various plant species, including those from the Gentianaceae and Polygalaceae families.[2] The specific arrangement of a hydroxyl group at the C-5 position and a methoxy (B1213986) group at the C-1 position is anticipated to confer a unique combination of physicochemical and biological properties, influencing its interactions with various enzymatic and cellular targets. This guide aims to provide a comprehensive overview of the known and inferred pharmacological potential of this compound, offering a roadmap for its systematic investigation.

Pharmacological Activities and Quantitative Data

Direct quantitative data for this compound is limited in the current literature. However, by examining structurally similar xanthones, we can extrapolate its likely potential. The following tables summarize relevant data from analogous compounds to provide a comparative context for future studies.

Table 1: Potential Cytotoxic Activity of Xanthone Analogs

Cell LineCancer TypeAnalog CompoundIC50 (µM)Reference
MCF-7Breast Cancer1,3,8-Trihydroxyxanthone184 ± 15[3]
WiDrColorectal Cancer1,5,6-Trihydroxyxanthone209 ± 4[3]
HeLaCervical Cancer1,5,6-Trihydroxyxanthone241 ± 13[3]
HT-29Colon Cancer3-Isomangostin4.9[4]
HT-29Colon Cancerα-Mangostin1.7[4]
HT-29Colon Cancerβ-Mangostin1.7[4]
HT-29Colon CancerGarcinone D2.3[4]

Table 2: Potential Antioxidant Activity of Xanthone Analogs (DPPH Radical Scavenging Assay)

Analog CompoundIC50 (µM)Reference
1,6-Dihydroxyxanthone349 ± 68[3]
1,3,8-Trihydroxyxanthone> 500[3]
1,5,6-Trihydroxyxanthone> 500[3]

Table 3: Potential Anti-inflammatory Activity of Xanthone Analogs (Inhibition of Nitric Oxide Production)

Analog CompoundCell LineIC50 (µM)Reference
α-MangostinRAW 264.7Not specified[5]
1,3,5,7-Tetrahydroxy-8-isoprenylxanthoneRAW 264.7Not specified[5]

Table 4: Potential Antifungal Activity of this compound and Analogs

Fungal StrainCompoundMinimum Inhibitory Amount (µg)Assay TypeReference
Cladosporium cucumerinumThis compoundAntifungalNot specified[]
Cladosporium cucumerinum1,5-Dihydroxyxanthone0.5TLC-Bioautography[7]

Table 5: Potential Monoamine Oxidase (MAO) Inhibitory Activity of this compound and Analogs

EnzymeCompoundActivityReference
MAO-A and MAO-BThis compoundDiffering degrees of inhibition[]
MAO-B5-hydroxy-2-methyl-chroman-4-oneIC50 = 3.23 µM[8]
MAO-A5-hydroxy-2-methyl-chroman-4-oneIC50 = 13.97 µM[8]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related xanthones, this compound may exert its pharmacological effects through the modulation of several key signaling pathways.

Anticancer Mechanisms

The anticancer activity of xanthones is often attributed to their ability to induce apoptosis and inhibit cell proliferation. This can occur through the modulation of pathways such as the MAPK and NF-κB signaling cascades.[9][10]

anticancer_pathway Xanthone This compound MAPK MAPK Pathway (ERK, JNK, p38) Xanthone->MAPK NFkB NF-κB Pathway Xanthone->NFkB Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Potential Anticancer Signaling Pathways of this compound.
Anti-inflammatory Mechanisms

Xanthones are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and interleukins.[1] This is often achieved by downregulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[11]

anti_inflammatory_pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB MAPK MAPK Activation Stimuli->MAPK Xanthone This compound Xanthone->NFkB Xanthone->MAPK Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Mediators MAPK->Mediators

Potential Anti-inflammatory Signaling Pathways of this compound.

Detailed Experimental Protocols

The following protocols are provided as standardized methods to facilitate the investigation of this compound's pharmacological potential.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals (e.g., with DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 value measure->analyze

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the compound solutions with a freshly prepared solution of DPPH (e.g., 0.1 mM in methanol).[3]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[3]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[3]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

mic_assay_workflow start Start prepare_compound Prepare serial dilutions of This compound in 96-well plate start->prepare_compound inoculate Inoculate wells with microbial suspension prepare_compound->inoculate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate observe Visually assess for microbial growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic

Workflow for the Broth Microdilution MIC Assay.

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO-A and MAO-B enzymes.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

  • Reaction Mixture: In a suitable buffer, combine the enzyme, this compound at various concentrations, and initiate the reaction by adding the substrate.

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Measure the product formation using a spectrophotometer at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its pharmacological profile is currently sparse, the activities of structurally related xanthones strongly suggest its potential as an anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for future research.

Key future directions should include:

  • Systematic Screening: Comprehensive in vitro evaluation of this compound against a wide range of cancer cell lines, microbial strains, and in models of inflammation and oxidative stress to establish its activity spectrum and potency.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Efficacy: Progression to preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity and to develop a deeper understanding of the structural requirements for its biological activities.

Through a concerted research effort, the full therapeutic potential of this compound can be realized, potentially leading to the development of new and effective treatments for a variety of diseases.

References

5-Hydroxy-1-methoxyxanthone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive review of the current scientific literature on this compound, covering its chemical properties, natural sources, synthesis, and known biological activities. This document summarizes the available quantitative data on its bioactivities, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows. Due to the limited specific data available for this compound, information on structurally similar xanthones is included to provide a broader context for its potential therapeutic applications.

Chemical Properties and Structure

This compound, with the IUPAC name 5-hydroxy-1-methoxyxanthen-9-one, is a tri-cyclic aromatic compound. Its chemical structure consists of a dibenzo-γ-pyrone scaffold with a hydroxyl group at position 5 and a methoxy (B1213986) group at position 1.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[1][2]
Molecular Weight 242.23 g/mol [1][2]
IUPAC Name 5-hydroxy-1-methoxyxanthen-9-one[1]
CAS Number 27770-13-4[1]
Appearance Yellow powder[2]
Boiling Point (Predicted) 440.8±45.0 °C[2]
Density (Predicted) 1.4±0.1 g/cm³[2]
SMILES COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O[2]
InChI InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3[2]

Natural Occurrence

This compound has been isolated from several plant species, indicating its role as a secondary metabolite in the plant kingdom. Notable natural sources include:

Synthesis

While specific, detailed synthetic protocols for this compound are not extensively reported in the readily available literature, a general approach for the synthesis of hydroxyxanthones involves the cyclodehydration of a suitably substituted 2-phenoxybenzoic acid. A plausible synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Pechmann Condensation (or equivalent) cluster_reaction2 Step 2: Cyclodehydration cluster_product Final Product 2-hydroxy-6-methoxybenzoic_acid 2-hydroxy-6-methoxybenzoic acid benzophenone_intermediate Formation of a 2,2',4-trihydroxy-6-methoxybenzophenone intermediate 2-hydroxy-6-methoxybenzoic_acid->benzophenone_intermediate Condensation resorcinol Resorcinol resorcinol->benzophenone_intermediate xanthone_formation Intramolecular cyclization to form the xanthone core benzophenone_intermediate->xanthone_formation Acid catalyst (e.g., Eaton's reagent) final_product This compound xanthone_formation->final_product

A plausible synthetic workflow for this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. However, specific quantitative data, such as IC₅₀ values, are limited for this particular compound. The following tables summarize the available data for this compound and structurally related xanthones to provide a comparative overview.

Antifungal Activity

This compound has demonstrated notable antifungal activity.[3]

CompoundFungal StrainAssay TypeMinimum Inhibitory Amount (µg/mL)Reference
This compound Cladosporium cucumerinumTLC-Bioautography3[3]
1,5-dihydroxyxanthoneCladosporium cucumerinumTLC-Bioautography0.25[3]
6-deoxyjacareubinCladosporium cucumerinumTLC-Bioautography3[3]
Propiconazole (Standard)Cladosporium cucumerinumTLC-Bioautography0.1[3]
Monoamine Oxidase (MAO) Inhibitory Activity
CompoundTargetIC₅₀ (µM)Reference
This compound MAO-A, MAO-BData not available-
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23
QuercetinMAO-A1.52
GenisteinMAO-B0.65
Antioxidant and Free Radical Scavenging Activity

This compound is reported to have free radical scavenging properties.[2] Quantitative data for this specific compound is not available, but IC₅₀ values for other hydroxyxanthones in DPPH assays are presented below.

CompoundAssayIC₅₀ (µM)Reference
This compound DPPHData not available-
1,3-dihydroxyxanthoneDPPH>500
1,6-dihydroxyxanthoneDPPH349 ± 68
1,7-dihydroxyxanthoneDPPH>500
Butylated Hydroxytoluene (BHT) (Standard)DPPH179 ± 2
Anticancer and Anti-inflammatory Activities

While a broad range of xanthones exhibit anticancer and anti-inflammatory properties, specific IC₅₀ values for this compound are not well-documented in the reviewed literature. Data for other xanthone derivatives suggest the potential for these activities.

CompoundActivityCell Line/AssayIC₅₀ (µM)Reference
1,3,6,8-tetrahydroxyxanthoneAnticancerHepG29.18
1,7-dihydroxyxanthoneAnticancerHepG213.2
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneAnti-inflammatory (NO inhibition)RAW 264.75.77 ± 0.66
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneAnti-inflammatory (NO inhibition)BV211.93 ± 2.90

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the biological evaluation of xanthones, which can be applied to this compound.

Antifungal Susceptibility Testing against Cladosporium cucumerinum (TLC-Bioautography)

This method is used to determine the minimum amount of a compound required to inhibit fungal growth on a TLC plate.

G cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Prepare serial dilutions of This compound tlc_plate Spot dilutions onto a TLC plate compound_prep->tlc_plate spray_plate Spray the TLC plate with the spore suspension tlc_plate->spray_plate spore_suspension Prepare a spore suspension of C. cucumerinum spore_suspension->spray_plate incubation Incubate the plate in a humidified chamber spray_plate->incubation visualization Observe for zones of inhibition (white spots) incubation->visualization determination Determine the minimum amount that inhibits fungal growth visualization->determination

Workflow for TLC-Bioautography antifungal assay.

Detailed Steps:

  • Preparation of Fungal Culture: Cladosporium cucumerinum is cultured on a suitable medium such as potato dextrose agar (B569324) (PDA) until sufficient sporulation is observed.

  • Preparation of Spore Suspension: A suspension of fungal spores is prepared in a suitable buffer or saline solution, and the concentration is adjusted.

  • Thin-Layer Chromatography (TLC): The test compound (this compound) is serially diluted and spotted onto a TLC plate.

  • Bioautography: The developed TLC plate is sprayed with the fungal spore suspension.

  • Incubation: The plate is incubated in a humidified chamber at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth to become visible on the plate (typically 2-3 days).

  • Visualization and Determination of Minimum Inhibitory Amount: The plate is observed for zones of growth inhibition, which appear as clear spots against a background of fungal growth. The minimum amount of the compound that produces a clear zone of inhibition is recorded.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Detailed Steps:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Specific substrates for each enzyme are prepared (e.g., kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) in a suitable buffer.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Free Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Detailed Steps:

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved and serially diluted.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the known activities of other xanthones, particularly their anti-inflammatory and antioxidant effects, a putative mechanism can be proposed. Many xanthones are known to exert their effects through the modulation of key inflammatory and antioxidant pathways such as NF-κB and Nrf2.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_xanthone Intervention cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Xanthone This compound Xanthone->NFkB Inhibits Nrf2 Nrf2 Pathway Xanthone->Nrf2 Activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) iNOS, COX-2 NFkB->Inflammation Upregulates Antioxidant Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant Upregulates

Putative signaling pathways modulated by xanthones.

This diagram illustrates a potential mechanism where this compound may inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, thereby reducing the production of pro-inflammatory mediators. Concurrently, it may activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of protective antioxidant enzymes.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with demonstrated antifungal and potential monoamine oxidase inhibitory and antioxidant activities. While its biological profile is promising, there is a notable lack of in-depth quantitative data and mechanistic studies specifically for this compound.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ or EC₅₀ values of this compound for a wider range of biological targets, including various cancer cell lines, inflammatory markers, and specific enzymes.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

  • Synthetic Optimization: Developing efficient and scalable synthetic routes to produce this compound and its analogues for further pharmacological evaluation.

A more thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a potential lead compound for new drug discovery.

References

5-Hydroxy-1-methoxyxanthone: A Technical Overview of its Antifungal Properties Against Cladosporium cucumerinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of the antifungal activity of 5-Hydroxy-1-methoxyxanthone against the phytopathogenic fungus Cladosporium cucumerinum. Due to the specific and limited nature of publicly available data on this particular interaction, this document synthesizes established methodologies for antifungal screening to present a comprehensive guide. The information is intended to serve as a foundational resource for further research and development in the field of natural antifungal agents.

Quantitative Antifungal Activity

The existing research literature provides limited quantitative data on the antifungal efficacy of this compound against Cladosporium cucumerinum. The primary method cited is the thin-layer chromatography (TLC)–bioautographic assay, which determines the minimum amount of a compound needed to inhibit fungal growth on a chromatographic plate.

Table 1: Antifungal Activity of this compound against Cladosporium cucumerinum

CompoundFungal StrainAssay TypeMinimum Inhibitory Amount (µg)
This compoundCladosporium cucumerinumTLC-BioautographyData not specified in available literature
1,5-Dihydroxyxanthone (Related Compound)Cladosporium cucumerinumTLC-Bioautography0.5[1]

Note: While a direct value for this compound is not available, the activity of the related compound 1,5-Dihydroxyxanthone is included for comparative purposes. Further studies using broth microdilution or agar (B569324) dilution are necessary to establish more comprehensive metrics like Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Experimental Protocols

The following section details a representative experimental protocol for determining the antifungal activity of this compound against Cladosporium cucumerinum using the TLC-direct bioautography method. This protocol is synthesized from established methods for antifungal testing with this fungus.[2][3][4][5]

Fungal Strain and Culture Maintenance
  • Fungal Strain : Cladosporium cucumerinum (e.g., ATCC 11279 or a wild-type isolate).[1]

  • Culture Medium : Potato Dextrose Agar (PDA) is a standard medium for cultivating C. cucumerinum.[1]

  • Incubation Conditions : Cultures are typically maintained at 25-28°C in darkness or under ambient light.[1]

  • Subculturing : The fungus should be subcultured every 1-2 weeks to ensure the viability of the culture.[1]

Preparation of Spore Suspension
  • Cultivation : Grow C. cucumerinum on PDA plates for 8-10 days to allow for adequate sporulation.[6]

  • Harvesting : Flood the surface of the agar plate with a sterile aqueous solution, such as sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20), to aid in spore release.

  • Spore Release : Gently scrape the surface of the mycelium with a sterile loop or a soft brush to dislodge the spores into the liquid.[7]

  • Filtration : Filter the resulting suspension through sterile glass wool or multiple layers of cheesecloth to remove mycelial fragments.[6][7]

  • Quantification : Adjust the concentration of the spore suspension to a standardized value (e.g., 4 x 10⁵ spores/mL) using a hemocytometer.[6] The suspension can be diluted in a suitable nutrient medium like Czapek-Dox broth to enhance spore germination.[6]

Thin-Layer Chromatography (TLC)
  • Plate Preparation : Use standard silica (B1680970) gel TLC plates (e.g., Silica gel 60 F254).

  • Sample Application : Dissolve this compound in a suitable volatile solvent (e.g., chloroform, ethyl acetate). Apply a specific volume of the solution as a spot or band onto the starting line of the TLC plate.

  • Development : Develop the chromatogram in a saturated TLC chamber using an appropriate solvent system to achieve good separation.

  • Drying : After development, remove the TLC plate from the chamber and allow it to dry completely in a sterile environment (e.g., a laminar flow hood) to ensure the complete evaporation of all solvent residues, which could interfere with the fungal growth.

Direct Bioautography Assay
  • Inoculation : Spray the dried TLC plate evenly with the prepared spore suspension of C. cucumerinum until the surface is thoroughly wetted.[2] Alternatively, the plate can be briefly dipped into the spore suspension.[5]

  • Incubation : Place the inoculated TLC plate in a sterile, humidified chamber. Incubate at 25°C for 48-72 hours. The high humidity is crucial for fungal growth directly on the plate.

  • Visualization : After the incubation period, fungal growth will be visible as a greyish-green or dark lawn on the plate. Zones of growth inhibition appear as clear, white, or cream-colored spots against the dark background of the fungal mycelium.[2][4] These zones correspond to the location of the antifungal compound on the chromatogram.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the TLC-bioautography protocol for assessing antifungal activity.

Antifungal_TLC_Bioautography_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_results Phase 3: Analysis fungal_culture 1. Cultivate C. cucumerinum on PDA Plates spore_prep 2. Prepare Spore Suspension fungal_culture->spore_prep spray 5. Spray TLC Plate with Spore Suspension spore_prep->spray tlc_prep 3. Spot Xanthone on TLC Plate tlc_dev 4. Develop & Dry TLC Plate tlc_prep->tlc_dev tlc_dev->spray incubate 6. Incubate in Humid Chamber (48-72h) spray->incubate visualize 7. Visualize Inhibition Zones (Clear spots on fungal lawn) incubate->visualize analyze 8. Determine Minimum Inhibitory Amount visualize->analyze

Caption: Workflow for TLC-Direct Bioautography Assay.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the precise mechanism of action or the signaling pathways affected by this compound in Cladosporium cucumerinum.

However, based on studies of other xanthones and their antifungal properties, a plausible (yet unconfirmed) mechanism could involve the disruption of fungal cell membrane integrity.[1] A primary target for many antifungal compounds is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its inhibition leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1] Further molecular studies, such as transcriptomics and proteomics, are required to elucidate the specific mode of action of this compound against C. cucumerinum.

References

The Cytotoxic Potential of 5-Hydroxy-1-methoxyxanthone: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cytotoxic effects of 5-Hydroxy-1-methoxyxanthone, a member of the xanthone (B1684191) class of heterocyclic compounds, on various cancer cell lines. Xanthones and their derivatives have garnered significant interest in oncology research due to their potential as therapeutic agents, exhibiting a range of biological activities including anti-inflammatory, anti-bacterial, and notably, anti-cancer effects. This document synthesizes available data on the cytotoxic profile of hydroxylated and methoxylated xanthones, details relevant experimental methodologies, and visualizes the putative signaling pathways involved in their mechanism of action. While specific comprehensive data for this compound is emerging, this guide draws upon research on structurally related compounds to provide a foundational understanding for further investigation.

Data Presentation: Cytotoxic Activity of Hydroxyxanthone Derivatives

The cytotoxic efficacy of xanthone compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several hydroxyxanthone derivatives against a panel of human cancer cell lines, providing a comparative context for the potential activity of this compound. It is important to note that the antitumor efficacy of xanthones can be correlated with the number and position of hydroxyl and methoxy (B1213986) groups.[1]

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
Trihydroxyxanthone 3aMCF-7Breast Adenocarcinoma184 ± 15[2]
WiDrColon Adenocarcinoma254 ± 15[2]
HeLaCervical Adenocarcinoma277 ± 9[2]
Trihydroxyxanthone 3cWiDrColon Adenocarcinoma209 ± 4[2]
HeLaCervical Adenocarcinoma241 ± 13[2]
MCF-7Breast Adenocarcinoma419 ± 27[2]
Dihydroxyxanthone 3bWiDrColon Adenocarcinoma>500
1-HydroxyxanthoneHepG2Liver Carcinoma43.2[3]
1,3-DihydroxyxanthoneHepG2Liver Carcinoma71.4[3]
1,6-DihydroxyxanthoneHepG2Liver Carcinoma40.4[3]
1,7-DihydroxyxanthoneHepG2Liver Carcinoma13.2[3]
1,3,6,8-TetrahydroxyxanthoneHepG2Liver Carcinoma9.18[3]
1,3,4,5,6-PentahydroxyxanthoneHepG2Liver Carcinoma12.6[3]

Experimental Protocols

The following are detailed protocols for key experiments commonly employed to assess the cytotoxic and mechanistic properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan (B1609692).[4] The formazan crystals are then dissolved, and the absorbance of the resulting solution is quantified, which is directly proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic signaling pathway.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect target proteins.[6][7] Changes in the levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins can indicate the induction of apoptosis.[7]

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[10] RNase treatment is necessary to avoid staining of RNA.[10]

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with this compound as described for other assays.

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.[11]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[11]

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its cytotoxic evaluation.

Cytotoxicity_Evaluation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt apop Apoptosis Assay (Western Blot) treat->apop cycle Cell Cycle Assay (Flow Cytometry) treat->cycle ic50 Determine IC50 Value mtt->ic50 pathway Analyze Apoptotic Protein Expression apop->pathway arrest Quantify Cell Cycle Arrest cycle->arrest conclusion Elucidate Cytotoxic Mechanism ic50->conclusion pathway->conclusion arrest->conclusion Apoptosis_Signaling_Pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis Cell_Cycle_Arrest_Pathway cluster_regulation Cell Cycle Regulation compound This compound cyclins_cdks Modulation of Cyclins & CDKs compound->cyclins_cdks p27 Upregulation of p27 compound->p27 g1_s_arrest G1/S Phase Arrest cyclins_cdks->g1_s_arrest g2_m_arrest G2/M Phase Arrest cyclins_cdks->g2_m_arrest p27->g1_s_arrest

References

In-Depth Technical Guide: Antioxidant Activity of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their unique structure, featuring a tricyclic aromatic system, allows for extensive electronic delocalization, making them potent antioxidant agents. The antioxidant capacity of xanthones is significantly influenced by the number and position of hydroxyl and methoxy (B1213986) groups on their aromatic rings. These functional groups can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

5-Hydroxy-1-methoxyxanthone, a specific xanthone (B1684191) derivative, possesses both a hydroxyl and a methoxy group, suggesting its potential as a significant antioxidant. The hydroxyl group at the C5 position and the methoxy group at the C1 position are expected to modulate its radical scavenging and reducing capabilities. This technical guide provides a comprehensive overview of the methodologies used to evaluate the antioxidant activity of this compound, details potential mechanisms of action, and presents a framework for its systematic investigation. While specific quantitative data for this compound is not extensively available in the public domain, this document serves as a detailed protocol and guide for researchers to conduct such evaluations.

Quantitative Antioxidant Activity Data

A thorough assessment of the antioxidant activity of this compound would involve a battery of in vitro assays to determine its radical scavenging and reducing capacities. The following table summarizes the key quantitative parameters that would be obtained from such studies. The values presented are illustrative, based on typical findings for structurally related xanthones, and serve as a template for data presentation.

AssayParameterIllustrative Value for this compoundPositive Control (e.g., Trolox)
DPPH Radical Scavenging Assay IC50 (µM)50 - 15025 - 50
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents)1.5 - 2.51.0
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/µM)1.2 - 2.02.0 - 2.5
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100 µmol)10 - 20Quercetin (B1663063) (QE)

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized and widely accepted in the scientific community.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare control wells containing 100 µL of each sample dilution and 100 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay: Add 20 µL of each sample dilution to 180 µL of the ABTS working solution in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay: Add 20 µL of each sample dilution to 180 µL of the FRAP reagent in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve prepared with known concentrations of FeSO₄·7H₂O.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24 hours.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM AAPH solution to induce peroxyl radical formation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation: The CAA value is calculated by comparing the area under the curve of the sample-treated cells to that of the control (cells treated with AAPH only). Results are often expressed as quercetin equivalents (QE).

Visualization of Pathways and Workflows

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation DPPH DPPH Radical Scavenging Assay IC50 IC50 / TEAC / FRAP Value Calculation DPPH->IC50 ABTS ABTS Radical Cation Decolorization Assay ABTS->IC50 FRAP Ferric Reducing Antioxidant Power Assay FRAP->IC50 CAA Cellular Antioxidant Activity (CAA) Assay Nrf2_activation Nrf2 Pathway Activation Assay CAA->Nrf2_activation Mechanism Mechanism of Action Elucidation Nrf2_activation->Mechanism IC50->CAA

Caption: Experimental workflow for assessing antioxidant activity.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Many polyphenolic compounds, including xanthones, are known to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub under basal conditions Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates

Caption: Nrf2 signaling pathway activation by a xanthone.

Mechanism of Antioxidant Action

The antioxidant activity of this compound is likely mediated through two primary mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group at the C5 position can readily donate a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance across the xanthone scaffold. The methoxy group at C1 can also influence the electron density of the aromatic system, potentially enhancing its radical scavenging capacity.

  • Indirect Antioxidant Effects via Nrf2 Activation: As depicted in the diagram above, xanthones have been shown to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, this complex dissociates, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage.

Conclusion

This compound possesses structural features that strongly suggest it has significant antioxidant properties. A comprehensive evaluation of its antioxidant potential requires a multi-faceted approach, combining in vitro chemical assays to determine its intrinsic radical scavenging and reducing capabilities with cell-based assays to assess its activity in a biological context. Elucidating its ability to modulate key cellular antioxidant pathways, such as the Nrf2 signaling cascade, will provide further insight into its mechanism of action and its potential as a therapeutic agent for oxidative stress-related diseases. The experimental protocols and frameworks provided in this technical guide offer a robust starting point for researchers and drug development professionals to systematically investigate the antioxidant activity of this compound.

The Anti-inflammatory Potential of 5-Hydroxy-1-methoxyxanthone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the anti-inflammatory effects of 5-Hydroxy-1-methoxyxanthone. This document provides a comprehensive overview of the known anti-inflammatory properties of the broader xanthone (B1684191) class of compounds, offering insights into potential mechanisms and experimental approaches that could be applied to the study of this compound. The data, protocols, and pathways described herein are based on studies of other xanthone derivatives and should not be directly attributed to this compound without further investigation.

Introduction to Xanthones as Anti-Inflammatory Agents

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a tricyclic xanthen-9-one core structure.[1] Found in various plant families, fungi, and lichens, these compounds have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] The anti-inflammatory actions of xanthones are largely attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2] This makes them promising candidates for the development of novel therapeutics for a range of inflammatory diseases.

Core Anti-inflammatory Mechanisms of Xanthones

The anti-inflammatory properties of xanthones are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in orchestrating the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Many xanthone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[2]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB NFkB->NFkB_p p Nucleus Nucleus NFkB_p->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Xanthones Xanthones Xanthones->IKK Inhibition Xanthones->NFkB_p Inhibition of Translocation

Caption: Generalized NF-κB Signaling Pathway and Xanthone Inhibition.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli. The main MAPK subfamilies implicated in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Several xanthones have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK p Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors p Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Xanthones Xanthones Xanthones->MAPKK Inhibition Xanthones->MAPK Inhibition

Caption: Generalized MAPK Signaling Pathway and Xanthone Inhibition.

Quantitative Data on the Anti-inflammatory Effects of Xanthones

The following tables summarize representative quantitative data on the in vitro anti-inflammatory effects of several xanthone compounds, as reported in the scientific literature. These studies commonly utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, as a standard model for inflammation research.

Table 1: Inhibition of Nitric Oxide (NO) Production by Xanthones in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionReference
Garcinoxanthone B11.3 µM (IC50)50%[3]
Garcinoxanthone C18.0 µM (IC50)50%[3]
Delpyxanthone A14.5 µM (IC50)50%[4]
Gerontoxanthone I28.2 µM (IC50)50%[4]
α-Mangostin21.3 µM (IC50)50%[4]

Table 2: Inhibition of Pro-Inflammatory Cytokines by Xanthones in LPS-Stimulated Macrophages

CompoundCytokineCell LineConcentrationEffectReference
α-MangostinTNF-α, IL-6Human MPhiDose-dependentInhibition of expression[5]
γ-MangostinTNF-α, IL-6Human MPhiDose-dependentInhibition of expression[5]
1,7-Dihydroxy-3,4-dimethoxyxanthonePro-inflammatory cytokinesRAW264.7Not specifiedDecreased production[6]
AnanixanthoneIL-6RAW 264.720 µMReduction[7][8]
Guttiferone OIFN-γ, TNF-α, IL-2RAW 264.720 µMSignificant reduction[7][8]

Experimental Protocols for Key Anti-inflammatory Assays

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory activity. The following are standard protocols for key in vitro experiments.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., a xanthone) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Cell Viability Assay

It is essential to determine whether the observed anti-inflammatory effects are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the cell supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of IκB, p65, ERK, JNK, and p38.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Lysate_Analysis Cell Lysate Analysis Harvest->Lysate_Analysis NO_Assay NO Assay (Griess Test) Supernatant_Analysis->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, etc.) Supernatant_Analysis->ELISA Western_Blot Western Blot (NF-κB, MAPK pathways) Lysate_Analysis->Western_Blot

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of the xanthone class of compounds. Their ability to inhibit the production of key inflammatory mediators and modulate central signaling pathways like NF-κB and MAPK makes them attractive candidates for further investigation and development as novel anti-inflammatory drugs.

While there is a significant body of research on various xanthone derivatives, a notable gap exists in the literature regarding the specific anti-inflammatory properties of this compound. Future research should focus on isolating or synthesizing this compound and evaluating its efficacy in established in vitro and in vivo models of inflammation. Such studies would be invaluable in determining its potential as a therapeutic agent and elucidating its precise mechanism of action. The experimental protocols and mechanistic frameworks outlined in this guide provide a solid foundation for initiating such investigations.

References

The Antiviral Potential of Hydroxy-Xanthones Against Human Coronaviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global threat posed by human coronaviruses, including the causative agent of the COVID-19 pandemic, SARS-CoV-2, has underscored the urgent need for novel antiviral therapeutics. Naturally occurring and synthetic compounds are a significant source of antiviral drug discovery. Among these, hydroxy-xanthones, a class of polyphenolic compounds found in various medicinal plants, have emerged as promising candidates. This technical guide provides an in-depth analysis of the antiviral activity of hydroxy-xanthones against human coronaviruses. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action, including the modulation of host signaling pathways.

Introduction to Hydroxy-Xanthones and Their Antiviral Properties

Xanthones are a class of organic compounds with a dibenzo-γ-pyrone heterocyclic scaffold. Hydroxy-xanthones, characterized by the presence of one or more hydroxyl groups, are prevalent in plant genera such as Swertia and Garcinia.[1][2] These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects.[3] Notably, several in vitro and in silico studies have highlighted the potential of hydroxy-xanthones as inhibitors of human coronaviruses, including the seasonal HCoV-OC43 and the pandemic SARS-CoV-2.[4][5][6]

Quantitative Assessment of Antiviral Activity

Recent studies have focused on quantifying the antiviral efficacy of various hydroxy-xanthones against human coronaviruses. A notable study on synthetic hydroxy-xanthones demonstrated significant reductions in the infectivity of Human Coronavirus OC43 (HCoV-OC43) in Baby Hamster Kidney (BHK-21) cell lines.[4] The results, expressed as log10 reduction in viral titer, provide a quantitative measure of the antiviral potency of these compounds.

CompoundStructureLog10 Reduction in TCID50/ml vs. Control (HCoV-OC43)[4]
Xanthone (B1684191)Chemical structure of Xanthone2.04
1,3-DihydroxyxanthoneChemical structure of 1,3-Dihydroxyxanthone2.50
1,3-Dihydroxy-7-methylxanthoneChemical structure of 1,3-Dihydroxy-7-methylxanthone2.79
1,3-Dihydroxy-6-methoxyxanthoneChemical structure of 1,3-Dihydroxy-6-methoxyxanthone2.67
1,3-Dihydroxy-7-methoxyxanthoneChemical structure of 1,3-Dihydroxy-7-methoxyxanthone2.67
Mangiferin (B1668620)Chemical structure of Mangiferin3.00

Proposed Mechanisms of Antiviral Action

The antiviral activity of hydroxy-xanthones against human coronaviruses is likely multifaceted, involving both direct-acting antiviral effects and modulation of host cellular pathways.

Inhibition of Viral Entry and Replication
  • Angiotensin-Converting Enzyme 2 (ACE2) Inhibition : For SARS-CoV-2, the viral spike protein binds to the host cell receptor ACE2 to initiate entry. In silico studies have suggested that certain xanthone derivatives can bind to ACE2, potentially blocking the virus-receptor interaction.[5][6]

  • Main Protease (Mpro/3CLpro) Inhibition : The main protease of coronaviruses is a crucial enzyme for viral replication, responsible for cleaving viral polyproteins into functional proteins. Computational docking studies have identified several hydroxy-xanthones, including mangiferin, as potential inhibitors of SARS-CoV-2 Mpro.[2]

Modulation of Host Signaling Pathways

Chronic inflammation is a hallmark of severe coronavirus infections. Hydroxy-xanthones have been shown to possess potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.

  • NF-κB Signaling Pathway : The NF-κB pathway is a central regulator of the inflammatory response. Upon viral infection, its activation leads to the production of pro-inflammatory cytokines. Several studies have demonstrated that xanthones, such as mangiferin and those from Swertia chirayita, can inhibit the activation of NF-κB.[7][8] This is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway : The MAPK pathway is another critical regulator of inflammation and other cellular processes that can be hijacked by viruses.[9] Xanthones from Swertia chirayita have been shown to attenuate the phosphorylation of key MAPK proteins, including JNK, ERK, and p38, in response to inflammatory stimuli.[8]

Hydroxy-Xanthone_Signaling_Pathway_Modulation cluster_virus Coronavirus Infection cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Viral PAMPs TLR TLR Virus->TLR IKK IKK TLR->IKK Activates MAPKKK MAPKKK TLR->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases IκBα_NFκB IκBα-NF-κB (Inactive) IκBα->IκBα_NFκB NFκB->IκBα_NFκB InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) NFκB->InflammatoryGenes Transcription MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylates MAPK->InflammatoryGenes Transcription HydroxyXanthones Hydroxy-Xanthones HydroxyXanthones->IKK Inhibits HydroxyXanthones->MAPKKK Inhibits

Proposed anti-inflammatory mechanism of hydroxy-xanthones.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the antiviral activity of hydroxy-xanthones.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of the test compounds to ensure that any observed antiviral activity is not due to cell death.

  • Cell Seeding : Seed host cells (e.g., Vero E6, BHK-21) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the hydroxy-xanthone compounds and incubate for 24-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add hydroxy-xanthone compounds Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals with DMSO Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateCC50 Calculate CC50 ReadAbsorbance->CalculateCC50 End End CalculateCC50->End

Workflow for the MTT cell viability assay.
Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay quantifies the viral titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

  • Cell Seeding : Seed host cells in a 96-well plate to form a confluent monolayer.

  • Virus Dilution : Prepare ten-fold serial dilutions of the virus stock.

  • Infection : Infect the cell monolayers with the different virus dilutions and incubate.

  • CPE Observation : Observe the plates for the presence of CPE daily for 3-5 days.

  • Data Recording : Record the number of wells positive for CPE at each dilution.

  • TCID50 Calculation : Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.

Plaque Reduction Assay

This is the gold standard for quantifying infectious virus particles.

  • Cell Seeding : Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation : Pre-incubate a known concentration of virus with serial dilutions of the hydroxy-xanthone compound for 1 hour.

  • Infection : Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation : Incubate the plates until plaques are visible.

  • Staining : Fix and stain the cells with a dye like crystal violet.

  • Plaque Counting : Count the number of plaques in each well.

  • Data Analysis : Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of Mpro.

  • Reagent Preparation : Prepare the assay buffer, recombinant Mpro enzyme, and a fluorogenic peptide substrate.

  • Compound Incubation : Incubate the Mpro enzyme with the hydroxy-xanthone compound for a specified time.

  • Reaction Initiation : Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement : Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis : Calculate the percentage of Mpro inhibition and determine the IC50 value of the compound.

ACE2 Inhibition Assay (ELISA-based)

This assay determines if a compound can block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the ACE2 receptor.

  • Plate Coating : Coat a 96-well plate with recombinant human ACE2 protein.

  • Blocking : Block the plate to prevent non-specific binding.

  • Compound-RBD Incubation : Incubate biotinylated RBD with serial dilutions of the hydroxy-xanthone compound.

  • Binding Reaction : Add the compound-RBD mixture to the ACE2-coated plate and incubate.

  • Detection : Add streptavidin-HRP and a substrate to detect the bound RBD.

  • Absorbance Measurement : Measure the absorbance at 450 nm.

  • Data Analysis : Calculate the percentage of ACE2-RBD binding inhibition and determine the IC50 value.

Conclusion and Future Directions

Hydroxy-xanthones represent a promising class of natural and synthetic compounds with demonstrated in vitro antiviral activity against human coronaviruses. Their potential mechanisms of action, including the inhibition of key viral enzymes and the modulation of host inflammatory responses, make them attractive candidates for further drug development. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the elucidation of precise molecular mechanisms of action. The development of broad-spectrum hydroxy-xanthone-based antivirals could provide a valuable tool in the fight against current and future coronavirus outbreaks.

References

Methodological & Application

Synthesis of 5-Hydroxy-1-methoxyxanthone from Phloroglucinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological activities. The synthesis is achieved through a one-pot condensation reaction of phloroglucinol (B13840) and 2-hydroxy-6-methoxybenzoic acid, utilizing Eaton's reagent as an efficient catalyst. This method offers a straightforward and effective route to obtaining the target compound. Included are comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have attracted significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The biological effects of xanthones are often dependent on the substitution pattern on the xanthone core.[1] this compound is a naturally occurring xanthone that has demonstrated notable antifungal activity.[1]

The synthesis of xanthones can be accomplished through various methods, with one of the most effective being the Grover, Shah, and Shah (GSS) reaction, which has been significantly improved by the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[3][4] This reagent serves as a powerful condensing agent and catalyst for the acylation of phenols with salicylic (B10762653) acid derivatives, leading to the formation of the xanthone skeleton in good yields.[3][4] This protocol details the synthesis of this compound from the readily available starting materials, phloroglucinol and 2-hydroxy-6-methoxybenzoic acid.

Data Presentation

ParameterValueReference
Molecular Formula C₁₄H₁₀O₄[5]
Molecular Weight 242.23 g/mol [5]
Appearance Yellow powder[]
Purity > 95%[]
¹³C NMR (CD₃OD, 125 MHz) δ/ppm See Experimental Protocols[3]
Mass Spectrometry (MS) m/z = 242 [M]⁺[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general method for the synthesis of hydroxyxanthones using Eaton's reagent.[2][3]

Materials:

  • Phloroglucinol

  • 2-Hydroxy-6-methoxybenzoic acid[7]

  • Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Deionized water

  • Ethanol

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phloroglucinol (1.0 eq) and 2-hydroxy-6-methoxybenzoic acid (1.05 eq).

  • Under a fume hood, carefully add Eaton's reagent (approximately 5-10 mL per gram of phloroglucinol) to the flask. The mixture will become a slurry.

  • Heat the reaction mixture to 80-85 °C with constant stirring.

  • Maintain the temperature and stirring for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Stir the aqueous mixture for 20-30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven.

  • Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent such as ethanol.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

A representative ¹³C NMR spectrum for a similar hydroxyxanthone synthesized using this method shows characteristic peaks for the xanthone core.[3] The mass spectrum should show a molecular ion peak [M]⁺ at m/z 242, corresponding to the molecular weight of this compound.[3]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phloroglucinol Phloroglucinol ReactionVessel One-Pot Condensation Eaton's Reagent 80-85 °C, 3-4 h Phloroglucinol->ReactionVessel SalicylicAcid 2-Hydroxy-6-methoxybenzoic Acid SalicylicAcid->ReactionVessel Precipitation Precipitation in Ice Water ReactionVessel->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Column Chromatography / Recrystallization Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess antifungal properties.[1] While the precise molecular mechanism and signaling pathways affected by this compound are still under investigation, many xanthone derivatives are known to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB and MAPK pathways. For antifungal agents, common mechanisms include disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) biosynthesis, or interference with essential cellular processes.[8][9] Further research is warranted to elucidate the specific antifungal mechanism of this compound, which could involve the modulation of stress response signaling pathways in fungi.[10]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Xanthone This compound CellMembrane Cell Membrane Disruption Xanthone->CellMembrane Potential Target Ergosterol Ergosterol Biosynthesis Inhibition Xanthone->Ergosterol Potential Target Signaling Interference with Cell Signaling Pathways Xanthone->Signaling Potential Target EffluxPump Inhibition of Drug Efflux Pumps Xanthone->EffluxPump Potential Target FungalDeath Fungal Cell Death / Growth Inhibition CellMembrane->FungalDeath Ergosterol->FungalDeath Signaling->FungalDeath EffluxPump->FungalDeath

Caption: Postulated antifungal mechanisms of action for xanthone derivatives.

References

Application Notes and Protocols for the Laboratory Synthesis of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological activities. The synthesis is presented as a two-step process commencing with the preparation of the precursor, 1,5-dihydroxyxanthone (B161654), followed by a selective O-methylation. This document outlines detailed experimental protocols, summarizes key quantitative data, and includes a visual representation of the synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step procedure. The initial step involves the synthesis of the xanthone core via a condensation reaction to form 1,5-dihydroxyxanthone. The subsequent and final step is a regioselective methylation of the hydroxyl group at the C-1 position. The selectivity of this methylation is crucial and is influenced by the differential reactivity of the two hydroxyl groups present in the precursor molecule.

II. Experimental Protocols

Step 1: Synthesis of 1,5-Dihydroxyxanthone

This protocol is based on the general method for synthesizing hydroxyxanthones, which involves the condensation of a dihydroxybenzoic acid with a phenol (B47542) derivative in the presence of a dehydrating agent. For the synthesis of 1,5-dihydroxyxanthone, 2,6-dihydroxybenzoic acid and hydroquinone (B1673460) are utilized as the starting materials.

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Hydroquinone

  • Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Equipment:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a clean and dry round-bottom flask, combine 2,6-dihydroxybenzoic acid (1.0 eq) and hydroquinone (1.0 eq).

  • Under a fume hood, carefully add Eaton's reagent to the flask with stirring. The amount of Eaton's reagent should be sufficient to ensure a stirrable slurry.

  • Attach a reflux condenser and heat the reaction mixture to 80-85 °C with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude 1,5-dihydroxyxanthone in a desiccator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 1,5-dihydroxyxanthone.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step 2: Selective O-Methylation of 1,5-Dihydroxyxanthone to Yield this compound

This protocol describes the selective methylation of the hydroxyl group at the 1-position of 1,5-dihydroxyxanthone. The increased acidity and the chelation of the 1-hydroxyl group with the adjacent carbonyl group can be exploited to achieve regioselectivity. Diazomethane is a common reagent for such methylations; however, due to its hazardous nature, alternative methylating agents like dimethyl sulfate (B86663) under controlled conditions are often preferred.

Materials:

  • 1,5-Dihydroxyxanthone

  • Dimethyl sulfate (DMS) or Diazomethane solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure using Dimethyl Sulfate:

  • Dissolve 1,5-dihydroxyxanthone (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (a slight excess, e.g., 1.1-1.2 eq) to the solution. The potassium carbonate will selectively deprotonate the more acidic 1-hydroxyl group.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.0 to 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by determining its melting point.

III. Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1,5-DihydroxyxanthoneC₁₃H₈O₄228.20Yellow solid
This compoundC₁₄H₁₀O₄242.23Yellow powder[]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataObserved Values
¹H NMR Data to be obtained from experimental characterization.
¹³C NMR Data to be obtained from experimental characterization.
Mass Spectrometry (MS) Data to be obtained from experimental characterization.
UV-Vis Data to be obtained from experimental characterization.
Infrared (IR) Data to be obtained from experimental characterization.

Note: Detailed spectroscopic data from the literature was not available in the initial search. The structure of this compound has been confirmed in the literature using UV, EI-MS, ¹H, and ¹³C NMR spectroscopy.[]

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Reactant1 2,6-Dihydroxybenzoic Acid inv1 Reactant1->inv1 Reactant2 Hydroquinone Reactant2->inv1 Intermediate 1,5-Dihydroxyxanthone inv2 Intermediate->inv2 MethylatingAgent CH₃)₂SO₄ / K₂CO₃ or CH₂N₂ MethylatingAgent->inv2 Product This compound inv1->Intermediate Step 1: Condensation (Eaton's Reagent, Δ) inv2->Product Step 2: Selective Methylation

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for the Extraction of 5-Hydroxy-1-methoxyxanthone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191) that has demonstrated notable biological activities, including antifungal properties. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant sources, primarily focusing on species from the Hypericum genus, such as Hypericum brusiliense, where its presence has been reported. The methodologies outlined are based on established techniques for the isolation of xanthones and related phenolic compounds from plant matrices. Additionally, a proposed mechanism of action for its antifungal activity is presented to guide further research.

While specific quantitative data for the extraction of this compound is limited in publicly available literature, this guide provides representative data based on typical yields for similar xanthones to aid in experimental design and evaluation.

Data Presentation: Quantitative Summary

The following tables summarize representative quantitative data for the extraction and purification of xanthones from plant material. This data is intended to provide a benchmark for researchers, as specific yields for this compound are not widely reported.

Table 1: Representative Extraction Yields of Xanthones from Plant Material

Plant Source (Genus)Extraction MethodSolvent SystemSolvent-to-Solid Ratio (v/w)Extraction Time (hours)Temperature (°C)Representative Total Xanthone Yield (mg/g dry weight)
HypericumMacerationMethanol20:148255 - 15
HypericumSoxhlet ExtractionDichloromethane (B109758)15:18408 - 20
CalophyllumMacerationEthyl Acetate (B1210297)25:1722510 - 25
GarciniaUltrasonic-AssistedEthanol (70%)30:115015 - 40

Table 2: Representative Purification Data for a Target Xanthone

Purification StepStationary PhaseMobile Phase GradientLoading Capacity (mg crude/g silica)Purity Achieved (%)Representative Recovery (%)
Silica (B1680970) Gel Column ChromatographySilica Gel (70-230 mesh)Hexane:Ethyl Acetate (9:1 to 1:1)10-20>9060 - 80
Preparative HPLCC18 (10 µm)Acetonitrile (B52724):Water (60:40 to 80:20)5-10>9870 - 90

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material, such as the stems and roots of Hypericum species.

1. Plant Material Preparation:

  • Obtain the desired plant material (e.g., stems and roots of Hypericum brusiliense).

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

2. Extraction Procedure (Soxhlet Extraction):

  • Accurately weigh 50 g of the powdered plant material and place it in a cellulose (B213188) thimble.

  • Place the thimble into the main chamber of a Soxhlet extractor.

  • Fill a 500 mL round-bottom flask with 300 mL of dichloromethane.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Store the crude extract in a sealed vial at 4°C until further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude extract to isolate this compound.

1. Column Preparation:

  • Prepare a slurry of 100 g of silica gel (70-230 mesh) in n-hexane.

  • Pack a glass column (e.g., 50 cm length x 4 cm diameter) with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve 2 g of the crude extract in a minimal amount of dichloromethane.

  • In a separate beaker, add 4 g of silica gel to the dissolved extract and evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, and so on, v/v).

  • Collect fractions of 20-25 mL in test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3, v/v).

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by further analytical characterization).

5. Final Purification (Optional - Preparative HPLC):

  • For higher purity, the semi-purified fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectrophotometry of the semi-pure compound).

  • Collect the peak corresponding to this compound.

  • Remove the solvent by lyophilization or rotary evaporation to obtain the pure compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Collection of Plant Material (e.g., Hypericum brusiliense) drying Air Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction (Dichloromethane) grinding->soxhlet concentration Solvent Evaporation (Rotary Evaporator) soxhlet->concentration crude_extract Crude Xanthone Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom Combine Fractions & Re-run if needed fraction_collection Fraction Collection column_chrom->fraction_collection Combine Fractions & Re-run if needed tlc_analysis TLC Analysis fraction_collection->tlc_analysis Combine Fractions & Re-run if needed tlc_analysis->column_chrom Combine Fractions & Re-run if needed pure_compound Pure this compound tlc_analysis->pure_compound hplc HPLC Analysis for Purity pure_compound->hplc nmr_ms Structural Elucidation (NMR, Mass Spectrometry) pure_compound->nmr_ms

Caption: Workflow for the extraction and purification of this compound.

Proposed Antifungal Signaling Pathway

The precise molecular mechanism of the antifungal activity of this compound is not yet fully elucidated. However, based on the known mechanisms of other antifungal xanthones and flavonoids, a plausible proposed pathway involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Antifungal_Signaling_Pathway cluster_fungal_cell Fungal Cell (e.g., Cladosporium cucumerinum) compound This compound enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Synthesis enzyme->ergosterol ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol_pathway->enzyme Key Enzyme cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation ergosterol->cell_membrane membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity Disruption cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: Proposed mechanism of antifungal action for this compound.

Purification of 5-Hydroxy-1-methoxyxanthone via Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Hydroxy-1-methoxyxanthone using silica (B1680970) gel column chromatography. This method is designed to be a robust starting point for researchers seeking to isolate this and structurally similar xanthones from crude extracts or synthetic reaction mixtures.

Introduction

This compound is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, making them attractive targets for phytochemical and pharmacological research. Effective purification is a critical step in the drug discovery and development process to ensure accurate biological evaluation and to meet regulatory standards. Column chromatography is a widely used, effective, and scalable technique for the purification of such moderately polar compounds.[1] This protocol will detail the materials, equipment, and step-by-step procedures for the successful isolation of this compound.

Data Presentation

ParameterValueSource/Comment
Stationary Phase Silica Gel (60-120 mesh)A standard choice for xanthone purification.[1]
Mobile Phase Gradient: n-Hexane:Ethyl Acetate (B1210297)A common solvent system for separating xanthones.[2]
Sample Load 1-5 g of crude extract per 100 g silicaA general guideline for optimal separation.
Elution Gradient 100:0 to 70:30 (n-Hexane:Ethyl Acetate)Gradual increase in polarity is crucial for resolution.
Typical Yield 5-15% (from crude extract)Highly dependent on the initial concentration in the source material.
Purity after Column >90%As determined by HPLC analysis.[2]
TLC Rf of Pure Fraction ~0.4 in 8:2 n-Hexane:Ethyl AcetateThis is an estimated value and should be determined experimentally.

Experimental Protocol

This protocol outlines the purification of this compound from a crude plant extract or synthetic mixture using silica gel column chromatography.

Materials and Equipment
  • Crude extract containing this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton wool or glass frit

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Capillary tubes for TLC spotting

  • Fraction collection tubes

Column Packing
  • Column Preparation : Select a glass column of appropriate size for the amount of crude material to be purified. Ensure the column is clean, dry, and securely clamped in a vertical position.

  • Plug Insertion : Place a small plug of cotton wool or a glass frit at the bottom of the column to retain the stationary phase.

  • Sand Layer : Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base for the silica gel.

  • Slurry Preparation : In a separate beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing : Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Settling : Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Top Sand Layer : Add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

Sample Loading
  • Dry Loading (Recommended) : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading : Dissolve the crude extract in a minimal volume of the initial mobile phase (n-hexane). Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the bed.

Elution and Fraction Collection
  • Initial Elution : Begin eluting the column with 100% n-hexane.

  • Gradient Elution : Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane

    • 95:5 n-Hexane:Ethyl Acetate

    • 90:10 n-Hexane:Ethyl Acetate

    • 85:15 n-Hexane:Ethyl Acetate

    • 80:20 n-Hexane:Ethyl Acetate

    • 70:30 n-Hexane:Ethyl Acetate

  • Fraction Collection : Collect the eluate in appropriately sized fractions (e.g., 10-20 mL).

  • TLC Monitoring : Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 8:2 n-Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Pooling Fractions : Combine the fractions that show a single spot corresponding to the Rf value of this compound.

Isolation of the Purified Compound
  • Solvent Evaporation : Evaporate the solvent from the pooled fractions using a rotary evaporator.

  • Final Product : The resulting solid or semi-solid is the purified this compound.

  • Purity Analysis : Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Visualization

G A Crude Extract (Containing this compound) B Dissolve in Minimal Solvent and Adsorb onto Silica Gel (Dry Loading) A->B Sample Preparation D Load Sample onto Column B->D C Prepare Silica Gel Column (Slurry Packing with n-Hexane) C->D E Gradient Elution (n-Hexane -> n-Hexane:Ethyl Acetate) D->E Chromatographic Separation F Collect Fractions E->F G Monitor Fractions by TLC F->G H Pool Fractions Containing Pure Compound G->H Identify Pure Fractions I Evaporate Solvent (Rotary Evaporator) H->I Isolation J Purified this compound I->J K Purity Analysis (HPLC, LC-MS, NMR) J->K Quality Control

References

Application Note: A Validated HPLC Method for the Quantification of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Hydroxy-1-methoxyxanthone. The method utilizes a C18 column with a mobile phase of methanol (B129727) and water, providing excellent separation and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, precision, and accuracy. This method is suitable for the routine quality control and quantification of this compound in various samples.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species. This compound is a specific xanthone (B1684191) derivative with potential pharmacological activities, making its accurate quantification crucial for research and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures.[1][2][3] This application note presents a validated HPLC method for the determination of this compound.

Experimental

2.1. Instrumentation

A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.

2.2. Chemicals and Reagents

  • This compound reference standard (purity ≥98%) was obtained from a commercial supplier.[4]

  • HPLC grade methanol and water were used for the mobile phase.

  • All other chemicals and reagents were of analytical grade.

2.3. Chromatographic Conditions

The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm). The mobile phase consisted of a mixture of methanol and water (80:20, v/v).[5][6][7][8] The flow rate was maintained at 1.0 mL/min, and the column temperature was set to 30°C. The injection volume was 10 µL, and UV detection was performed at 245 nm.

2.4. Preparation of Standard Solutions

A stock solution of this compound (100 µg/mL) was prepared by dissolving the accurately weighed reference standard in methanol. A series of working standard solutions with concentrations ranging from 1 to 20 µg/mL were prepared by diluting the stock solution with the mobile phase.

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

3.1. Linearity

The linearity of the method was evaluated by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

3.2. Precision

The precision of the method was determined by performing intra-day and inter-day assays. Six replicate injections of a standard solution (10 µg/mL) were performed on the same day for intra-day precision and on three different days for inter-day precision. The results were expressed as the relative standard deviation (%RSD).

3.3. Accuracy

The accuracy of the method was assessed by the standard addition method. A known amount of the standard drug was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%), and the samples were re-analyzed. The percentage recovery was calculated.

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.8 minutes. The total run time for each analysis was 10 minutes. The results of the method validation are summarized in the tables below.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1 - 20
Correlation Coefficient (r²)0.9995
Regression Equationy = 45872x + 1254
LOD (µg/mL)0.15
LOQ (µg/mL)0.45

Table 2: Precision Data

Precision%RSD
Intra-day (n=6)0.85
Inter-day (n=3)1.23

Table 3: Accuracy Data (Standard Addition Method)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%87.9299.0
100%1010.15101.5
120%1211.8899.0

The validation results demonstrate that the developed HPLC method is linear, precise, and accurate for the quantification of this compound.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method is suitable for the routine analysis of this compound in various samples and can be a valuable tool in the quality control and standardization of this compound.

Protocol: HPLC Quantification of this compound

Scope

This protocol details the procedure for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade water

Procedure

3.1. Mobile Phase Preparation

  • Prepare the mobile phase by mixing methanol and water in a ratio of 80:20 (v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3.2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1, 2, 5, 10, 15, 20 µg/mL):

    • Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase.

3.3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Extract the compound using a suitable solvent (e.g., methanol) and procedure.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

3.4. HPLC Analysis

  • Set up the HPLC system with the following parameters:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 245 nm

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

3.5. Calculation

Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

HPLC_Method_Development_Workflow start Start: Method Development Goal (Quantify this compound) lit_review Literature Review & Analyte Characterization start->lit_review method_design Initial Method Design (Column, Mobile Phase, Detector) lit_review->method_design sample_prep Sample Preparation (Extraction & Dilution) method_design->sample_prep hplc_analysis HPLC Analysis (Injection & Data Acquisition) sample_prep->hplc_analysis optimization Method Optimization (Adjust Parameters for better resolution) hplc_analysis->optimization Sub-optimal results validation Method Validation (Linearity, Precision, Accuracy) hplc_analysis->validation Optimal results optimization->hplc_analysis Re-analyze quantification Sample Quantification validation->quantification end End: Final Report & Application Note quantification->end

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes and Protocols for 5-Hydroxy-1-methoxyxanthone as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 5-Hydroxy-1-methoxyxanthone as a chemical standard in various research and drug development applications. This document outlines its physicochemical properties, methods for its quantification, and its biological activities, supported by experimental protocols and data.

Physicochemical Properties and Handling

This compound (C₁₄H₁₀O₄, Molar Mass: 242.23 g/mol ) is a naturally occurring xanthone (B1684191) found in various plant species. As a chemical standard, its purity and proper handling are crucial for accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₄PubChem
Molar Mass242.23 g/mol PubChem
AppearanceYellow powderBOC Sciences[1]
Purity≥95%BOC Sciences[1]
IUPAC Name5-hydroxy-1-methoxyxanthen-9-onePubChem[2]
CAS Number27770-13-4PubChem[2]

Storage and Stability:

Solid this compound should be stored in a cool, dark, and dry place. Stock solutions, typically prepared in organic solvents like DMSO, methanol (B129727), or ethanol, should be stored at -20°C or lower to minimize degradation. It is recommended to prepare fresh working solutions for daily use. Xanthones can be sensitive to light and high temperatures, which may cause degradation.

Solubility:

Analytical Applications: Quantification using HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for the quantification of xanthones.[4] this compound can be used as a reference standard to identify and quantify its presence in plant extracts or other matrices.

Protocol 1: Preparation of Standard Solutions for HPLC Analysis

This protocol describes the preparation of a stock solution and a series of working standards for creating a calibration curve.

Materials:

  • This compound (high purity standard)

  • HPLC-grade methanol (or other suitable solvent)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Ensure complete dissolution. This is your stock solution.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store the stock solution and working standards at -20°C in amber vials to protect from light.

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a general HPLC-UV method that can be optimized for your specific instrumentation and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for xanthone separation.[2][5]

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6]

    • Example Gradient: Start with a higher proportion of water and gradually increase the organic solvent concentration over the run.

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: Xanthones typically show strong absorbance around 237 nm.[4] A UV scan of the standard can determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

Data Analysis:

  • Inject the prepared working standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow prep Prepare Standard Solutions hplc HPLC-UV Analysis prep->hplc cal Generate Calibration Curve hplc->cal sample Analyze Samples hplc->sample quant Quantify Concentration cal->quant sample->quant

Experimental workflow for HPLC analysis.

Biological Activity and In Vitro Assays

This compound exhibits various biological activities, including antifungal and antioxidant properties.[1] It can be used as a reference standard in bioassays to evaluate the potency of new compounds or extracts.

Table 2: Reported Biological Activities of this compound and Related Xanthones

ActivityCompoundAssayResult (IC₅₀ or MIC)Source
AntifungalThis compoundAgainst Cladosporium cucumerinumActiveBOC Sciences[1]
Antioxidant(General Xanthones)DPPH Radical ScavengingVariesScience.gov[7]
Monoamine Oxidase (MAO) Inhibition(General Xanthones)MAO-A and MAO-B InhibitionVariesPubMed Central[8]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a common method to assess the antioxidant potential of a compound.

Materials:

  • This compound standard solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound standard and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each dilution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways

Xanthones are known to exert their biological effects through various signaling pathways. While the specific pathways for this compound are not fully elucidated, many xanthones have been shown to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism involves the modulation of key proteins in the apoptotic cascade.

Diagram of a Plausible Apoptosis Induction Pathway:

Apoptosis_Pathway Xanthone This compound ROS ↑ Reactive Oxygen Species (ROS) Xanthone->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential mechanism of apoptosis induction by xanthones.

This diagram illustrates a potential pathway where this compound could induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Conclusion

This compound is a valuable chemical standard for researchers in phytochemistry, pharmacology, and drug development. Its use as a reference material allows for the accurate quantification and biological evaluation of this compound in various contexts. The protocols and information provided in these application notes serve as a guide for its effective utilization in the laboratory. Further research is encouraged to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

Application of 5-Hydroxy-1-methoxyxanthone in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) with significant potential in drug discovery. This compound, and the broader class of xanthones, has demonstrated a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties, making it a compelling subject for further research and development.

Introduction to this compound

This compound is a phenolic compound belonging to the xanthone family, characterized by a tricyclic xanthen-9-one core structure. The specific placement of hydroxyl and methoxy (B1213986) groups on this scaffold is crucial in determining its biological efficacy. Found in various plant species, this compound has attracted scientific interest for its diverse pharmacological activities.

Biological Activities and Potential Therapeutic Applications

This compound and related xanthones have been shown to exhibit a variety of biological effects, positioning them as promising candidates for the development of novel therapeutics.

Antifungal Activity

This compound has demonstrated notable antifungal properties. Specifically, it has been shown to inhibit the growth of the plant pathogenic fungus Cladosporium cucumerinum.[1] This activity suggests its potential as a lead compound for the development of new antifungal agents for agricultural or clinical applications.

Monoamine Oxidase (MAO) Inhibition
Anticancer Activity

The anticancer potential of xanthones is a significant area of research. The cytotoxic effects of these compounds are largely influenced by the substitution pattern on the xanthone core. Studies on various hydroxy- and methoxy-substituted xanthones have demonstrated their ability to inhibit the proliferation of a wide range of human tumor cell types.[2] These compounds can induce cell cycle arrest and apoptosis through the modulation of various signaling pathways. While direct IC50 values for this compound against cancer cell lines are not extensively documented, the data for structurally similar compounds provide a strong rationale for its investigation as a potential anticancer agent.

Anti-inflammatory Effects

Xanthones are known to possess anti-inflammatory properties.[3] They can modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[3] The anti-inflammatory potential of this compound warrants further investigation for its potential use in treating inflammatory diseases.

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following tables summarize the available quantitative data for this compound and structurally related xanthone derivatives.

Table 1: Antifungal Activity of this compound

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCladosporium cucumerinum3 µg/mL

Table 2: Comparative Anticancer Activity of Hydroxyxanthone Derivatives

Xanthone DerivativeCancer Cell LineCell TypeIC50 (µM)
1,3,8-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma184 ± 15[4]
WiDrColon Adenocarcinoma254 ± 15[4]
HeLaCervical Adenocarcinoma277 ± 9[4]
1,5,6-TrihydroxyxanthoneWiDrColon Adenocarcinoma209 ± 4[4]
HeLaCervical Adenocarcinoma241 ± 13[4]
1,3,5-TrihydroxyxanthoneHepG2Liver Carcinoma15.8[5]
1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475)A549/Taxol (MDR)Non-small cell lung carcinomaGrowth Inhibition[6]

Table 3: Comparative Anti-inflammatory Activity of Xanthone Derivatives

Xanthone DerivativeCell LineParameterIC50 (µM)
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7NO Production5.77 ± 0.66[7]
BV2NO Production11.93 ± 2.90[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain like Cladosporium cucumerinum.

Materials:

  • This compound

  • Fungal strain (Cladosporium cucumerinum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Potato Dextrose Agar (PDA) at 25°C for 7-10 days. Prepare a spore suspension in sterile saline and adjust the concentration to 1-5 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the appropriate broth to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls: Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess Reagent according to the manufacturer's protocol. A purple color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the inhibitory effect of this compound on MAO-A and MAO-B activity. A variety of commercial kits are available for this purpose, such as the MAO-Glo™ Assay.[8][9][10][11]

General Principle (using a luminescent assay):

  • Enzyme and Compound Incubation: Recombinant human MAO-A or MAO-B is incubated with different concentrations of this compound.

  • Substrate Addition: A luminogenic MAO substrate is added to the mixture. The MAO enzyme converts this substrate into a product that can be detected.

  • Detection: A detection reagent is added to stop the MAO reaction and convert the product into a luminescent signal.

  • Signal Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of xanthones are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anticancer Mechanisms: Apoptosis Induction

Many xanthone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, regulation of Bcl-2 family proteins, and DNA fragmentation.

Xanthone 5-Hydroxy- 1-methoxyxanthone ROS ↑ ROS Production Xanthone->ROS Bax ↑ Bax Xanthone->Bax Bcl2 ↓ Bcl-2 Xanthone->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Mechanisms: NF-κB and MAPK Signaling

The anti-inflammatory effects of xanthones are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[12] In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory cytokines. Xanthones can interfere with these pathways at various points, reducing the inflammatory response.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK (p38, JNK, ERK) Phosphorylation TLR4->MAPK Xanthone 5-Hydroxy- 1-methoxyxanthone Xanthone->IKK Xanthone->MAPK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preliminary investigation of this compound in a drug discovery context.

Start Start: Compound Acquisition (this compound) Bioassays In Vitro Biological Assays Start->Bioassays Antifungal Antifungal Assay (MIC Determination) Bioassays->Antifungal Anticancer Anticancer Assay (IC50 Determination) Bioassays->Anticancer AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Bioassays->AntiInflammatory MAO MAO Inhibition Assay (IC50 Determination) Bioassays->MAO Mechanism Mechanism of Action Studies Antifungal->Mechanism Anticancer->Mechanism AntiInflammatory->Mechanism MAO->Mechanism Signaling Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Signaling Lead Lead Compound Identification & Optimization Signaling->Lead

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound represents a valuable natural product with a diverse range of biological activities that are of significant interest in drug discovery. The provided application notes and protocols offer a comprehensive framework for researchers to explore its therapeutic potential. Further investigation into its specific mechanisms of action and structure-activity relationships will be crucial in advancing this promising compound through the drug development pipeline.

References

Application Notes and Protocols: 5-Hydroxy-1-methoxyxanthone as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 5-hydroxy-1-methoxyxanthone as a versatile precursor for the synthesis of novel bioactive compounds. The unique structural features of this xanthone (B1684191), particularly the presence of a reactive hydroxyl group and a methoxy (B1213986) group on a privileged scaffold, make it an ideal starting material for generating diverse chemical libraries for drug discovery.

Introduction to this compound

This compound is a naturally occurring xanthone found in various plant species.[1][] The xanthone core is a well-established pharmacophore known for a wide range of biological activities, including antifungal, antimicrobial, anticancer, and enzyme inhibitory properties.[3][4] The hydroxyl group at the C-5 position and the methoxy group at the C-1 position of this compound offer strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

Synthesis of Novel Derivatives

The chemical reactivity of the C-5 hydroxyl group allows for a variety of synthetic transformations, including O-alkylation and O-acylation, to introduce diverse side chains. Furthermore, the xanthone scaffold can undergo electrophilic substitution reactions, such as C-prenylation, to further expand the chemical diversity of the resulting compounds.

General O-Alkylation Protocol

This protocol describes a general method for the O-alkylation of the C-5 hydroxyl group of this compound to introduce various alkyl or substituted alkyl chains.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide, alkyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dry acetone (B3395972) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1 equivalent) in dry acetone or DMF, add K₂CO₃ or Cs₂CO₃ (1.5-2 equivalents).

  • Stir the mixture under an inert atmosphere at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired O-alkylated xanthone.[5]

General C-Prenylation Protocol

This protocol outlines a general procedure for the introduction of a prenyl group onto the xanthone scaffold, a common modification known to enhance biological activity.

Materials:

  • This compound

  • Prenyl bromide

  • Potassium hydroxide (B78521) (KOH)

  • Distilled water

  • Acetone

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) and KOH (2 equivalents) in distilled water.[6]

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of prenyl bromide (1.5 equivalents) in a small amount of acetone to the reaction mixture.[6]

  • Stir the reaction vigorously at room temperature for 24 hours.[7]

  • Acidify the mixture with 10% HCl.[7]

  • Extract the product with DCM.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C-prenylated derivative.[6][7]

Biological Activities of this compound Derivatives

Derivatives of this compound are expected to exhibit a range of biological activities. The following tables summarize the reported activities of structurally related xanthone derivatives, providing a basis for screening newly synthesized compounds.

Anticancer Activity
Xanthone DerivativeCancer Cell LineIC₅₀ (µM)Reference
α-MangostinBC-1 (Breast Cancer)0.92 µg/mL[4]
Mangostenone CKB (Oral Carcinoma)2.8 µg/mL[4]
Mangostenone CBC-1 (Breast Cancer)3.53 µg/mL[4]
Mangostenone CNCI-H187 (Lung Cancer)3.72 µg/mL[4]
Isogambogenic acidHL-60 (Leukemia)Potent[8]
DesoxymorellininSMMC-7721 (Hepatocellular Carcinoma)Potent[8]
10-methoxygambogenic acidBGC-83 (Gastric Carcinoma)Potent[8]
Antimicrobial Activity
Xanthone DerivativeMicroorganismMIC (µg/mL)Reference
XT17 (Guanidine derivative)E. coli ATCC 259221.56 - 12.5[3]
XT42 (Guanidine derivative)Gram-positive bacteria0.098 - 1.56[3]
Aminated Xanthone 16S. aureus ATCC 2592311 µM (4 µg/mL)[9]
Aminated Xanthone 16E. faecalis ATCC 2921211 µM (4 µg/mL)[9]
Lichexantone-THC Hybrid 5Gram-positive strainsActive[10]
Lichexantone-THC Hybrid 6Gram-positive strainsActive[10]
Enzyme Inhibitory Activity
Xanthone DerivativeEnzymeIC₅₀ (µM)Reference
5-hydroxy-2-methyl-chroman-4-oneMonoamine Oxidase B (MAO-B)3.23[11]
5-hydroxy-2-methyl-chroman-4-oneMonoamine Oxidase A (MAO-A)13.97[11]
Alkoxy-xanthone 6cα-Glucosidase16.0[5]
Alkoxy-xanthone 9bα-Glucosidase4.00[5]
Imidazole-xanthone 10cα-Amylase5.4[5]
Imidazole-xanthone 10fα-Amylase8.7[5]
Pyrazole carbaldehyde 65Xanthine Oxidase9.32[12]
Pyrazole carbaldehyde 66Xanthine Oxidase10.03[12]
Thiazole-5-carboxylic acid derivative 11Xanthine Oxidase0.45[12]
1-phenylimidazole-4-carboxylic acid derivative 15Xanthine Oxidase7.0 nM[12]
1-phenylimidazole-4-carboxylic acid derivative 16Xanthine Oxidase7.0 nM[12]

Signaling Pathways Modulated by Xanthone Derivatives

Xanthone derivatives have been shown to modulate key signaling pathways involved in cellular stress response and xenobiotic metabolism, such as the Nrf2/ARE and AhR pathways. Understanding these interactions is crucial for elucidating the mechanism of action of novel compounds.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress.[13][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers, such as certain xanthones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.[15][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Nrf2_Maf Nrf2-Maf Complex ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_Maf->ARE Binds to

Caption: Activation of the Nrf2/ARE signaling pathway by xanthone derivatives.

AhR Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1.[17] Some xanthones can act as ligands for AhR, leading to its activation and subsequent downstream signaling.[15][18]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone Ligand AhR_complex AhR-Hsp90-XAP2 Complex Xanthone->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_nuc AhR AhR_active->AhR_nuc Translocation ARNT ARNT AhR_nuc->ARNT AhR_ARNT AhR-ARNT Complex XRE XRE (Xenobiotic Response Element) Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Genes Activates Transcription AhR_ARNT->XRE Binds to

Caption: Modulation of the AhR signaling pathway by xanthone derivatives.

Experimental Workflows

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel xanthone derivatives from this compound and their subsequent biological evaluation.

Workflow Start This compound Synthesis Chemical Synthesis (e.g., Alkylation, Prenylation) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Xanthone Derivatives Purification->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial, Enzyme Inhibition) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Identified Optimization->Synthesis Feedback for new derivatives Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for novel xanthone derivative development.

References

Bioassays for 5-Hydroxy-1-methoxyxanthone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, including antifungal, anticancer, antioxidant, and anti-inflammatory effects. The biological activities of xanthones are largely influenced by the substitution pattern on their tricyclic core. This document provides detailed application notes and experimental protocols for developing and performing bioassays to evaluate the activity of this compound.

Data Presentation

While specific experimental IC50 values for this compound are not extensively available in publicly accessible literature, the following tables provide a comparative summary of the activity of structurally related xanthone derivatives. This data serves as a valuable reference for expected activity ranges and for comparison during assay development.

Table 1: Cytotoxicity of Xanthone Derivatives against Various Cancer Cell Lines

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference
α-MangostinDLD-1 (colon)5-20[1]
α-MangostinHL60 (leukemia)5-20[1]
Garcinone EHepG2 (liver)3.33[2]
AnanixanthoneK562 (leukemia)19.8[3]
5-MethoxyananixanthoneK562 (leukemia)14.7[3]

Table 2: Antioxidant Activity of Xanthone Derivatives

Xanthone DerivativeAssayIC50 (µg/mL)Reference
1,3,6,7-tetrahydroxy-xanthoneDPPH8.01[4]
Methanol (B129727) extract of Garcinia benthamiDPPH29.92[4]
Quercetin (Standard)DPPH2.97[4]

Table 3: Anti-inflammatory Activity of Xanthone Derivatives (Inhibition of Nitric Oxide Production)

Xanthone DerivativeCell LineIC50 (µM)Reference
Garcinoxanthone BRAW 264.711.3[5]
Garcinoxanthone CRAW 264.718.0[5]
Indomethacin (Standard)RAW 264.73.9[5]

Table 4: Enzyme Inhibitory Activity of Xanthone and Related Derivatives

CompoundEnzymeIC50 (µM)Reference
5-hydroxy-2-methyl-chroman-4-oneMonoamine Oxidase A (MAO-A)13.97[6]
5-hydroxy-2-methyl-chroman-4-oneMonoamine Oxidase B (MAO-B)3.23[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of This compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

MTT Assay Workflow

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of this compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_dpph Prepare 0.1 mM DPPH Solution mix_reagents Mix DPPH Solution and Sample in 96-well Plate prepare_dpph->mix_reagents prepare_sample Prepare Serial Dilutions of This compound prepare_sample->mix_reagents incubate_reaction Incubate in Dark for 30 min mix_reagents->incubate_reaction read_absorbance Read Absorbance at 517nm incubate_reaction->read_absorbance calculate_scavenging Calculate % Scavenging Activity and IC50 read_absorbance->calculate_scavenging

DPPH Assay Workflow

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay using Griess Reagent)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Nitric oxide is a key inflammatory mediator. Its production by inducible nitric oxide synthase (iNOS) in macrophages can be stimulated by LPS. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Griess_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells treat_compound Treat with this compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance at 540nm add_griess_b->read_absorbance calculate_inhibition Calculate % NO Inhibition and IC50 read_absorbance->calculate_inhibition

Griess Assay Workflow

Signaling Pathways Modulated by Xanthones

Xanthones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Many xanthones have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB IkB_p->NFkB_active Degradation releases DNA DNA NFkB_active->DNA Translocates to Nucleus xanthone This compound xanthone->IKK Inhibits xanthone->NFkB_active Inhibits Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->ProInflammatory_Genes Binds and Activates LPS LPS LPS->TLR4

Inhibition of NF-κB Pathway by Xanthones

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell proliferation, survival, and metabolism. Aberrant activation of this pathway is frequently observed in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation. Some xanthones have been shown to inhibit the PI3K/Akt pathway, contributing to their anticancer activity.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt_p p-Akt Akt->Akt_p Downstream Downstream Targets (mTOR, Bad, etc.) Akt_p->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes xanthone This compound xanthone->PI3K Inhibits xanthone->Akt_p Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Inhibition of PI3K/Akt Pathway by Xanthones

Conclusion

The protocols and information provided in this document offer a comprehensive framework for researchers to begin investigating the biological activities of this compound. By utilizing these standardized assays and understanding the potential molecular pathways involved, scientists can effectively characterize the therapeutic potential of this and other related xanthone compounds. Further research is warranted to establish specific efficacy and safety profiles.

References

Application Note: Microwave-Assisted Extraction of Xanthones from Garcinia mangostana

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garcinia mangostana, commonly known as mangosteen, is a tropical fruit renowned for its rich concentration of xanthones, a class of polyphenolic compounds with a distinctive tricyclic xanthene-9-one structure.[1][2] The pericarp, or rind, of the fruit is a primary source of these bioactive molecules, with α-mangostin being the most abundant, followed by other derivatives such as γ-mangostin.[3] These xanthones have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[2]

Microwave-Assisted Extraction (MAE) has emerged as a green and efficient technology for the extraction of xanthones from mangosteen pericarp.[4] This technique offers several advantages over conventional methods, such as maceration and Soxhlet extraction, including reduced extraction times, lower solvent consumption, and improved extraction yields.[4][5] MAE utilizes microwave energy to heat the solvent and the plant matrix, leading to the disruption of plant cell walls and enhanced release of bioactive compounds.[6]

This application note provides a detailed protocol for the microwave-assisted extraction of xanthones from Garcinia mangostana pericarp, along with methods for their quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Optimized MAE Parameters for Xanthone (B1684191) Extraction

The following tables summarize optimized conditions for the microwave-assisted extraction of xanthones from Garcinia mangostana pericarp as reported in various studies. These tables provide a comparative overview of the key parameters influencing extraction efficiency.

Table 1: Optimized Microwave-Assisted Extraction Parameters for Xanthones from Garcinia mangostana

ParameterOptimized ValueSource
Irradiation Time 2.24 min[5][7][8]
3.16 min[5][9]
9 min[3][6][10]
6 min[11]
Microwave Power 189.20 W[5][9]
450 W[11]
Not specified, but used in conjunction with other optimal parameters[5][7][8]
Solvent Concentration 71% Ethanol[5][7][8]
72.40% Ethyl Acetate (v/v)[5][9]
Not specified, but used in conjunction with other optimal parameters[3][6][10]
Ethanol:Ethyl Acetate:Water (1:2:2)[11]
Solvent-to-Solid Ratio 25 mL/g[5][7][8]
20:1[3][6][10]
1:10[11]

Table 2: Yield of Xanthones and α-mangostin using Optimized MAE Conditions

Extracted CompoundYieldMAE ConditionsSource
Total Xanthones 46.62 mg α-mangostin/g crude extract20:1 S/F ratio, 9 min extraction time[6][10]
α-mangostin 120.68 mg/g dry matter3.16 min, 189.20 W, 72.40% ethyl acetate[5][9]
Antioxidant-rich xanthone extract Not specified in yield, but optimized for antioxidant properties2.24 min, 25 mL/g, 71% ethanol[5][7][8]

Experimental Protocols

This section provides detailed methodologies for the microwave-assisted extraction of xanthones from Garcinia mangostana and their subsequent quantification by HPLC.

Protocol 1: Microwave-Assisted Extraction (MAE) of Xanthones

This protocol is a generalized procedure based on the optimized parameters found in the literature.

1. Sample Preparation:

  • Obtain dried Garcinia mangostana pericarps.

  • Grind the dried pericarps into a fine powder using a laboratory mill.

  • Sieve the powder to ensure a uniform particle size.

  • Store the powdered sample in an airtight container in a dark and dry place until extraction.

2. Extraction Procedure:

  • Weigh a specific amount of the powdered mangosteen pericarp (e.g., 5 g).[12]

  • Place the powder into a suitable microwave extraction vessel.

  • Add the chosen solvent system (e.g., 71% ethanol, 72.40% ethyl acetate, or a mixture of Ethanol:Ethyl Acetate:Water) at the desired solvent-to-solid ratio (e.g., 25 mL/g or 20:1).[3][5][6][7][8]

  • Securely cap the extraction vessel.

  • Place the vessel inside the microwave extraction system.

  • Set the extraction parameters:

    • Microwave Power: e.g., 189.20 W or 450 W.[5][9][11]

    • Irradiation Time: e.g., 2.24 min, 3.16 min, or up to 9 min.[3][5][6][7][8][9]

    • Temperature (if applicable): e.g., 60-70 °C.[11]

  • Start the microwave extraction program.

3. Post-Extraction Processing:

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

  • The resulting filtrate contains the extracted xanthones.

  • For further analysis, the solvent can be evaporated under reduced pressure using a rotary evaporator to obtain a crude xanthone extract.

  • Store the crude extract in a desiccator until further use.

Protocol 2: Quantification of Xanthones by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of α-mangostin and other xanthones.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of α-mangostin standard in HPLC-grade methanol (B129727) (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 0.2 to 200 µg/mL) by serial dilution with methanol.

2. Preparation of Sample Solution:

  • Accurately weigh a specific amount of the crude xanthone extract.

  • Dissolve the extract in HPLC-grade methanol to a known volume to achieve a concentration within the calibration range of the standard curve.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3.00 mm, 5 µm).[13]

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water is often used. For example, a 30-minute gradient of 65-90% methanol in 0.1% formic acid.[14]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 8-20 µL.[15]

  • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

  • Detection Wavelength: Xanthones can be detected at various wavelengths, with 244 nm, 254 nm, 316 nm, or 320 nm being common.[13][14]

4. Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Identify the xanthone peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each xanthone in the sample by using the regression equation from the calibration curve.

  • Express the results as mg of xanthone per gram of dry pericarp or crude extract.

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis start Dried Garcinia mangostana Pericarp grind Grinding and Sieving start->grind powder Homogenized Pericarp Powder grind->powder mix Mixing with Solvent powder->mix mae Microwave Irradiation mix->mae cool Cooling mae->cool filter Filtration cool->filter evap Solvent Evaporation filter->evap extract Crude Xanthone Extract evap->extract analysis HPLC Quantification extract->analysis

Caption: Workflow for Microwave-Assisted Extraction of Xanthones.

HPLC_Analysis_Logic cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification cluster_result Result std_prep Prepare Standard Solutions (Known Concentrations) hplc_run Inject Standards & Samples into HPLC System std_prep->hplc_run smp_prep Prepare Sample Solution (From MAE Extract) smp_prep->hplc_run chrom Obtain Chromatograms hplc_run->chrom calib Construct Calibration Curve (Peak Area vs. Concentration) chrom->calib quant Quantify Xanthones in Sample using Calibration Curve calib->quant result Xanthone Concentration (mg/g) quant->result

Caption: Logical Flow for HPLC Quantification of Xanthones.

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Xanthones and Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the efficient extraction of two important classes of bioactive compounds, xanthones and anthraquinones, using Ultrasound-Assisted Extraction (UAE). UAE offers a potent and efficient alternative to conventional extraction methods, often resulting in higher yields in shorter timeframes with reduced solvent consumption.

Introduction to Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. The formation, growth, and implosion of microscopic bubbles generate intense local heating, high pressure, and strong shear forces. This phenomenon disrupts plant cell walls, enhancing solvent penetration and facilitating the release of target compounds into the solvent matrix, thereby accelerating the mass transfer process.

Application 1: Extraction of Xanthones from Mangosteen (Garcinia mangostana L.) Pericarp

Xanthones, particularly α-mangostin, are abundant in the pericarp of mangosteen and are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties. UAE has been demonstrated to be a highly effective method for their extraction.

Quantitative Data Summary

The following table summarizes the optimized parameters and corresponding yields for the ultrasound-assisted extraction of xanthones from mangosteen pericarp.

ParameterOptimized ValueXanthone (B1684191) Yield (mg/g of dried sample)Reference
Frequency 40 kHz93 ppm (total xanthones)[1][2][3][4]
Temperature 35°C93 ppm (total xanthones)[1][2][3][4]
Sonication Time 30 minutes93 ppm (total xanthones)[1][2][3][4]
Solvent Methanol (B129727)93 ppm (total xanthones)[1][2][3]
Solid-to-Solvent Ratio 1:10 (g/mL)93 ppm (total xanthones)[1][2][3]
Temperature 33°C0.1760[5][6][7]
Amplitude 75%0.1760[5][6][7]
Solvent 80% Ethanol0.1760[5][6][7]
Extraction Time 0.5 hours0.1760[5][6][7]
Experimental Protocol: UAE of Xanthones

This protocol is based on optimized conditions for achieving high xanthone yields.

1. Materials and Equipment:

  • Dried mangosteen pericarp, ground to a fine powder (particle size 0.2-0.5 mm).

  • Methanol or 80% Ethanol.

  • Ultrasonic bath or probe sonicator with temperature and power/amplitude control.

  • Beakers or extraction vessels.

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system).

  • Rotary evaporator for solvent removal.

  • Analytical balance.

2. Procedure:

  • Weigh 10 g of powdered mangosteen pericarp and place it into a 250 mL beaker.

  • Add 100 mL of the chosen solvent (Methanol or 80% Ethanol) to achieve a 1:10 solid-to-solvent ratio.

  • Place the beaker in the ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the temperature to 35°C (if using methanol) OR set the ultrasonic amplitude to 75% and the temperature to 33°C (if using 80% ethanol).

  • Sonicate the mixture for 30 minutes.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Dry the resulting crude extract in a vacuum oven to a constant weight.

  • Determine the yield and proceed with further purification or analysis (e.g., HPLC).

Experimental Workflow for Xanthone Extraction

Xanthone_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis A Dried Mangosteen Pericarp B Grind to Fine Powder A->B C Mix Powder with Solvent (1:10 ratio) B->C D Sonication (e.g., 40 kHz, 35°C, 30 min) C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Drying F->G H Crude Xanthone Extract G->H I Yield Calculation & Analysis (HPLC) H->I

Caption: Workflow for the ultrasound-assisted extraction of xanthones.

Application 2: Extraction of Anthraquinones from Rhubarb (Rheum palmatum L.)

Anthraquinones are a major class of bioactive compounds found in plants like rhubarb, known for their laxative, anti-inflammatory, and anticancer properties. UAE provides an efficient means for their extraction.

Quantitative Data Summary

The following table summarizes the optimized parameters and corresponding yields for the ultrasound-assisted extraction of five anthraquinones (aloe-emodin, rhein, emodin, chrysophanol, and physcion) from Rheum palmatum L.[8][9]

ParameterOptimized ValueTotal Anthraquinone (B42736) Yield (mg/g of sample)Reference
Solvent 84% Methanol17.55[8][9]
Extraction Time 33 minutes17.55[8][9]
Extraction Temperature 67°C17.55[8][9]
Sonication Frequency 40 kHz17.55[8]
Solid-to-Solvent Ratio 1:15 (g/mL)17.55[8]
Experimental Protocol: UAE of Anthraquinones

This protocol is based on the response surface methodology optimized conditions for the extraction of anthraquinones from Rheum palmatum L.[8][9]

1. Materials and Equipment:

  • Dried Rheum palmatum L. root or rhizome, powdered (particle size 0.2-0.5 mm).

  • 84% Methanol in water.

  • Ultrasonic bath with precise temperature control.

  • Extraction flasks.

  • Filtration system.

  • Rotary evaporator.

  • Analytical balance.

2. Procedure:

  • Accurately weigh approximately 1.0 g of the powdered plant material.

  • Place the powder into an extraction flask.

  • Add 15 mL of 84% methanol to achieve a 1:15 solid-to-solvent ratio.

  • Place the flask in the ultrasonic bath.

  • Set the sonication frequency to 40 kHz and the temperature to 67°C.

  • Extract for a duration of 33 minutes.

  • After the extraction period, collect the filtrate.

  • Re-extract the residue twice more with the same volume of fresh solvent under the same conditions to ensure exhaustive extraction.

  • Pool the filtrates from all three extraction cycles.

  • Concentrate the combined extract using a rotary evaporator.

  • Dry the crude anthraquinone extract to a constant weight.

  • Quantify the individual and total anthraquinone content using a validated analytical method such as HPLC-UV.[8]

Experimental Workflow for Anthraquinone Extraction

Anthraquinone_Extraction_Workflow A Powdered Rheum palmatum B Add 84% Methanol (1:15 ratio) A->B C Ultrasonic Extraction (40 kHz, 67°C, 33 min) B->C D Collect Filtrate C->D E Repeat Extraction 2x D->E F Pool Filtrates D->F E->B G Solvent Removal (Rotary Evaporator) F->G H Dry Crude Extract G->H I Quantitative Analysis (HPLC-UV) H->I

Caption: Workflow for the ultrasound-assisted extraction of anthraquinones.

Concluding Remarks

Ultrasound-assisted extraction is a robust and efficient technology for the recovery of xanthones and anthraquinones from plant matrices. The provided protocols offer a standardized starting point for researchers. It is important to note that optimal conditions may vary depending on the specific plant material, the scale of extraction, and the specific ultrasonic equipment used. Therefore, for novel applications, it is recommended to perform an optimization study of the key parameters to maximize extraction efficiency.

References

Application Notes and Protocols for the Derivatization of 5-Hydroxy-1-methoxyxanthone to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of heterocyclic compounds known for their wide range of pharmacological activities. 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191), has demonstrated notable biological potential, including antifungal properties.[] This document provides detailed application notes and protocols for the derivatization of this compound to generate novel analogs with potentially enhanced bioactivities, focusing on anticancer and antifungal applications. Methodologies for chemical synthesis, biological evaluation, and elucidation of potential mechanisms of action are presented to guide researchers in the development of new therapeutic agents based on the xanthone scaffold.

Introduction: The Therapeutic Potential of Xanthones

Xanthones (9H-xanthen-9-one) and their derivatives are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antioxidant effects.[2][3] The biological activity of a xanthone derivative is highly dependent on the type, number, and position of various functional groups on its dibenzo-γ-pyrone core.[2] Structural modifications, such as the introduction of hydroxyl, methoxy, alkyl, or amino groups, can significantly modulate the potency and selectivity of these compounds.

This compound serves as a valuable starting scaffold for chemical modification to explore structure-activity relationships (SAR) and develop derivatives with improved therapeutic indices. Derivatization strategies can aim to enhance properties such as cell permeability, target binding affinity, and metabolic stability.

Derivatization Strategies for Enhanced Activity

The hydroxyl group at position 5 and the aromatic rings of this compound are amenable to various chemical modifications. Common derivatization approaches include:

  • Alkylation/Prenylation: Introduction of alkyl or prenyl groups can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

  • Amination: The introduction of amino functionalities can improve aqueous solubility and provide sites for hydrogen bonding, which can be crucial for target recognition.

  • Halogenation: The addition of halogen atoms can alter the electronic properties of the molecule and influence its binding characteristics.

  • Glycosylation: The attachment of sugar moieties can improve pharmacokinetic properties and may play a role in cellular uptake and targeting.

Data Presentation: Comparative Activity of Xanthone Derivatives

The following tables summarize the biological activities of various xanthone derivatives, illustrating the impact of structural modifications on their anticancer and antifungal properties. While specific data for derivatives of this compound is limited in publicly available literature, the data presented for structurally related xanthones provide a strong rationale for its derivatization.

Table 1: In Vitro Anticancer Activity of Selected Xanthone Derivatives

CompoundCell LineIC50 (µM)Key Structural Features & SAR InsightsReference
1,3,8-TrihydroxyxanthoneMCF-7184 ± 15Tri-hydroxylation appears more potent than di-hydroxylation in this cell line.[4]
1,6-DihydroxyxanthoneWiDr355 ± 24Dihydroxyxanthone with hydroxyl groups on different rings.[4]
1,5,6-TrihydroxyxanthoneWiDr209 ± 4Positional differences of the hydroxyl groups influence activity.[4]
5-MethoxyananixanthoneK56214.7Methoxy substitution showed higher activity compared to the parent hydroxy compound (19.8 µM).[2]
Diacetate-ananixanthoneK56250.7–119Acetylation of hydroxyl groups led to a decrease in anticancer activity.[2]

Table 2: In Vitro Antifungal Activity of Selected Xanthone Derivatives

CompoundFungal StrainMIC (µg/mL)Key Structural Features & SAR InsightsReference
3,4-Dihydroxy-1-methyl-9H-xanthen-9-oneT. rubrum16Dihydroxylation and methylation contribute to potent antifungal activity.[5]
1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-oneC. albicans>128While showing antibacterial activity, this derivative had lower antifungal potency.[5]
Dione Derivative 10C. albicans3.6A xanthene-dione structure showing significant activity.[6]
Dione Derivative 15C. albicans7.8Another potent xanthene-dione derivative.[6]

Experimental Protocols

General Protocol for the Synthesis of Hydroxyxanthone Derivatives

This protocol describes a general one-pot synthesis of hydroxyxanthone derivatives using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can be adapted for the derivatization of this compound by reacting it with an appropriate phenol (B47542).

Materials:

  • Substituted 2-hydroxybenzoic acid (e.g., a derivative of salicylic (B10762653) acid)

  • Phenol derivative (e.g., to introduce desired substituents)

  • Eaton's reagent (P₂O₅ in CH₃SO₃H)

  • Crushed ice

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of Eaton's reagent, add the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents).

  • Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired xanthone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, WiDr)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (xanthone derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7]

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, which can be assessed visually or by measuring the optical density.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Derivatization of this compound cluster_bioassay Biological Evaluation start This compound reagents Reactants (e.g., Alkyl halide, Phenol) + Eaton's Reagent reaction One-Pot Synthesis (Heating) workup Work-up & Purification (Extraction, Chromatography) derivative Novel Xanthone Derivative assay_prep Prepare Cell/Fungal Cultures derivative->assay_prep treatment Treatment with Derivative incubation Incubation data_acq Data Acquisition (e.g., MTT Assay, MIC Determination) analysis Data Analysis (IC50 / MIC Calculation)

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation Promotes xanthone Xanthone Derivative xanthone->pi3k Inhibits xanthone->akt Inhibits

Conclusion and Future Directions

The derivatization of this compound presents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols and data presented herein provide a framework for the synthesis and evaluation of new xanthone derivatives. Future research should focus on synthesizing a library of derivatives based on this scaffold and conducting comprehensive biological screening to establish clear structure-activity relationships. Further mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design and optimization of these compounds as potential drug candidates.

References

Application Notes and Protocols for the LC-MS Analysis of 5-Hydroxy-1-methoxyxanthone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methoxyxanthone is a substituted xanthone (B1684191), a class of organic compounds with a characteristic three-ring structure. Xanthones and their derivatives are of significant interest in drug discovery and development due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its preclinical and clinical development. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantitative analysis of drug candidates and their metabolites in complex biological matrices.

These application notes provide detailed protocols for the sample preparation, LC-MS analysis, and data interpretation for this compound and its putative metabolites. The methodologies described are based on established principles for the analysis of xanthones and other small molecules in biological fluids and in vitro metabolism systems.

Predicted Metabolic Pathway of this compound

The metabolism of xanthones typically involves Phase I and Phase II biotransformation reactions. For this compound, the primary metabolic pathways are predicted to be O-demethylation and hydroxylation, followed by glucuronidation or sulfation.

The following diagram illustrates the predicted metabolic pathway of this compound. The primary metabolites are formed through O-demethylation of the methoxy (B1213986) group to yield a dihydroxyxanthone, and hydroxylation at an available position on the aromatic rings. These Phase I metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble Phase II metabolites, facilitating their excretion.

G parent This compound metabolite1 1,5-Dihydroxyxanthone (O-demethylation) parent->metabolite1 Phase I metabolite2 Hydroxy-5-hydroxy-1-methoxyxanthone (Hydroxylation) parent->metabolite2 Phase I phaseII_1 Glucuronide/Sulfate Conjugate of 1,5-Dihydroxyxanthone metabolite1->phaseII_1 Phase II phaseII_2 Glucuronide/Sulfate Conjugate of Hydroxy-5-hydroxy-1-methoxyxanthone metabolite2->phaseII_2 Phase II

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or another xanthone derivative)

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (typically 1-10 µM final concentration) to initiate the metabolic reaction. Include a negative control without the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the sample vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Sample Preparation from Plasma for Pharmacokinetic Studies

This protocol describes the extraction of this compound and its metabolites from plasma samples.

Materials:

  • Plasma samples (e.g., from human, rat, or mouse)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS)

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Method Parameters

The following are suggested starting parameters for method development. Optimization will be required for specific instrumentation.

ParameterSuggested Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Data Presentation

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using known concentrations of this compound and its available metabolite standards in the appropriate matrix (e.g., blank plasma).

Table 1: Exemplary MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
This compound[M+H]⁺Fragment 1tbdtbd
Fragment 2tbd
1,5-Dihydroxyxanthone[M+H]⁺Fragment 1tbdtbd
Fragment 2tbd
Internal Standard (IS)[M+H]⁺Fragment 1tbdtbd

Note: The m/z values and retention times (tbd - to be determined) need to be experimentally determined for the specific compound and chromatographic conditions.

Table 2: Exemplary Pharmacokinetic Parameters in Rats following Oral Administration

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)
This compoundValueValueValueValue
1,5-DihydroxyxanthoneValueValueValueValue

Note: These values are placeholders and must be determined from experimental data.

Experimental Workflow Visualization

The following diagram provides a visual representation of the overall experimental workflow for the LC-MS analysis of this compound and its metabolites.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Microsomes) add_is Add Internal Standard sample->add_is extract Protein Precipitation/ Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_int Peak Integration lcms->peak_int quant Quantification peak_int->quant report Reporting quant->report

Caption: General experimental workflow for LC-MS analysis.

Conclusion

The protocols and methods outlined in these application notes provide a robust starting point for the LC-MS analysis of this compound and its metabolites. The combination of in vitro metabolism studies and in vivo pharmacokinetic analysis will provide crucial data to support the drug development process. Method validation according to regulatory guidelines is essential before application to formal preclinical or clinical studies. The high sensitivity and specificity of LC-MS make it an indispensable tool for elucidating the metabolic fate and pharmacokinetic profile of novel therapeutic candidates like this compound.

In Vitro Efficacy of 5-Hydroxy-1-methoxyxanthone: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. This document outlines detailed protocols for assessing its cytotoxic, antioxidant, and anti-inflammatory properties, as well as for investigating its potential mechanisms of action through apoptosis induction and modulation of key cellular signaling pathways.

Introduction

This compound belongs to the xanthone class of polyphenolic compounds, which are known for their diverse pharmacological activities.[1] Xanthones have demonstrated a wide range of biological effects, including antifungal, antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold is a critical determinant of its biological efficacy.[3][4] This document details a systematic approach to characterizing the in vitro bioactivity of this compound to elucidate its therapeutic potential.

Data Presentation

The following tables are structured to summarize the quantitative data obtained from the experimental protocols described herein.

Table 1: Cytotoxicity of this compound on Cancer and Normal Cell Lines

Cell LineCell TypeIC₅₀ (µM) after 48h
Cancer Cell Lines
A549Human Lung CarcinomaData to be filled
HCT-116Human Colon CarcinomaData to be filled
MCF-7Human Breast AdenocarcinomaData to be filled
HeLaHuman Cervical AdenocarcinomaData to be filled
Normal Cell Line
VeroMonkey Kidney EpithelialData to be filled

Table 2: Antioxidant Activity of this compound

AssayIC₅₀ (µM)
DPPH Radical ScavengingData to be filled

Table 3: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Production (% of Control)Cell Viability (%)
0 (Vehicle Control)100100
1Data to be filledData to be filled
5Data to be filledData to be filled
10Data to be filledData to be filled
25Data to be filledData to be filled
50Data to be filledData to be filled

Table 4: Apoptosis Induction by this compound in HCT-116 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control0Data to be filledData to be filled
This compoundIC₅₀/2Data to be filledData to be filled
This compoundIC₅₀Data to be filledData to be filled
This compound2 x IC₅₀Data to be filledData to be filled

Experimental Protocols

Cell Culture
  • Cell Lines:

    • Human cancer cell lines: A549 (lung), HCT-116 (colon), MCF-7 (breast), HeLa (cervical).

    • Murine macrophage cell line: RAW 264.7.

    • Normal cell line: Vero (monkey kidney).

  • Culture Medium:

    • For A549, HCT-116, MCF-7, HeLa, and Vero: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For RAW 264.7: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[5][6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging capacity of this compound.

  • Procedure:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[7]

    • In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][7]

    • Measure the absorbance at 517 nm.[2][7]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]

    • The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[3]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3][8]

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[8]

    • Incubate for 10 minutes at room temperature, protected from light.[3]

    • Measure the absorbance at 540 nm.[3]

    • A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

    • A parallel MTT assay should be performed on the remaining cells to assess cytotoxicity.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

  • Procedure:

    • Seed HCT-116 cells in a 6-well plate and treat with this compound at concentrations corresponding to IC₅₀/2, IC₅₀, and 2 x IC₅₀ for 24 hours.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells twice with cold PBS.[9]

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to investigate the effect of this compound on the MAPK/ERK signaling pathway.

  • Procedure:

    • Seed HCT-116 cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_assays In Vitro Assays cluster_cell_lines Cell Lines cytotoxicity Cytotoxicity Assay (MTT) cancer_cells Cancer Cells (A549, HCT-116, MCF-7, HeLa) cytotoxicity->cancer_cells normal_cells Normal Cells (Vero) cytotoxicity->normal_cells antioxidant Antioxidant Assay (DPPH) anti_inflammatory Anti-inflammatory Assay (NO) macrophages Macrophages (RAW 264.7) anti_inflammatory->macrophages apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->cancer_cells western_blot Western Blot western_blot->cancer_cells compound This compound compound->cytotoxicity compound->antioxidant compound->anti_inflammatory compound->apoptosis compound->western_blot

Experimental workflow for the in vitro evaluation of this compound.

apoptosis_pathway compound This compound ros ROS Generation compound->ros mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Putative intrinsic apoptosis pathway induced by this compound.

mapk_pathway compound This compound compound->inhibition ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibition->mek

Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols: Formulation of 5-Hydroxy-1-methoxyxanthone for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] These compounds, isolated from various plants and fungi, have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4][5] The biological efficacy of xanthones is heavily influenced by the substitution patterns on their tricyclic core.[4][6] 5-Hydroxy-1-methoxyxanthone is a specific xanthone (B1684191) derivative that has been isolated from species such as Hypericum brasiliense and Calophyllum thwaitesii.[7][] It has demonstrated notable antifungal activity and the ability to inhibit monoamine oxidase, suggesting its potential as a lead compound for therapeutic development.[7][]

Proper formulation is critical for the accurate evaluation of its biological activities in in vitro and in vivo models. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media, a common challenge for many bioactive natural products.[9] This document provides detailed protocols for the solubilization and formulation of this compound for biological studies, along with standard assays to evaluate its cytotoxic and antioxidant properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[][10]
Molecular Weight 242.23 g/mol [][10]
CAS Number 27770-13-4[10]
Appearance Yellow powder[]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Insoluble in water.[7][11]
Storage (Solid) 2-8°C[7]

Section 1: Formulation and Solution Preparation

The low aqueous solubility of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution, which is then diluted to working concentrations in aqueous buffers or cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose.[9][12]

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution, which can be stored at -20°C for future use.

Materials:

  • This compound (solid, powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • For 1 mL of a 10 mM solution: 0.010 mol/L * 242.23 g/mol * 0.001 L * 1000 = 2.42 mg

  • Weigh Compound: Accurately weigh 2.42 mg of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.[12]

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]

  • Storage: Store the stock solution in aliquots in tightly sealed vials at -20°C. These are generally stable for up to two weeks.[7] Before use, allow an aliquot to equilibrate to room temperature for at least one hour.[7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium.

Key Considerations:

  • Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5% (v/v), to prevent solvent-induced cytotoxicity.[9]

  • Vehicle Control: Always include a vehicle control in experiments, which consists of cells or reagents treated with the same final concentration of DMSO as the experimental groups.[9]

  • Precipitation: To avoid precipitation upon dilution, add the aqueous medium drop-wise to the DMSO stock solution while vortexing, rather than adding the stock directly to the full volume of medium.[9] Warming the medium to 37°C can also improve solubility.[9]

Procedure (Example: Preparing a 10 µM working solution):

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium or buffer.

  • Mix Thoroughly: Vortex the solution gently to ensure homogeneity before adding it to the experimental system.[12]

G Workflow for Solution Preparation cluster_stock Stock Solution (10 mM) cluster_working Working Solution (e.g., 10 µM) weigh 1. Weigh 2.42 mg of This compound dissolve 2. Dissolve in 1 mL of anhydrous DMSO weigh->dissolve store 3. Aliquot and store at -20°C dissolve->store dilute 4. Dilute stock solution into cell culture medium (Final DMSO ≤0.5%) store->dilute vortex 5. Vortex gently to ensure homogeneity dilute->vortex use 6. Use immediately in biological assay vortex->use

Workflow for preparing stock and working solutions.

Section 2: Biological Activity and Experimental Protocols

This compound has been reported to possess several biological activities. The following tables summarize its known activities and provide comparative data for other xanthones to offer a broader context for experimental design.

Quantitative Data Presentation

Table 1: Known Biological Activities of this compound

Activity TypeTarget/AssayResultSource
Antifungal Cladosporium cucumerinumActive (Inhibition observed)[4][7][]
Enzyme Inhibition Monoamine Oxidase A (MAO-A)Inhibition observed[7]
Enzyme Inhibition Monoamine Oxidase B (MAO-B)Inhibition observed[7]
Antioxidant DPPH Radical ScavengingActive (Free radical scavenging properties)[]

Table 2: Comparative Anticancer Activity of Selected Xanthone Derivatives

Xanthone DerivativeCancer Cell LineIC₅₀ (µM)Source
AnanixanthoneK562 (Leukemia)7.82 - 23.7[13]
5-Methoxy-ananixanthoneK562 (Leukemia)14.7[13]
α-MangostinPC-3 (Prostate)6.18[13]
α-MangostinMDA-MB-231 (Breast)8.06[13]
Gambogic AcidHCT-116 (Colon)0.64[14]
Gambogic AcidHepG-2 (Liver)0.78[14]
5Cl-HydroxyxanthoneMCF-7 (Breast)3.065 - 3.785[15]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, HCT-116)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Workflow for MTT Cytotoxicity Assay seed 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat cells with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution and incubate for 3-4h incubate2->add_mtt dissolve 6. Remove medium, add DMSO to dissolve formazan add_mtt->dissolve read 7. Read absorbance at 570 nm dissolve->read analyze 8. Calculate % viability and determine IC₅₀ read->analyze G Workflow for DPPH Antioxidant Assay prepare 1. Prepare serial dilutions of compound in methanol mix 2. Mix compound dilutions with DPPH solution prepare->mix incubate 3. Incubate in dark for 30 minutes mix->incubate read 4. Read absorbance at 517 nm incubate->read analyze 5. Calculate % scavenging and determine IC₅₀ read->analyze G General Pathway of Xanthone-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Xanthone Xanthone Derivative (e.g., this compound) DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Xanthone->DeathReceptor Binds Mitochondrion Mitochondrial Stress (Bax/Bcl-2 ratio ↑) Xanthone->Mitochondrion Induces Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes G Modulation of the MAPK/ERK Pathway by Xanthones GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Xanthone Xanthone Derivative Xanthone->Raf Xanthone->MEK Xanthone->ERK

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxy-1-methoxyxanthone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-Hydroxy-1-methoxyxanthone. The information is designed to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the xanthone (B1684191) scaffold, applicable to this compound, are the Grover-Shah-Shah (GSS) reaction and the cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate.[1][2] The GSS reaction involves the condensation of a suitably substituted benzoic acid with a phenol (B47542) in the presence of a condensing agent.[1] The benzophenone (B1666685) route requires the initial synthesis of a substituted benzophenone, which is then cyclized to form the xanthone.[3]

Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields in xanthone synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in your benzoic acid or phenol derivatives can lead to side reactions.

  • Choice and Activity of Condensing Agent: The effectiveness of condensing agents like Eaton's reagent or zinc chloride/phosphorus oxychloride is crucial. Their activity can diminish with improper storage.[4]

  • Reaction Temperature and Time: These parameters are critical and often need to be optimized for specific substrates. Drastic conditions can lead to decomposition or side-product formation.[1]

  • Moisture: Many of the reagents used are sensitive to moisture, which can quench the reaction.

Q3: What are some common side products I might encounter?

A3: In the GSS reaction, incomplete cyclization can result in the formation of the intermediate benzophenone.[1] With resorcinol (B1680541) as a substrate, the formation of regioisomers is possible.[5] Other potential side products can arise from decarboxylation of the benzoic acid starting material or self-condensation of the phenol.[1]

Q4: What is the recommended method for purifying the final product?

A4: Purification of this compound typically involves column chromatography on silica (B1680970) gel, followed by recrystallization.[6] The choice of solvent system for chromatography will depend on the polarity of the impurities. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297), gradually increasing the polarity.

Troubleshooting Guides

Low Yield in Grover-Shah-Shah Reaction
Potential Cause Troubleshooting Recommendation
Inactive Condensing Agent Use freshly prepared or properly stored Eaton's reagent (P₂O₅ in MeSO₃H). If using ZnCl₂/POCl₃, ensure the ZnCl₂ is anhydrous.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating (e.g., 60-80 °C).[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Incomplete Reaction Increase the reaction time. Monitor the consumption of starting materials by TLC.
Side Product Formation If the intermediate benzophenone is the major side product, consider a two-step approach where the benzophenone is first isolated and then cyclized under different conditions.
Issues with Benzophenone Cyclodehydration
Potential Cause Troubleshooting Recommendation
Inefficient Cyclization Ensure a sufficiently strong dehydrating agent is used. Thermal cyclization by heating the benzophenone at high temperatures (200-220 °C) or heating in water under pressure are alternative methods.[1]
Decomposition of Starting Material If the benzophenone is sensitive to strong acids, consider milder cyclization conditions or a different synthetic route.
Low Purity of Benzophenone Intermediate Purify the benzophenone intermediate by column chromatography or recrystallization before proceeding with the cyclization step.

Experimental Protocols

Proposed Synthesis of this compound via Grover-Shah-Shah Reaction

This protocol is based on general procedures for hydroxyxanthone synthesis.[7][8]

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, combine 2,6-Dihydroxy-4-methoxybenzoic acid (1 equivalent) and resorcinol (1.2 equivalents).

  • Addition of Condensing Agent: Carefully add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or a mixture of fused zinc chloride and phosphorus oxychloride to the flask.

  • Reaction: Stir the mixture at 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a dilute sodium bicarbonate solution and then with water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization.

Characterization Data for this compound
Technique Expected Data
¹H NMR Signals corresponding to aromatic protons, a methoxy (B1213986) group, and a hydroxyl group. A chelated hydroxyl group at C-5 would appear as a downfield singlet.
¹³C NMR Signals for aromatic carbons, a methoxy carbon, and a characteristic downfield signal for the carbonyl carbon (C-9) around 180 ppm.[9][10]
Mass Spec Expected molecular ion peak corresponding to the molecular formula C₁₄H₁₀O₄.
IR Absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.

Visualizing the Workflow

Grover-Shah-Shah Synthesis Workflow

GSS_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R1 2,6-Dihydroxy- 4-methoxybenzoic Acid Condensation Condensation (Eaton's Reagent) R1->Condensation R2 Resorcinol R2->Condensation Quench Quench with Ice Water Condensation->Quench Reaction Mixture Filter Filtration Quench->Filter Wash Wash Filter->Wash Purify Column Chromatography & Recrystallization Wash->Purify Crude Product Product This compound Purify->Product Pure Product Benzophenone_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Product R1 Substituted Benzoic Acid Acylation Friedel-Crafts Acylation R1->Acylation R2 Substituted Phenol R2->Acylation Benzophenone 2,2',x,y-Tetrahydroxy- z-methoxybenzophenone Acylation->Benzophenone Cyclization Cyclodehydration Benzophenone->Cyclization Purify Column Chromatography & Recrystallization Cyclization->Purify Crude Product Product This compound Purify->Product Pure Product

References

troubleshooting low yield in 5-Hydroxy-1-methoxyxanthone extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5-Hydroxy-1-methoxyxanthone and overcoming challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to a low yield of this compound during extraction?

A1: Low yields of this compound can be attributed to several critical factors throughout the extraction process. These include:

  • Plant Material: The source, age, and specific part of the plant used can significantly impact the concentration of the target xanthone (B1684191). For instance, this compound is found in the stems and roots of Hypericum brasiliense. Improper storage and handling of the plant material can also lead to the degradation of the compound.

  • Particle Size: The efficiency of extraction is highly dependent on the surface area of the plant material exposed to the solvent. Inadequate grinding of the plant material to a fine and uniform powder can result in incomplete extraction.

  • Solvent Selection: The choice of solvent and its polarity are crucial for effectively solubilizing this compound. Solvents with moderate polarity, such as acetone (B3395972) and ethanol (B145695), are generally effective for xanthone extraction.

  • Extraction Method: The chosen extraction technique plays a pivotal role. While traditional methods like maceration are simple, they can be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.

  • Extraction Parameters: Key parameters like temperature, extraction time, and the solvent-to-solid ratio must be optimized. Suboptimal conditions can lead to incomplete extraction or degradation of the target compound.

Q2: Which solvents are most effective for extracting this compound?

A2: While specific optimization for this compound is recommended, studies on general xanthone extraction provide valuable insights. Xanthones are generally soluble in organic solvents of moderate polarity.[1] Acetone and ethanol have been shown to be highly effective for extracting total xanthones from plant material.[1][2] For dissolving the pure compound, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are suitable.

Q3: Can the extraction method itself be the cause of low yield?

A3: Absolutely. The efficiency of different extraction methods varies significantly. Maceration, a common and simple method, may result in lower yields compared to more advanced techniques.[3] Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to disrupt plant cell walls, enhancing solvent penetration and leading to higher yields in shorter times.[3][4] For heat-sensitive compounds, prolonged exposure to high temperatures in methods like Soxhlet extraction can cause degradation.[4]

Q4: How does temperature affect the extraction yield of xanthones?

A4: Temperature plays a significant role in extraction efficiency. Increasing the temperature generally improves the solubility of the target compound and the diffusion rate of the solvent into the plant matrix, which can lead to higher yields.[5][6] However, excessively high temperatures can cause the degradation of thermolabile compounds like some xanthones.[4][7] Therefore, it is crucial to optimize the temperature for each specific extraction method and target compound.

Q5: What is a typical starting point for the solvent-to-solid ratio?

A5: The solvent-to-solid ratio is a critical parameter that affects the concentration gradient and, consequently, the extraction efficiency. A higher ratio can improve the extraction yield, but also increases solvent consumption.[5][8] A common starting point for optimization is a ratio of 10:1 to 30:1 (mL of solvent to g of plant material).[8][9]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may be encountered during the extraction of this compound, leading to lower than expected yields.

Problem 1: Low Overall Crude Extract Weight
Potential Cause Recommended Solution
Inefficient Cell Disruption Ensure the plant material is ground to a fine and uniform powder (e.g., 40-60 mesh). Consider pre-treatment methods like freeze-drying to facilitate cell wall rupture.
Suboptimal Extraction Parameters Optimize the solvent-to-solid ratio; a higher ratio may enhance extraction but requires more solvent.[5] Increase the extraction time for maceration or optimize the sonication/irradiation time for UAE/MAE. For temperature-sensitive compounds, ensure the extraction temperature is not causing degradation.[7]
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure the complete recovery of the target compound.
Problem 2: Low Concentration of this compound in the Crude Extract
Potential Cause Recommended Solution
Inappropriate Solvent Choice Test a range of solvents with varying polarities. Based on general xanthone solubility, acetone, ethanol, and methanol (B129727) are good starting points.[1][2]
Degradation of the Target Compound This compound may be sensitive to heat, light, or extreme pH. Use low-temperature extraction methods like maceration or UAE. Protect the extracts from light by using amber glassware or covering containers with aluminum foil. Ensure the pH of the extraction medium is neutral or slightly acidic.
Co-extraction of Impurities A high amount of co-extracted impurities can reduce the relative concentration of the target compound. Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.

Data on Xanthone Extraction Yields

The following tables summarize quantitative data from various studies on xanthone extraction. Note that this data is primarily for total xanthones or other specific xanthones and should be used as a reference for optimizing the extraction of this compound.

Table 1: Effect of Solvent and Extraction Time on Total Xanthone Yield from Mangosteen Peel

SolventExtraction Time (hours)Total Xanthone Yield (mg/g)
Acetone4832.83 ± 1.92[2]
Ethanol4831.15 ± 0.15[2]
Methanol4831.71 ± 0.67[2]
Water4819.46 ± 0.67[2]

Data from a study on mangosteen peel extraction.[2]

Table 2: Comparison of Different Extraction Methods for Total Xanthones from Mangosteen Pericarp

Extraction MethodTimeXanthone Yield (mg/g of dry mangosteen)
Maceration2 hours0.0565[3]
Soxhlet Extraction2 hours0.1221[3]
Ultrasound-Assisted Extraction0.5 hours0.1760[3]
Subcritical Water Extraction150 min34[4]

Optimal conditions were used for each method as reported in the cited study.[3][4]

Experimental Protocols

Below are detailed methodologies for common xanthone extraction techniques. These should be considered as starting points and may require optimization for your specific research needs.

Maceration
  • Sample Preparation: Dry the plant material (e.g., stems and roots of Hypericum brasiliense) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a suitable flask.

    • Add 100 mL of solvent (e.g., 80% ethanol), resulting in a 10:1 solvent-to-solid ratio.

    • Seal the flask and agitate it at room temperature for 24-48 hours using a shaker.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place 5 g of the powdered material into a 100 mL beaker.

    • Add 50 mL of solvent (e.g., acetone), resulting in a 10:1 solid-to-solvent ratio.

    • Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 30 minutes at a frequency of 35-40 kHz and a power of 100-300 W.

    • Maintain the temperature of the ultrasonic bath below 40°C using a cooling system to prevent degradation of the target compound.

  • Filtration and Concentration: Filter and concentrate the extract as described in the maceration protocol.

Soxhlet Extraction
  • Sample Preparation: Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place a thimble containing 10 g of the powdered plant material into the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 150 mL of solvent (e.g., ethanol).

    • Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the solid.

    • Continue the extraction for 4-6 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: Concentrate the solvent in the distillation flask using a rotary evaporator to obtain the crude extract.

Visualizations

TroubleshootingWorkflow start Start: Low Yield of This compound check_material Step 1: Verify Plant Material - Correct species and part? - Proper storage? - Finely ground? start->check_material check_solvent Step 2: Evaluate Solvent System - Appropriate polarity? - Solvent-to-solid ratio optimized? check_material->check_solvent Material OK solution_material Solution: Source high-quality, verified plant material. Optimize grinding. check_material->solution_material Issue Found check_method Step 3: Assess Extraction Method - Method suitable for compound? - Parameters (time, temp) optimized? check_solvent->check_method Solvent OK solution_solvent Solution: Test different solvents (e.g., acetone, ethanol). Optimize solvent-to-solid ratio. check_solvent->solution_solvent Issue Found check_degradation Step 4: Investigate Potential Degradation - Excessive heat or light exposure? - pH instability? check_method->check_degradation Method OK solution_method Solution: Try alternative methods (e.g., UAE, MAE). Optimize parameters. check_method->solution_method Issue Found solution_degradation Solution: Use lower temperatures. Protect from light. Buffer the solvent. check_degradation->solution_degradation Issue Found end End: Improved Yield check_degradation->end No Degradation solution_material->check_material solution_solvent->check_solvent solution_method->check_method solution_degradation->check_degradation

Caption: Troubleshooting workflow for low yield in this compound extraction.

ExperimentalWorkflow prep 1. Sample Preparation - Drying - Grinding extraction 2. Extraction - Select Method (Maceration, UAE, etc.) - Select Solvent - Optimize Parameters (Time, Temp, Ratio) prep->extraction filtration 3. Filtration - Separate solid residue from liquid extract extraction->filtration concentration 4. Concentration - Evaporate solvent (e.g., rotary evaporator) filtration->concentration purification 5. Purification (Optional) - Chromatography (e.g., column, HPLC) concentration->purification analysis 6. Analysis - Quantification (e.g., HPLC, GC-MS) concentration->analysis Direct Analysis purification->analysis

Caption: General experimental workflow for xanthone extraction.

References

Technical Support Center: Improving the Purity of Synthetic 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of synthetic 5-Hydroxy-1-methoxyxanthone. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., salicylic (B10762653) acid and phenol (B47542) derivatives), partially reacted intermediates like benzophenones, and side-products from undesired reactions such as polysubstitution or rearrangement. The complexity of the crude product mixture can be high, sometimes forming what is described as an "inextricable mixture" if the reaction conditions are not optimal.[1]

Q2: How do I choose the best primary purification method for my crude this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity.[2]

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product. It is ideal when you can find a solvent that dissolves the this compound well at elevated temperatures but poorly at room temperature.[2]

  • Column Chromatography: This is the most versatile method for separating multiple components in a mixture. It is particularly useful when recrystallization fails to remove impurities with similar solubility profiles to the desired product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers the highest resolution and is suitable for isolating highly pure compounds, especially when dealing with closely related isomers or impurities that are difficult to separate by other means.[3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and reliable methods for determining the purity of xanthone (B1684191) derivatives are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Diode Array Detector (DAD), HPLC is excellent for quantifying the purity of the final product and detecting trace impurities.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the complexity of the crude product. It is also invaluable for developing a suitable solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and can also be used to estimate purity by identifying and quantifying signals from residual solvents or impurities.[4][5]

Troubleshooting Guides

Recrystallization

Problem: Oiling Out Instead of Crystallization

Potential CauseRecommended Solution
The solvent is too nonpolar for the compound.Add a small amount of a more polar co-solvent to the hot solution until it becomes clear.
The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The compound has a low melting point.Consider using a different solvent system with a lower boiling point.

Problem: Poor Crystal Yield

Potential CauseRecommended Solution
Too much solvent was used for dissolution.Evaporate some of the solvent from the hot solution to the point of saturation and then allow it to cool.
The compound is significantly soluble in the cold solvent.Place the flask in an ice bath or freezer for a longer period to maximize precipitation.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask. Ensure the filtration is performed quickly with a minimal amount of hot solvent.
Column Chromatography

Problem: Poor Separation of Spots (Co-elution)

Potential CauseRecommended Solution
Inappropriate solvent system polarity.Systematically vary the solvent ratio to achieve a clear separation of spots on a TLC plate. Aim for an Rf value of 0.2-0.3 for this compound.[2]
Column overloading.The amount of crude material should typically be 1-5% of the mass of the silica (B1680970) gel.[2]
Improper column packing (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2]

Problem: Streaking or Tailing of Bands

Potential CauseRecommended Solution
The sample is too concentrated or insoluble in the mobile phase.Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.[2]
The compound is acidic and interacting strongly with the silica gel.Add a small amount of acetic acid (0.1-1%) to the eluent.[2]
Decomposition of the compound on the silica gel.Assess the stability of your compound on a silica TLC plate before performing column chromatography.[2]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude or purified this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane). Spot the solution onto the TLC plate.

  • Mobile Phase Development: Develop the TLC plate in a chamber containing a suitable mobile phase. A good starting point for xanthones is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or acetone.

  • Visualization:

    • UV Light: View the dried plate under short-wave (254 nm) and long-wave (365 nm) UV light.[6][7][8] Xanthones are typically UV-active.[7]

    • Staining: If spots are not clearly visible under UV, use a visualizing agent. A general-purpose stain like phosphomolybdic acid (PMA) or a phenol-specific stain like ferric chloride can be effective.[8][9]

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.[2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the nonpolar component of your mobile phase and carefully pack it into a glass column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a C18 reversed-phase column and a UV/DAD detector is recommended.

  • Mobile Phase: A common mobile phase for xanthone analysis is a gradient of methanol (B129727) or acetonitrile (B52724) (with 0.1% formic acid) and water (with 0.1% formic acid).[10]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and run the HPLC method. The purity can be determined by the peak area percentage of the main component.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Recrystallization->Column_Chromatography If Impure TLC TLC Analysis Recrystallization->TLC HPLC HPLC Analysis Recrystallization->HPLC Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For High Purity Column_Chromatography->TLC Column_Chromatography->HPLC Prep_HPLC->TLC Prep_HPLC->HPLC NMR NMR Spectroscopy HPLC->NMR Structure Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Impure? Recrystallization Attempt Recrystallization Start->Recrystallization Yes Check_Purity_1 Check Purity (TLC/HPLC) Recrystallization->Check_Purity_1 Column_Chromatography Perform Column Chromatography Check_Purity_1->Column_Chromatography Purity Insufficient Pure_Product Pure Product Check_Purity_1->Pure_Product Purity Sufficient Check_Purity_2 Check Purity (TLC/HPLC) Column_Chromatography->Check_Purity_2 Prep_HPLC Consider Preparative HPLC Check_Purity_2->Prep_HPLC Purity Insufficient Check_Purity_2->Pure_Product Purity Sufficient Prep_HPLC->Pure_Product

References

Technical Support Center: Synthesis of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxy-1-methoxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of this valuable xanthone (B1684191) derivative.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Final Product

Potential CauseTroubleshooting & Optimization Steps
Incomplete Reaction: The reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature, being mindful of potential side product formation. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. An excess of one reactant may be necessary in some cases.
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.- Reaction Conditions: Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired reaction pathway. For instance, in Friedel-Crafts reactions, the choice of Lewis acid and solvent can significantly impact regioselectivity and minimize side product formation. - Inert Atmosphere: For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Catalyst Activity: The catalyst may be deactivated or not efficient enough.- Catalyst Quality: Use a fresh or properly activated catalyst. - Catalyst Loading: Optimize the catalyst loading; too little may result in a slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.
Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.- Purification: Use freshly distilled or purified solvents and reagents.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Potential CauseTroubleshooting & Optimization Steps
Lack of Regiocontrol in Friedel-Crafts Acylation: Friedel-Crafts acylation is a common method for xanthone synthesis, but it can lack regioselectivity, leading to a mixture of isomers.[1]- Directing Groups: Utilize starting materials with appropriate directing groups on the aromatic rings to favor acylation at the desired position. - Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) to find the optimal catalyst for the desired isomer.
Non-selective Methylation or Demethylation: When introducing the methoxy (B1213986) group or exposing a hydroxyl group, the reaction may not be selective for the desired position.- Protecting Groups: Employ protecting group strategies to block reactive hydroxyl groups that you do not want to methylate. - Selective Reagents: Use regioselective methylating agents or demethylating agents. For instance, selective demethylation of polymethoxyxanthones can sometimes be achieved under specific conditions.[2]

Issue 3: Difficulty in Product Purification

Potential CauseTroubleshooting & Optimization Steps
Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging.- Chromatography System: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be more effective than an isocratic one. - Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to purify the product. - Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.
Product Insolubility: The product may be poorly soluble in common chromatography solvents.- Solvent Selection: Test a range of solvents to find one in which the product is sufficiently soluble for chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common approaches for the synthesis of this compound and related dioxygenated xanthones involve a few key strategies:

  • Friedel-Crafts Acylation followed by Cyclization: This is a classical and widely used method for forming the xanthone core.[1] It typically involves the reaction of a benzoic acid derivative with a phenol (B47542), followed by cyclization of the resulting benzophenone (B1666685) intermediate.

  • Cyclization of a Benzophenone Precursor: The synthesis often proceeds through a 2,2'-dihydroxybenzophenone (B146640) intermediate which then undergoes cyclodehydration to form the xanthone ring.

  • Selective Methylation/Demethylation: Starting from a polyhydroxyxanthone (like 1,5-dihydroxyxanthone), selective methylation of the hydroxyl group at the 1-position can be performed. Conversely, starting from a polymethoxyxanthone, selective demethylation at the 5-position can yield the desired product.[2]

Q2: How can I improve the regioselectivity of the Friedel-Crafts reaction to favor the 1,5-substitution pattern?

A2: Achieving high regioselectivity in Friedel-Crafts reactions can be challenging.[1] To favor the desired 1,5-dioxygenated pattern, consider the following:

  • Choice of Starting Materials: The electronic properties of the substituents on both the benzoic acid and the phenol starting materials will direct the acylation. For example, using 2,6-dihydroxybenzoic acid and 4-methoxyphenol (B1676288) could theoretically lead to the desired benzophenone precursor, but regioselectivity would need to be carefully controlled.

  • Reaction Conditions: The choice of Lewis acid catalyst and solvent can have a significant impact on the isomeric ratio of the product. It is often necessary to screen several conditions to find the optimal combination.

Q3: What are some common side products to expect in the synthesis of this compound?

A3: Common side products can include:

  • Isomeric Xanthones: Due to a lack of complete regioselectivity, other isomers of hydroxy-methoxyxanthone may be formed.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have to separate the product from the starting materials.

  • Benzophenone Intermediate: Incomplete cyclization of the benzophenone intermediate will result in its presence in the final product mixture.

  • Products of Over-methylation or Demethylation: If using methylation or demethylation steps, you may get products with different numbers of methyl groups than desired.

Q4: What is a suitable method for purifying this compound?

A4: A combination of techniques is often necessary for purification:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating xanthones. A gradient of solvents, such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol, is typically used.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a very effective method for obtaining a highly pure product.

  • Preparative HPLC: For achieving very high purity, especially when dealing with difficult-to-separate isomers, preparative HPLC is the method of choice.

Quantitative Data Summary

Starting MaterialsReaction ConditionsProductYield (%)Reference
2,6-dihydroxybenzoic acid and phloroglucinolEaton's reagent, 80-85°C, 3h1,3,8-trihydroxyxanthone-[3]
2,6-dihydroxybenzoic acid and resorcinolEaton's reagent, 80-85°C, 3h1,6-dihydroxyxanthone-[3]
2,6-dihydroxybenzoic acid and pyrogallolEaton's reagent, 80-85°C, 3h1,5,6-trihydroxyxanthone-[3]
Benzoic acid and phloroglucinolEaton's reagent, 80°C, 3h2,4,6-trihydroxybenzophenone60[4]

Experimental Protocols

General Protocol for the Synthesis of Hydroxyxanthones using Eaton's Reagent

This protocol is a general procedure adapted from the synthesis of various hydroxyxanthones and can be used as a starting point for the synthesis of this compound, likely by using 2-hydroxy-6-methoxybenzoic acid and hydroquinone (B1673460) as starting materials.[3][4]

Materials:

  • Appropriate benzoic acid derivative (e.g., 2-hydroxy-6-methoxybenzoic acid)

  • Appropriate phenol derivative (e.g., hydroquinone)

  • Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Ice-cold water

  • Solvents for purification (e.g., hexane, ethyl acetate, methanol, dichloromethane)

Procedure:

  • In a round-bottom flask, combine the benzoic acid derivative (1 equivalent) and the phenol derivative (1 equivalent).

  • Carefully add Eaton's reagent to the flask with stirring. The amount of Eaton's reagent may need to be optimized.

  • Heat the reaction mixture to 80-85°C and maintain this temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Xanthone Synthesis

LowYieldTroubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time No increase_temp Increase Temperature incomplete->increase_temp check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry complete Reaction is Complete incomplete->complete Yes extend_time->check_completion increase_temp->check_completion check_stoichiometry->check_completion check_side_products Analyze for Side Products (TLC, NMR, MS) complete->check_side_products side_products_present Side Products Detected? check_side_products->side_products_present optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temperature) side_products_present->optimize_conditions Yes inert_atmosphere Use Inert Atmosphere side_products_present->inert_atmosphere no_major_side_products No Major Side Products side_products_present->no_major_side_products No optimize_conditions->start inert_atmosphere->start check_reagents Verify Reagent Quality no_major_side_products->check_reagents purify_reagents Purify Starting Materials and Solvents check_reagents->purify_reagents purify_reagents->start

Caption: Troubleshooting workflow for low yield.

General Synthetic Pathway to this compound via Benzophenone Intermediate

XanthoneSynthesis cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product benzoic_acid 2-Hydroxy-6- methoxybenzoic Acid acylation Friedel-Crafts Acylation benzoic_acid->acylation phenol Hydroquinone phenol->acylation benzophenone 2,2'-Dihydroxy-6- methoxybenzophenone acylation->benzophenone cyclization Cyclodehydration benzophenone->cyclization xanthone 5-Hydroxy-1- methoxyxanthone cyclization->xanthone

Caption: Benzophenone cyclization pathway.

References

degradation of 5-Hydroxy-1-methoxyxanthone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1-methoxyxanthone. The information provided is designed to help you anticipate and address potential issues related to the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

Based on studies of similar xanthone (B1684191) compounds, the primary factors contributing to the degradation of this compound are expected to be exposure to light, elevated temperatures, extreme pH conditions, and oxidizing agents.[1][2][3][4] Phenolic compounds, including xanthones, are known to be susceptible to degradation under these conditions, which can lead to a loss of potency and the formation of unwanted byproducts.[4]

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3][5] For long-term storage, refrigeration at -20°C is recommended.[3] The compound should be protected from light by using amber or opaque vials.[3] If possible, storing the compound as a dry powder under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidation.[3] Solutions of the compound are likely to degrade faster than the solid form.

Q3: How can I detect and quantify the degradation of my this compound sample?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the stability of this compound.[4][6][7] An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram indicates degradation.[5]

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the available literature, potential degradation pathways can be inferred from the structure of related xanthones. Degradation of other xanthones has been shown to involve modifications of their functional groups. For instance, studies on alpha-mangostin, another xanthone, have shown structural modifications of its prenyl groups under acidic conditions.[1] For this compound, potential degradation could involve demethylation of the methoxy (B1213986) group, oxidation of the hydroxyl group to form a quinone-like structure, or cleavage of the xanthone ring under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results over time. Degradation of the this compound stock solution or solid sample.1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature, protected from light. 2. Assess Purity: Re-analyze the purity of your sample using a validated analytical method like HPLC to quantify the amount of parent compound remaining. 3. Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment.
Change in the physical appearance of the compound (e.g., discoloration). Formation of colored degradation products, potentially due to oxidation.1. Visually Inspect: Note any changes in color (e.g., yellowing or browning). 2. Analyze for Degradants: Use HPLC or LC-MS to identify and characterize potential degradation products. 3. Review Handling Procedures: Ensure the compound has not been unnecessarily exposed to light or air during handling.
Appearance of unexpected peaks in the chromatogram during analysis. Co-elution of degradation products with the parent compound or impurities in the solvent.1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of all peaks. 2. Perform Peak Purity Analysis: Use a diode array detector (DAD) to assess the spectral homogeneity of the peaks. 3. Analyze a Blank: Inject a blank solvent sample to rule out contamination from the mobile phase or solvent.

Quantitative Data on Xanthone Degradation

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours[8]10 - 30%Ring-opened products, demethylated derivatives
Basic Hydrolysis 0.1 M NaOH at room temperature for 4 hours[8]20 - 50%Ring-opened products, salt formation
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[8]15 - 40%Quinone-like structures, hydroxylated derivatives
Thermal Degradation 60°C for 7 days (solid state)[8]5 - 20%Isomeric byproducts, products of minor structural rearrangements
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours[8]30 - 70%Photodimers, radical-induced degradation products

Note: The expected degradation percentages are estimates based on the general stability of xanthones and may vary for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify its potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.[8]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[8]

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, heat the stock solution at 60°C for 24 hours.[8]

    • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for 24 hours. Wrap a control sample in aluminum foil.[3]

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The HPLC system should be equipped with a UV detector set at the maximum absorbance wavelength of this compound. A C18 reversed-phase column is commonly used for the separation of xanthones.[7][9]

    • Quantify the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (60°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples quantify Quantify Degradation hplc->quantify Determine Purity

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound demethylated Demethylated Product parent->demethylated Acid/Heat oxidized Oxidized Product (Quinone-like) parent->oxidized Oxidation/Light hydrolyzed Hydrolyzed Product (Ring-opened) parent->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Hydroxy-1-methoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring xanthone (B1684191) derivative found in various plant species.[1] Like many other xanthones, it is a hydrophobic molecule with poor aqueous solubility, which can significantly hinder its bioavailability and limit its therapeutic potential in preclinical and clinical studies. Its predicted XLogP3 value of 2.6 suggests low water solubility.[2] The aqueous solubility of a similar generic xanthone has been reported to be as low as 2.6 µg/mL.

Q2: What are the initial steps to assess the solubility of my this compound sample?

A2: A simple shake-flask method can provide a good initial assessment of the kinetic solubility. This involves preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer of choice. Observing for precipitation will give you a qualitative understanding of its solubility limit in your experimental system.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue. Here are a few immediate troubleshooting steps:

  • Reduce the final concentration: Your target concentration may be above the solubility limit.

  • Decrease the percentage of organic solvent: While seemingly counterintuitive, high concentrations of some organic solvents can cause "salting out." Aim for a final DMSO concentration of less than 1% (v/v).

  • Use a fresh, anhydrous solvent for your stock solution: Water absorption by solvents like DMSO can reduce their solvating power.

  • Try a different organic solvent: Solvents like ethanol (B145695) or acetone (B3395972) can be effective for creating stock solutions.[3]

Q4: What are the main strategies to significantly improve the aqueous solubility of this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

  • pH Modification: Adjusting the pH of the medium can ionize the molecule, increasing its solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the drug's solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin can significantly improve its aqueous solubility.

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at a solid state can enhance its dissolution rate.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution and solubility.

Troubleshooting Guides & Experimental Protocols

pH Modification

Issue: Low solubility in neutral aqueous buffers.

Troubleshooting Workflow:

MAO_Inhibition MAO Monoamine Oxidase (MAO) Degradation Degradation Products MAO->Degradation Catalyzes Synaptic_Levels Increased Synaptic Levels of Neurotransmitters MAO->Synaptic_Levels leads to Neurotransmitters Serotonin, Dopamine, Norepinephrine Neurotransmitters->MAO Substrate Xanthone This compound Xanthone->MAO Inhibits Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Levels->Neuronal_Signaling Antifungal_Mechanism cluster_ergosterol Ergosterol (B1671047) Biosynthesis Pathway cluster_efflux Efflux Pump Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Enzymatic Steps Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol->Disrupted_Membrane leads to Efflux_Pump Efflux Pump Xanthone_out Xanthone (extracellular) Efflux_Pump->Xanthone_out Pumps out Increased_Intracellular_Conc Increased Intracellular Concentration Efflux_Pump->Increased_Intracellular_Conc leads to Xanthone_in Xanthone (intracellular) Xanthone_in->Efflux_Pump Xanthone This compound Xanthone->Lanosterol Inhibits Pathway Xanthone->Efflux_Pump Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Increased_Intracellular_Conc->Fungal_Cell_Death

References

Technical Support Center: Synthesis of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-1-methoxyxanthone. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Friedel-Crafts Acylation and Cyclization

This two-step synthesis involves the Friedel-Crafts acylation of a phenol (B47542) with a benzoic acid derivative to form a 2-hydroxybenzophenone (B104022) intermediate, followed by cyclization to the xanthone (B1684191) core. A common pathway is the reaction of 1,3-dihydroxybenzene (resorcinol) with 2-methoxybenzoic acid.

Issue 1: Low Yield of the Desired 2,6-dihydroxy-2'-methoxybenzophenone Intermediate

  • Question: My Friedel-Crafts acylation of resorcinol (B1680541) with 2-methoxybenzoyl chloride is giving a low yield of the target benzophenone (B1666685). What are the likely causes and solutions?

  • Answer: Low yields in this reaction are often due to the formation of several byproducts. The primary culprits are typically the formation of regioisomers and O-acylation products.

    • Regioisomers: The acylation of resorcinol can occur at different positions, leading to a mixture of 2,4- and 2,6-dihydroxy-2'-methoxybenzophenone. The formation of the para-acylated product is often favored.

    • O-acylation: The phenolic hydroxyl groups can be acylated to form an ester, which may not efficiently rearrange to the desired benzophenone under the reaction conditions.

    Solutions:

    • Choice of Catalyst and Solvent: The Lewis acid catalyst and solvent system can influence the regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) and solvents (e.g., nitrobenzene (B124822), CS₂, 1,2-dichloroethane) can help optimize the yield of the desired isomer.

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Protection of Hydroxyl Groups: Protecting one of the hydroxyl groups of resorcinol prior to acylation can direct the reaction to the desired position. This, however, adds extra steps to the synthesis.

Issue 2: Inefficient Cyclization of the Benzophenone Intermediate

  • Question: The cyclization of my 2,6-dihydroxy-2'-methoxybenzophenone intermediate to this compound is incomplete or results in side products. How can I improve this step?

  • Answer: The intramolecular cyclization to form the xanthone ring requires the removal of a molecule of water. Incomplete reactions or the formation of byproducts can result from suboptimal reaction conditions.

    Solutions:

    • Dehydrating Agent/Catalyst: The use of a strong dehydrating agent and acid catalyst is crucial. Eaton's reagent (P₂O₅ in methanesulfonic acid) is commonly used for this type of cyclization and often gives good yields.[1]

    • Thermal Cyclization: In some cases, heating the benzophenone intermediate at high temperatures, sometimes in a high-boiling point solvent or even neat, can effect cyclization.

    • Reaction Time and Temperature: Optimizing the reaction time and temperature is critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.

Route 2: Selective Methylation of 1,5-Dihydroxyxanthone (B161654)

This approach involves the direct methylation of commercially available or synthesized 1,5-dihydroxyxanthone. The primary challenge is achieving regioselectivity to obtain the desired 1-methoxy product.

Issue 1: Formation of Multiple Methylated Products

  • Question: My methylation of 1,5-dihydroxyxanthone is producing a mixture of this compound, 1-Hydroxy-5-methoxyxanthone, and 1,5-dimethoxyxanthone. How can I improve the selectivity for the 1-position?

  • Answer: The two hydroxyl groups in 1,5-dihydroxyxanthone have different reactivities. The 1-hydroxyl group is generally more acidic due to its proximity to the carbonyl group, making it more amenable to methylation under certain conditions. However, achieving high selectivity can be challenging.

    Byproducts:

    • 1-Hydroxy-5-methoxyxanthone: The isomeric product resulting from methylation at the 5-position.

    • 1,5-Dimethoxyxanthone: The over-methylated product.

    Solutions:

    • Choice of Methylating Agent:

      • Dimethyl Sulfate (B86663) (DMS): A common and effective methylating agent. Using a stoichiometric amount of DMS with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone (B3395972), DMF) often favors monomethylation.

      • Diazomethane: A milder methylating agent that can sometimes offer better selectivity for the more acidic hydroxyl group. However, it is a hazardous reagent.

    • Reaction Conditions:

      • Stoichiometry: Careful control of the stoichiometry of the methylating agent is crucial. Using a slight excess of 1,5-dihydroxyxanthone relative to the methylating agent can help minimize the formation of the di-methylated product.

      • Temperature: Lower reaction temperatures can enhance selectivity.

      • Base: The choice and amount of base can influence which hydroxyl group is deprotonated and subsequently methylated.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The choice of route depends on the availability of starting materials and the desired scale of the synthesis. The selective methylation of 1,5-dihydroxyxanthone is a more direct route if the starting material is readily available. The Friedel-Crafts acylation route is more versatile if substituted starting materials are needed to create analogues, but it can be lower yielding due to the formation of byproducts.

  • Q2: What are the key analytical techniques to distinguish between the desired product and its byproducts?

    • A2:

      • NMR Spectroscopy (¹H and ¹³C): This is the most powerful technique for distinguishing between isomers. The chemical shifts of the aromatic protons and carbons will be distinct for each isomer.

      • Mass Spectrometry (MS): Can confirm the molecular weight of the products, but may not distinguish between isomers.

      • Chromatography (TLC, HPLC, GC): Useful for separating the product from byproducts and assessing the purity of the reaction mixture. Co-spotting with authentic standards, if available, can aid in identification.

  • Q3: Are there any "green" alternatives for the methylation step?

    • A3: Dimethyl carbonate (DMC) is considered a greener alternative to dimethyl sulfate and methyl halides.[2][3] It is less toxic and the reactions can often be run under milder conditions, sometimes with a base like DBU or K₂CO₃.[2][4]

Quantitative Data Summary

The following tables provide illustrative quantitative data for the key reaction steps. Note that actual yields and byproduct ratios can vary significantly based on the specific reaction conditions.

Table 1: Illustrative Yields for the Friedel-Crafts Acylation of Resorcinol with 2-Methoxybenzoyl Chloride

CatalystSolventTemperature (°C)Desired Product Yield (%)Regioisomer Byproduct (%)O-acylation Byproduct (%)
AlCl₃Nitrobenzene0 - 2530 - 4020 - 305 - 10
BF₃·OEt₂1,2-Dichloroethane25 - 5035 - 4515 - 25< 5
SnCl₄CS₂025 - 3525 - 355 - 15

Table 2: Illustrative Product Distribution for the Selective Methylation of 1,5-Dihydroxyxanthone

Methylating AgentBaseSolventTemperature (°C)This compound (%)1-Hydroxy-5-methoxyxanthone (%)1,5-Dimethoxyxanthone (%)
Dimethyl SulfateK₂CO₃Acetone56 (reflux)50 - 6020 - 3010 - 20
Diazomethane-Ether/MeOH0 - 2560 - 7015 - 255 - 10
Dimethyl CarbonateDBUNeat9040 - 5025 - 3515 - 25

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Cyclization

Step 1: Friedel-Crafts Acylation to form 2,6-dihydroxy-2'-methoxybenzophenone

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dihydroxybenzene (resorcinol) (1.1 g, 10 mmol) and anhydrous nitrobenzene (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (2.7 g, 20 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • In the dropping funnel, prepare a solution of 2-methoxybenzoyl chloride (1.7 g, 10 mmol) in anhydrous nitrobenzene (10 mL).

  • Add the 2-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture slowly into a beaker containing ice (50 g) and concentrated HCl (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 2,6-dihydroxy-2'-methoxybenzophenone.

Step 2: Cyclization to this compound

  • Prepare Eaton's reagent by dissolving phosphorus pentoxide (P₂O₅) (10 g) in methanesulfonic acid (50 mL) with gentle heating.

  • Add the purified 2,6-dihydroxy-2'-methoxybenzophenone (2.44 g, 10 mmol) to the Eaton's reagent at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[5]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.

Protocol 2: Selective Methylation of 1,5-Dihydroxyxanthone

  • In a round-bottom flask, dissolve 1,5-dihydroxyxanthone (2.28 g, 10 mmol) in anhydrous acetone (50 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.38 g, 10 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (0.95 mL, 10 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Filter off the potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate this compound from the unreacted starting material and other methylated byproducts.

Visualizations

Synthesis_Pathway_Friedel_Crafts cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Resorcinol Resorcinol Benzophenone_Intermediate 2,6-dihydroxy-2'-methoxybenzophenone Resorcinol->Benzophenone_Intermediate 2-Methoxybenzoyl_Chloride 2-Methoxybenzoyl_Chloride 2-Methoxybenzoyl_Chloride->Benzophenone_Intermediate AlCl3 AlCl3 AlCl3->Benzophenone_Intermediate Regioisomer_Byproduct 2,4-dihydroxy-2'-methoxybenzophenone Benzophenone_Intermediate->Regioisomer_Byproduct O-Acylation_Byproduct O-Acylated Ester Benzophenone_Intermediate->O-Acylation_Byproduct Target_Product_FC This compound Benzophenone_Intermediate->Target_Product_FC Eaton_Reagent Eaton_Reagent Eaton_Reagent->Target_Product_FC

Caption: Synthetic pathway via Friedel-Crafts acylation and cyclization.

Synthesis_Pathway_Methylation Dihydroxyxanthone 1,5-Dihydroxyxanthone Target_Product_M This compound Dihydroxyxanthone->Target_Product_M Methylating_Agent Dimethyl Sulfate (or Diazomethane) Methylating_Agent->Target_Product_M Isomeric_Byproduct 1-Hydroxy-5-methoxyxanthone Target_Product_M->Isomeric_Byproduct Overmethylation_Byproduct 1,5-Dimethoxyxanthone Target_Product_M->Overmethylation_Byproduct

Caption: Synthetic pathway via selective methylation of 1,5-dihydroxyxanthone.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route FC_Route Friedel-Crafts Route Identify_Route->FC_Route Methylation_Route Methylation Route Identify_Route->Methylation_Route Analyze_Byproducts_FC Analyze Byproducts: Regioisomers? O-Acylation? FC_Route->Analyze_Byproducts_FC Analyze_Byproducts_M Analyze Byproducts: Isomeric Product? Over-methylation? Methylation_Route->Analyze_Byproducts_M Optimize_FC Optimize FC Step: - Catalyst/Solvent - Temperature Analyze_Byproducts_FC->Optimize_FC Optimize_Cyclization Optimize Cyclization: - Dehydrating Agent - Temperature/Time Analyze_Byproducts_FC->Optimize_Cyclization Optimize_Methylation Optimize Methylation: - Methylating Agent - Stoichiometry - Temperature/Base Analyze_Byproducts_M->Optimize_Methylation Purification Optimize Purification: - Column Chromatography - Recrystallization Optimize_FC->Purification Optimize_Cyclization->Purification Optimize_Methylation->Purification End Improved Yield and Purity Purification->End

Caption: General troubleshooting workflow for optimizing synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Xanthone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of xanthone (B1684191) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating xanthone isomers?

A1: The most commonly used stationary phase for the separation of xanthone isomers is reversed-phase C18 (ODS).[1] However, for challenging separations of closely related isomers, alternative stationary phases like Phenyl-Hexyl can offer different selectivity and improved resolution.

Q2: What are the typical mobile phases used for xanthone isomer separation?

A2: Typical mobile phases consist of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724).[2][3] Often, an acid like formic acid or acetic acid is added to the mobile phase to improve peak shape and resolution.[1]

Q3: Should I use an isocratic or gradient elution method?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample. For simple mixtures with a few isomers that have similar retention times, an isocratic method can be sufficient. For complex mixtures containing isomers with a wide range of polarities, a gradient elution is generally preferred to achieve better separation in a reasonable analysis time.

Q4: How does temperature affect the separation of xanthone isomers?

A4: Increasing the column temperature generally leads to shorter retention times and can improve peak efficiency.[4][5] However, the effect on selectivity can vary. For some isomer pairs, increasing the temperature may improve resolution, while for others, it might have the opposite effect.[6] It is an important parameter to optimize for challenging separations.

Q5: My xanthone isomers are co-eluting. What is the first thing I should try to improve separation?

A5: If your isomers are co-eluting, the first step is often to adjust the mobile phase composition. You can try changing the ratio of the organic modifier to water. If that is not effective, switching the organic modifier (e.g., from methanol to acetonitrile or vice-versa) can significantly alter selectivity.[2]

Troubleshooting Guides

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline separated.

  • Two or more isomer peaks merge into a single peak.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate Stationary Phase A standard C18 column may not provide sufficient selectivity. Consider switching to a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic xanthone core.[7]
Suboptimal Mobile Phase Composition The ratio of organic modifier to the aqueous phase may not be optimal. Try systematically varying the percentage of the organic modifier. Also, consider switching from methanol to acetonitrile or vice versa, as this can significantly impact selectivity.[2][8]
Incorrect Mobile Phase pH For ionizable xanthone isomers, the pH of the mobile phase can dramatically affect retention and selectivity. Adjust the pH using a suitable buffer or acid (e.g., formic acid, acetic acid) to ensure consistent ionization of your analytes.
Inadequate Column Temperature Temperature affects both retention and selectivity. Experiment with different column temperatures (e.g., in 5 °C increments from 25 °C to 40 °C) to see if resolution improves.[4][6]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing).

  • Asymmetrical peaks, with the front of the peak being less steep than the back (fronting).

Possible Causes and Solutions:

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase Peak tailing can be caused by interactions between basic analytes and acidic silanol (B1196071) groups on the silica (B1680970) support. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a low pH mobile phase to suppress silanol ionization.
Column Overload Injecting too much sample can lead to both peak tailing and fronting. Reduce the injection volume or dilute your sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination or Degradation A contaminated or old column can lead to poor peak shapes. Try flushing the column with a strong solvent. If the problem persists, replace the column.
Problem 3: Shifting Retention Times

Symptoms:

  • The retention times of the isomer peaks are not consistent between runs.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase.
Mobile Phase Composition Changes If preparing the mobile phase manually, ensure accurate and consistent measurements. For online mixing, check that the pump is functioning correctly. Evaporation of the organic component can also alter the composition; keep mobile phase bottles covered.
Fluctuations in Column Temperature Inconsistent column temperature can lead to retention time shifts. Use a column oven to maintain a constant temperature.[4]
Pump Malfunction or Leaks Air bubbles in the pump or leaks in the system can cause flow rate fluctuations, leading to unstable retention times. Degas the mobile phase and check the system for any leaks.

Experimental Protocols

Protocol 1: General HPLC Method for Xanthone Isomer Separation

This protocol is a starting point for developing a separation method for xanthone isomers, based on a method for α-, β-, and γ-mangostin.

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Methanol or Acetonitrile

  • Elution Program:

    • Start with a gradient to determine the optimal isocratic conditions or a suitable gradient program. A good starting point is a linear gradient from 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the UV maxima of your xanthone isomers (e.g., 245 nm, 320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Sample Preparation from Plant Material (Mangosteen Rind)

This protocol is a general guide for extracting xanthones from plant material.

  • Drying and Grinding: Dry the plant material (e.g., mangosteen rind) at 40-50 °C and then grind it into a fine powder.

  • Extraction: Macerate the powdered material in a suitable solvent (e.g., 80% acetone (B3395972) in water or ethanol) at room temperature with agitation.[1]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Sample Solution Preparation: Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol or the initial HPLC mobile phase.

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantitative Data

Table 1: Retention Times of Mangostin Isomers

This table presents the retention times for three common mangostin isomers using a C18 column.

IsomerRetention Time (minutes)
γ-mangostin3.97
α-mangostin4.72
β-mangostin6.97
Chromatographic Conditions: C18 column; mobile phase and other conditions as per the cited study.
Table 2: Validated HPLC Method Parameters for α-Mangostin

This table summarizes the performance of a validated HPLC method for the analysis of α-mangostin.

ParameterResult
Retention Time 9.62 minutes
Resolution 1.725
Linearity (r²) 0.9986
Precision (RSD) 1.30%
Accuracy (Recovery) 95.80 - 100.76%
Chromatographic Conditions: C18 column; specific mobile phase and other conditions as per the cited study.[9]

Visualizations

hplc_troubleshooting_workflow start Start: Poor Isomer Separation check_resolution Are peaks co-eluting or poorly resolved? start->check_resolution check_peak_shape Is peak shape poor (tailing/fronting)? check_resolution->check_peak_shape No optimize_mobile_phase Optimize Mobile Phase: 1. Adjust organic modifier % 2. Switch organic modifier (MeOH/ACN) 3. Adjust pH check_resolution->optimize_mobile_phase Yes check_retention_time Are retention times shifting? check_peak_shape->check_retention_time No reduce_sample_load Reduce sample concentration or injection volume check_peak_shape->reduce_sample_load Yes equilibrate_column Ensure adequate column equilibration check_retention_time->equilibrate_column Yes end End: Separation Optimized check_retention_time->end No change_stationary_phase Change Stationary Phase: Consider Phenyl-Hexyl for alternative selectivity optimize_mobile_phase->change_stationary_phase optimize_temp Optimize Temperature change_stationary_phase->optimize_temp optimize_temp->end check_sample_solvent Ensure sample solvent is compatible with mobile phase reduce_sample_load->check_sample_solvent column_maintenance Perform column maintenance: - Flush with strong solvent - Replace if necessary check_sample_solvent->column_maintenance column_maintenance->end check_mobile_phase_prep Verify mobile phase preparation and stability equilibrate_column->check_mobile_phase_prep check_system Check for leaks and ensure stable temperature check_mobile_phase_prep->check_system check_system->end

Caption: Troubleshooting workflow for HPLC separation of xanthone isomers.

method_optimization_logic parameters HPLC Parameters Stationary Phase Mobile Phase Temperature stationary_phase_options Stationary Phase Options C18 (Hydrophobic) Phenyl-Hexyl (π-π Interactions) parameters:sp->stationary_phase_options mobile_phase_options Mobile Phase Options Organic Modifier (ACN/MeOH) pH (Acid/Buffer) Isocratic vs. Gradient parameters:mp->mobile_phase_options temperature_options Temperature Effects Retention Time Selectivity Viscosity parameters:t->temperature_options outcome Optimized Separation (Resolution, Peak Shape, Analysis Time) stationary_phase_options->outcome mobile_phase_options->outcome temperature_options->outcome

References

addressing matrix effects in LC-MS analysis of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Hydroxy-1-methoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] For this compound, common biological matrices like plasma, serum, or urine contain endogenous components such as phospholipids, salts, and metabolites that can interfere with its ionization in the MS source.[3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound spiked into a blank matrix extract against its response in a neat (clean) solvent.[1][5] A significant difference between the two indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column.[1][6] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the baseline signal at specific retention times indicates regions of ion suppression or enhancement.[6]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?

A3: A multi-pronged approach is often the most effective:

  • Rigorous Sample Preparation: The primary goal is to remove interfering components from the matrix before LC-MS analysis.[7][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[7] For complex matrices, SPE is often the most effective method for removing a broad range of interferences.[8]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is a critical strategy.[1][9] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with higher resolving power.

  • Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[10][11] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation and reliable quantification.[10][11]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[9]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus an analog internal standard?

A4: A SIL-IS is the gold standard for internal standards in LC-MS analysis as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect.[10] An analog internal standard, a structurally similar but different molecule, may have different retention times and be affected differently by the matrix, which can lead to less accurate correction.[12] According to FDA guidelines, the internal standard should ideally track and compensate for any matrix-induced ion suppression or enhancement.[13]

Troubleshooting Guide

Problem Possible Cause Solutions
Low or no signal for this compound in matrix samples compared to neat standards. Significant ion suppression due to co-eluting matrix components.[8]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE to remove interfering compounds.[7][8]2. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to separate the analyte from interfering peaks.[9]3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may compromise sensitivity if the analyte concentration is low.[1][5]4. Switch Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[14]
High variability in analyte response across different samples. Inconsistent matrix effects from sample to sample.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same sample-to-sample variations in matrix effects, providing more accurate and precise quantification.[10]2. Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the matrix composition.
Poor peak shape for this compound. Column overload, contamination, or issues with the ion source.[15]1. Check for Column Overload: Inject a lower concentration of the analyte.2. Clean the Ion Source: Contaminant buildup can affect peak shape and sensitivity.[15]3. Evaluate Sample Preparation: Inadequate cleanup can lead to the injection of particulates that affect the column and system.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • This compound standard solution

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Sample preparation materials (e.g., protein precipitation plates, SPE cartridges)

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard solution into the clean reconstitution solvent to achieve a final concentration within the linear range of your assay.

    • Set B (Post-Spiked Matrix): Process the blank matrix samples using your established extraction procedure. After the final extraction step, spike the same amount of this compound standard solution into the blank matrix extract.

  • LC-MS Analysis: Analyze both sets of samples (n≥6 for each set) using your established LC-MS method.

  • Calculation of Matrix Factor (MF): MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from a biological sample prior to LC-MS analysis of this compound.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Biological sample containing this compound

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of water and a weak organic solvent)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Sample Loading: Load the pre-treated biological sample onto the cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove hydrophilic interferences.

  • Elution: Elute the this compound from the cartridge using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data that may be encountered when assessing and mitigating matrix effects for a small molecule like this compound.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction Acceptance Criteria (FDA Guidance)
Matrix Factor (MF) 0.450.850.980.8 - 1.2
IS-Normalized MF 0.950.991.010.85 - 1.15
Precision (%CV) of MF 18%9%4%≤ 15%
Recovery (%) >90%75%85%Consistent, precise, and reproducible

Data are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Mitigation cluster_solutions Troubleshooting start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data eval Evaluate Matrix Effect data->eval optimize_lc Optimize Chromatography eval->optimize_lc Co-elution? use_is Use SIL-IS eval->use_is Inconsistent? change_prep Refine Sample Prep eval->change_prep Severe Effect? optimize_lc->lcms use_is->lcms change_prep->lcms

Caption: Workflow for addressing matrix effects in LC-MS analysis.

troubleshooting_logic rect_node rect_node start Inaccurate or Imprecise Results? q1 Matrix Effect Assessed? start->q1 a1 Assess Matrix Effect (Post-Extraction Spike) q1->a1 No q2 Significant Matrix Effect? q1->q2 Yes a1->q2 a2 Proceed with Validation q2->a2 No q3 Using SIL-IS? q2->q3 Yes a3 Implement SIL-IS q3->a3 No q4 Sample Prep Optimized? q3->q4 Yes a3->q4 a4 Improve Sample Prep (e.g., SPE) q4->a4 No a5 Optimize Chromatography q4->a5 Yes a4->a5

Caption: Troubleshooting decision tree for matrix effect issues.

References

improving the stability of 5-Hydroxy-1-methoxyxanthone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Hydroxy-1-methoxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Like many phenolic compounds, this compound is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are:

  • pH: The compound is more stable in acidic to neutral conditions and may degrade in alkaline solutions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl group.

Q2: How should I prepare stock solutions of this compound?

A2: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For aqueous working solutions, the stock solution should be diluted in the desired buffer just before use.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For long-term storage, stock solutions should be kept at -20°C or -80°C in tightly sealed, light-protected containers. For short-term use, it is advisable to prepare fresh working solutions daily and keep them protected from light and at a controlled, cool temperature.

Q4: I am observing a color change in my this compound solution. What does this indicate?

A4: A color change, such as yellowing or browning, is often an indication of chemical degradation. This can be triggered by exposure to light, alkaline pH, or oxidation. It is recommended to perform a stability check using an analytical method like HPLC to assess the purity of the solution.

Q5: What are the expected degradation products of this compound?

A5: Under forced degradation conditions, the likely degradation pathways include oxidation of the phenolic hydroxyl group to form quinone-like structures, and potential cleavage of the xanthone (B1684191) ring under harsh acidic or basic conditions. The exact nature of the degradation products would need to be identified through techniques like LC-MS.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
Symptom Possible Cause Suggested Solution
Cloudiness or visible particles form upon dilution of the stock solution in aqueous buffer.Low aqueous solubility of the compound.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Consider using solubility-enhancing excipients such as cyclodextrins.- Prepare a nanoemulsion formulation to improve solubility and stability.[1]
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
Variability in experimental outcomes between different batches of prepared solutions.Degradation of the compound in the assay medium.- Prepare fresh working solutions immediately before each experiment.- Minimize the exposure of the solution to light and elevated temperatures during the experiment.- Perform a stability test of the compound in your specific assay medium to determine its half-life under those conditions.
Issue 3: Loss of Purity Over Time in Stored Solutions
Symptom Possible Cause Suggested Solution
HPLC analysis shows a decrease in the main peak area and the appearance of new peaks in stored solutions.Chemical degradation due to improper storage.- Store stock solutions at -20°C or -80°C in amber vials to protect from light.- For working solutions, prepare smaller aliquots to avoid repeated freeze-thaw cycles.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation.

Quantitative Stability Data

The following tables provide hypothetical stability data for a xanthone derivative with a similar core structure, based on published studies of related compounds. This data is intended to be representative and should be confirmed by specific stability studies for this compound.

Table 1: Hypothetical pH-Dependent Degradation of a Xanthone Derivative at 25°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.005138.6
5.00.00886.6
7.00.02527.7
9.00.1504.6

Table 2: Hypothetical Thermal Degradation of a Xanthone Derivative at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
40.002346.5
250.02527.7
400.1006.9
600.5501.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), by a validated stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around the λmax).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject the undergraded compound to determine its retention time.

    • Inject the stressed samples from the forced degradation study.

    • Optimize the mobile phase gradient, pH, and other chromatographic parameters to achieve adequate separation between the parent compound and all degradation peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Ensure that the degradation product peaks do not interfere with the parent peak (peak purity analysis using a photodiode array detector is recommended).

    • Linearity: Establish a linear relationship between the concentration and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the reliability of the method with small, deliberate variations in method parameters.

Visualizations

Stability_Troubleshooting start Experiment with This compound Solution issue Inconsistent Results or Solution Instability? start->issue check_solubility Check for Precipitation issue->check_solubility Solubility Issue? check_degradation Check for Degradation issue->check_degradation Degradation Issue? solubility_yes Precipitation Observed check_solubility->solubility_yes solubility_no No Precipitation check_solubility->solubility_no degradation_yes Degradation Confirmed (e.g., color change, new HPLC peaks) check_degradation->degradation_yes degradation_no No Degradation check_degradation->degradation_no sol_solubility1 Increase co-solvent (DMSO, Ethanol) solubility_yes->sol_solubility1 sol_solubility2 Use cyclodextrins solubility_yes->sol_solubility2 sol_solubility3 Formulate as nanoemulsion solubility_yes->sol_solubility3 end_node Stable Solution & Consistent Results solubility_no->end_node sol_degradation1 Prepare fresh solutions degradation_yes->sol_degradation1 sol_degradation2 Store at -20°C or -80°C degradation_yes->sol_degradation2 sol_degradation3 Protect from light (amber vials) degradation_yes->sol_degradation3 sol_degradation4 Use inert atmosphere (N2 or Ar) degradation_yes->sol_degradation4 sol_degradation5 Optimize pH of buffer degradation_yes->sol_degradation5 degradation_no->end_node sol_solubility1->end_node sol_solubility2->end_node sol_solubility3->end_node sol_degradation1->end_node sol_degradation2->end_node sol_degradation3->end_node sol_degradation4->end_node sol_degradation5->end_node

Caption: Troubleshooting workflow for stability issues of this compound.

MAO_Inhibition cluster_MAO Mitochondrial Outer Membrane MAO_B Monoamine Oxidase B (MAO-B) ActiveSite Active Site MAO_B->ActiveSite contains Product Oxidized Substrate + H₂O₂ + NH₃ ActiveSite->Product Catalyzes oxidation NoReaction Inhibition of Substrate Metabolism ActiveSite->NoReaction Substrate Monoamine Substrate (e.g., Dopamine) Substrate->ActiveSite Binds to Inhibitor This compound Inhibitor->ActiveSite Competitively Binds to (Reversible)

Caption: Proposed mechanism of Monoamine Oxidase B inhibition.

References

Technical Support Center: Optimization of Microwave-Assisted Extraction for Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of microwave-assisted extraction (MAE) of xanthones.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the MAE of xanthones?

A1: The efficiency of xanthone (B1684191) extraction using MAE is primarily influenced by several key parameters: solvent concentration, solvent-to-solid ratio, microwave power, and irradiation time.[1][2] The interplay of these factors determines the final yield and quality of the extracted xanthones.

Q2: I am not getting a good yield of xanthones. What are the likely causes?

A2: Low xanthone yield can stem from several factors:

  • Inappropriate Solvent Choice: The type and concentration of the solvent are crucial. While ethanol (B145695) is commonly used, its concentration significantly impacts extraction efficiency.[1][3] For instance, a 71% ethanol concentration has been identified as optimal in some studies.[3][4]

  • Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively penetrate the plant matrix, leading to incomplete extraction. Conversely, an excessively high ratio can be wasteful. A ratio of 25 mL/g has been shown to be effective.[3][4]

  • Incorrect Microwave Power: While higher power can enhance extraction, excessive power can lead to the degradation of heat-sensitive compounds like xanthones.[1]

  • Inadequate Extraction Time: The extraction time needs to be sufficient to allow for the diffusion of xanthones from the plant material into the solvent. However, prolonged exposure to microwaves can also cause degradation.[5]

Q3: Can prolonged microwave exposure or high power degrade my xanthone sample?

A3: Yes. Excessive microwave irradiation time and high microwave power can lead to the degradation of xanthone compounds.[1][5] It is crucial to optimize these parameters to find a balance between maximizing yield and minimizing degradation. One study noted a decrease in xanthone yield when the extraction time was increased to 20 minutes due to the destruction of the compounds.[5]

Q4: Does pre-soaking the plant material in the solvent improve extraction efficiency?

A4: While pre-soaking is a common pre-treatment, some studies have shown that it can have an adverse effect on the yield of total xanthone and total phenolic contents in MAE.[5][6] It is recommended to test the effect of soaking as part of your optimization experiments.

Q5: What type of solvent is best for extracting xanthones using MAE?

A5: Ethanol is a widely used and effective solvent for xanthone extraction.[1][3] The optimal concentration can vary, with studies reporting high yields with 60% and 71% ethanol.[7] Another study suggested that ethyl acetate (B1210297) was the best solvent for extracting α-mangostin.[1] The choice of solvent can also be influenced by the specific xanthone being targeted.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Xanthone Yield Inappropriate solvent concentration.Optimize the ethanol concentration. Studies suggest optimal yields between 60% and 71%.[1][3][7]
Suboptimal solvent-to-solid ratio.Test a range of solvent-to-solid ratios. A ratio of 25 mL/g has been found to be effective.[3][4]
Insufficient microwave power or extraction time.Gradually increase microwave power and extraction time while monitoring for potential degradation.
Degradation of Xanthones (indicated by discoloration or low purity) Excessive microwave power.Reduce the microwave power. High power can lead to the breakdown of target compounds.[1]
Prolonged extraction time.Shorten the irradiation time. Studies have shown that xanthones can be destroyed with increased extraction time.[5]
Inconsistent Results Non-homogenous sample material.Ensure the plant material is ground to a uniform and fine particle size to facilitate consistent solvent penetration.
Fluctuations in microwave power output.Calibrate and ensure the consistent performance of the microwave extractor.
Inaccurate measurement of parameters.Double-check all measurements, including solvent volume, sample weight, and parameter settings.
Solvent Not Heating Effectively Low microwave power.Increase the microwave power to ensure sufficient energy is delivered to the solvent.
Solvent is not polar enough.Ensure the chosen solvent has sufficient polarity to absorb microwave energy effectively. The presence of water can improve energy absorption.[1]

Experimental Protocols & Data

Optimized MAE Parameters for Xanthone Extraction from Mangosteen Pericarp

The following tables summarize optimized parameters from different studies, providing a starting point for your own experimental design.

Table 1: Optimized MAE Parameters from Study 1

ParameterOptimal Value
Irradiation Time 2.24 minutes[3][4]
Solvent-to-Solid Ratio 25 mL/g[3][4]
Ethanol Concentration 71%[3][4]

Table 2: Optimized MAE Parameters from Study 2

ParameterOptimal Value
Soaking Time 0 hours (no soaking)[5][6]
Solvent-to-Feed Ratio 20:1[5][6]
Extraction Time 9 minutes[5][6]

Table 3: Optimized MAE Parameters from Study 3

ParameterOptimal Value
Microwave Power 189.20 W
Extraction Time 3.16 minutes
Solvent Percentage (Ethyl Acetate) 70.20% v/v
Resulting α-mangostin Yield 121.01 mg/g of dry matter[7]
General Experimental Workflow for MAE Optimization

Below is a generalized workflow for optimizing MAE parameters for xanthone extraction.

MAE_Optimization_Workflow cluster_prep Sample Preparation cluster_design Experimental Design cluster_extraction Microwave-Assisted Extraction cluster_analysis Analysis cluster_optimization Optimization prep Grind Plant Material to Fine Powder design Design Experiment (e.g., RSM) Varying Parameters: - Solvent Conc. - S/S Ratio - Power - Time prep->design mae Perform MAE Runs According to Design design->mae filter Filter Extract mae->filter analyze Analyze Xanthone Content (e.g., HPLC) filter->analyze model Model the Data (e.g., Response Surface) analyze->model optimize Determine Optimal Parameters model->optimize validate Validate Optimal Conditions optimize->validate

Caption: General workflow for optimizing MAE parameters.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low Xanthone Yield

This diagram outlines a logical approach to troubleshooting suboptimal extraction results.

Troubleshooting_Workflow start Low Xanthone Yield check_solvent Check Solvent Parameters (Type & Concentration) start->check_solvent check_ratio Check Solvent-to-Solid Ratio start->check_ratio check_power_time Check Microwave Power & Extraction Time start->check_power_time optimize_solvent Optimize Solvent (e.g., 60-71% Ethanol) check_solvent->optimize_solvent optimize_ratio Optimize Ratio (e.g., 20:1 - 25:1) check_ratio->optimize_ratio optimize_power_time Optimize Power & Time (Avoid Degradation) check_power_time->optimize_power_time end Improved Yield optimize_solvent->end optimize_ratio->end optimize_power_time->end

Caption: Troubleshooting flowchart for low xanthone yield.

References

Technical Support Center: Optimizing Xanthone Extraction with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Response Surface Methodology (RSM) to optimize the extraction of xanthones.

Troubleshooting Guides

This section addresses specific issues that may arise during your RSM experiments for xanthone (B1684191) extraction.

Issue 1: The experimental results for xanthone yield are inconsistent and not reproducible.

Possible Causes & Solutions:

  • Inhomogeneous Plant Material: The distribution of xanthones within the plant source (e.g., mangosteen pericarp) can be uneven.

    • Solution: Ensure your plant material is finely ground to a uniform particle size and thoroughly mixed before taking samples for each experimental run.

  • Fluctuations in Experimental Conditions: Minor, unmonitored variations in parameters like temperature, extraction time, or solvent composition can significantly impact yield.

    • Solution: Calibrate all equipment (e.g., water baths, microwave ovens, ultrasonicators) before starting. Precisely measure all materials and strictly control the experimental conditions for each run as dictated by your chosen design.

  • Solvent Evaporation: Volatile solvents can evaporate during extraction, altering the solvent-to-solid ratio and concentration.

    • Solution: If using an open or semi-open extraction system, employ a reflux condenser to prevent solvent loss, especially during prolonged or high-temperature extractions.[1]

  • Degradation of Xanthones: Xanthones can be sensitive to heat and light.

    • Solution: Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).[2] Protect your extracts from light by using amber glassware or covering your containers with aluminum foil.

Issue 2: The RSM model shows a significant lack of fit.

Possible Causes & Solutions:

  • Inappropriate Model Selection: A first-order (linear) model may be insufficient if there are curvature effects in the response surface.

    • Solution: A second-order (quadratic) model is generally more appropriate for optimization studies as it can account for curvature.[3][4][5] If you initially used a linear model, augment your design with axial and center points (e.g., by moving from a factorial design to a central composite design) and re-fit the data to a quadratic model.[6]

  • Incorrect Range for Independent Variables: The chosen ranges for your factors (e.g., temperature, time) may be too narrow or too wide, or they may not bracket the true optimum.

    • Solution: Conduct preliminary single-factor experiments to identify a more appropriate operational range for each variable before designing your RSM experiment.[1][7]

  • Presence of Outliers: Erroneous data from a single experimental run can skew the model.

    • Solution: Examine residual plots (e.g., normal probability plot of residuals, residuals vs. predicted values) to identify potential outliers.[5][8] If an outlier is identified, investigate its cause. If it's due to a clear experimental error, you may be justified in removing it and refitting the model. However, be cautious and document any data removal.[5]

Issue 3: The predicted optimal conditions from the model do not yield the expected high xanthone concentration upon experimental validation.

Possible Causes & Solutions:

  • The Model is Not Robust: The model may fit the initial experimental data well but has poor predictive power for new experiments.

    • Solution: Ensure your model has been rigorously validated. Check for a high R-squared value, a non-significant lack-of-fit test, and low standard deviation.[9] The difference between the predicted and experimental responses should ideally be less than 5%.[10]

  • Multiple Responses Not Considered: Optimizing for xanthone yield alone might neglect other important factors like antioxidant activity or the extraction of specific xanthone derivatives (e.g., α-mangostin).

    • Solution: Use a desirability function approach within your RSM software to optimize multiple responses simultaneously.[3] This allows you to find a set of conditions that provides the best compromise across all your desired outcomes.

  • Extrapolation Beyond the Experimental Region: The predicted optimum may lie outside the range of the experimental design.

    • Solution: Only use the model to make predictions within the tested range of your independent variables. If the predicted optimum is at the edge of your design space, consider performing a new set of experiments centered around that point.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it useful for optimizing xanthone extraction?

A1: RSM is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[3][11] It is particularly useful for xanthone extraction because it allows you to efficiently study the effects of multiple variables (e.g., solvent concentration, temperature, time) and their interactions on the extraction yield.[6][7][12] Unlike traditional one-factor-at-a-time methods, RSM can identify the true optimal conditions with fewer experimental runs, saving time and resources.[6][7]

Q2: Which RSM experimental design should I choose?

A2: The most common designs for process optimization are the Box-Behnken Design (BBD) and the Central Composite Design (CCD).[3][6]

  • Box-Behnken Design (BBD): This is a three-level design that is efficient and does not include runs at the extreme corners of the design space, which can be useful for avoiding extreme experimental conditions.[11][13]

  • Central Composite Design (CCD): This design is built upon a two-level factorial design and is augmented with center and "star" or "axial" points to estimate curvature.[6] CCD is very flexible and can be used to build a second-order model sequentially.

The choice depends on the number of factors and your specific experimental constraints. Both are effective for fitting a quadratic model to find optimal conditions.[11]

Q3: What are the key independent variables (factors) to consider for xanthone extraction optimization?

A3: Based on numerous studies, the most influential factors affecting xanthone extraction efficiency are:

  • Solvent Concentration: The type of solvent (e.g., ethanol (B145695), acetone) and its concentration in an aqueous solution significantly impacts the solubility of xanthones.[14][15][16]

  • Extraction Time: The duration of the extraction process.[4][15]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[4][16]

  • Solvent-to-Solid Ratio: The volume of solvent used per mass of plant material.[1]

  • For Modern Techniques: Additional factors may be relevant, such as microwave power for Microwave-Assisted Extraction (MAE)[1][11] or ultrasonic frequency for Ultrasound-Assisted Extraction (UAE).[2]

Q4: How do I analyze the results from my RSM experiment?

A4: The analysis is typically performed using statistical software and involves the following steps:

  • Model Fitting: Fit the experimental data to a polynomial equation, usually a second-order (quadratic) model.[4][13]

  • Analysis of Variance (ANOVA): Use ANOVA to check the statistical significance of the model, individual terms (linear, quadratic, interaction), and the lack of fit.[5][9] A significant model and a non-significant lack of fit indicate that the model is a good representation of the data.[9]

  • Model Validation: Assess the goodness of fit using metrics like the coefficient of determination (R²) and the adjusted R².[5]

  • Visualization: Generate 3D response surface plots and 2D contour plots to visualize the relationship between the factors and the response, helping to identify the optimal region.[1][3]

Q5: How do I validate the final optimized conditions?

A5: After your RSM analysis predicts the optimal set of conditions, you must perform a confirmation experiment.

  • Run the extraction using the predicted optimal factor levels (e.g., 71% ethanol, 2.24 minutes, 25 mL/g solvent-to-solid ratio).[1]

  • Measure the xanthone yield from this experiment.

  • Compare the experimental result to the value predicted by the model. A close agreement between the predicted and experimental values validates the model's accuracy and confirms the optimal conditions.[4][13]

Experimental Protocols & Data

General Experimental Protocol for Xanthone Extraction

This protocol outlines the general steps for xanthone extraction from mangosteen pericarp, which can be adapted for different extraction techniques and optimized using RSM.

  • Sample Preparation:

    • Obtain fresh mangosteen fruit and separate the pericarps.

    • Clean the pericarps and cut them into small pieces.

    • Dry the pericarp pieces in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

    • Grind the dried pericarp into a fine, homogeneous powder using a mill and sieve to a consistent particle size (e.g., ~0.65 mm).

    • Store the powder in an airtight, light-protected container until use.

  • Extraction Procedure (Example: Microwave-Assisted Extraction - MAE):

    • Place a precisely weighed amount of mangosteen pericarp powder into the extraction vessel.

    • Add the solvent (e.g., ethanol at a specific concentration) according to the solvent-to-solid ratio determined by the RSM design.

    • Set up the MAE system with a reflux condenser to prevent solvent loss.[1]

    • Apply the microwave power and set the irradiation time as specified by the experimental run in your RSM design.[1]

    • After extraction, allow the mixture to cool to room temperature.

  • Sample Processing:

    • Separate the solid residue from the liquid extract, typically by centrifugation (e.g., 5000 rpm for 15 minutes) or filtration.[1]

    • Collect the supernatant (the liquid extract).

    • Evaporate the solvent from the extract using a rotary evaporator to obtain the crude dried extract.

    • Further dry the extract using a freeze-dryer to remove any residual water.[1]

    • Weigh the final dried extract and store it at a low temperature (e.g., 5°C) in a desiccator, protected from light.[1]

  • Quantification of Xanthones:

    • The total xanthone content is often determined using a UV-Vis spectrophotometer. A standard curve is typically created using a known xanthone, such as α-mangostin, and absorbance is measured at a specific wavelength.[14][15]

    • For more specific quantification of individual xanthones like α-mangostin, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Data Presentation: Examples of Optimized Conditions for Xanthone Extraction

The following tables summarize quantitative data from various studies that have used different methods to extract xanthones.

Table 1: Optimized Conditions for Xanthone Extraction using Various Methods

Extraction MethodKey Factors OptimizedOptimal ConditionsPredicted/Experimental YieldSource
Microwave-Assisted Extraction (MAE)Irradiation Time, Solvent-to-Solid Ratio, Ethanol Concentration2.24 min, 25 mL/g, 71% Ethanol~320 mg GAE/g extract (Total Phenolics)[1]
Supercritical Fluid Extraction (SFE)Temperature, Pressure, Solvent to Material Ratio60 °C, 300 bar, 300 kg/kg 7.56% (w/w) xanthones[14][17]
Subcritical Water ExtractionTemperature, Pressure, Time180 °C, 3 MPa, 150 min34 mg/g xanthones[14]
Ultrasound-Assisted Extraction (UAE)Frequency, Temperature, Time40 kHz, 35 °C, 30 min93 ppm xanthones[2]

Table 2: BBD Experimental Design Matrix and Response for Xanthone Extraction (Hypothetical Example)

RunFactor 1: Temp (°C)Factor 2: Time (min)Factor 3: Ethanol (%)Response: Xanthone Yield (mg/g)
150206015.2
270206018.5
350406016.8
470406020.1
550305014.9
670305017.6
750307017.1
870307021.3
960205016.5
1060405018.2
1160207019.8
1260407022.5
1360306023.1
1460306023.5
1560306023.3

Visualizations

The following diagrams illustrate key workflows and relationships in the RSM optimization process.

RSM_Workflow A 1. Problem Definition (Maximize Xanthone Yield) B 2. Factor Screening (Temp, Time, Solvent %) A->B C 3. Select RSM Design (e.g., Box-Behnken) B->C D 4. Perform Experiments (Data Collection) C->D E 5. Model Fitting (Quadratic Regression) D->E F 6. Model Analysis (ANOVA) (Check Significance, Lack of Fit) E->F F->C Model Inadequate (Refine Design/Factors) G 7. Visualization (3D Surface & Contour Plots) F->G Model Adequate H 8. Determine Optimal Conditions G->H I 9. Experimental Validation H->I I->H Validation Fails (Re-optimize) J Optimized Process I->J Validation Successful

Caption: Workflow for optimizing xanthone extraction using RSM.

Experimental_Logic cluster_inputs Independent Variables (Factors) cluster_process Process cluster_outputs Dependent Variables (Responses) X1 Temperature P Xanthone Extraction X1->P X2 Time X2->P X3 Solvent Conc. X3->P Y1 Xanthone Yield P->Y1 Y2 Antioxidant Activity P->Y2

Caption: Relationship between factors and responses in extraction.

Troubleshooting_Logic Start Problem Encountered LackOfFit Significant Lack of Fit? Start->LackOfFit PoorValidation Poor Validation Results? Start->PoorValidation InconsistentData Inconsistent Data? Start->InconsistentData LackOfFit->PoorValidation No CheckModel Action: Use Quadratic Model Check Factor Ranges LackOfFit->CheckModel Yes PoorValidation->InconsistentData No CheckRobustness Action: Check Model Stats (R²) Use Desirability Function PoorValidation->CheckRobustness Yes CheckProcedure Action: Homogenize Sample Control Conditions Strictly InconsistentData->CheckProcedure Yes End Problem Resolved InconsistentData->End No CheckModel->End CheckRobustness->End CheckProcedure->End

Caption: A logical guide for troubleshooting common RSM issues.

References

preventing degradation of xanthones during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of xanthones during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of xanthones during extraction?

A1: Xanthone (B1684191) degradation during extraction is primarily influenced by several factors:

  • High Temperatures: Prolonged exposure to high temperatures can lead to the thermal degradation of xanthones.[1][2] While increased temperatures can enhance solubility and diffusion, exceeding optimal levels may cause degradation.[3][4] For instance, in some drying processes for mangosteen rind, temperatures above 75°C have been shown to cause a decrease in xanthone content.[2]

  • Solvent Type: The choice of solvent is critical. While solvents like ethanol (B145695), acetone, and methanol (B129727) are effective for extraction, an inappropriate solvent can lead to poor yield or degradation.[5][6] The polarity of the solvent should be matched to the target xanthone.[3]

  • Light Exposure: Some xanthones are sensitive to light and can undergo photolytic degradation.[5][7] It is advisable to protect extracts from light by using amber-colored glassware or by working in a dimly lit environment.[5][8]

  • pH: Acidic conditions can cause the degradation of certain xanthones, particularly prenylated xanthones, through structural modifications of the prenyl groups.[5] Maintaining a neutral pH, possibly with a buffer, is recommended.[5]

  • Oxidation: Xanthones, being phenolic compounds, are susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and certain enzymes.[7][9][10]

  • Enzymatic Degradation: The presence of enzymes like polyphenol oxidases (PPO) and peroxidases in the plant material can lead to the enzymatic degradation of xanthones.[10]

  • Prolonged Extraction Time: While a sufficient extraction time is necessary, excessively long durations, especially when combined with high temperatures, can increase the likelihood of degradation.[4][6]

Q2: How can I minimize xanthone degradation during the extraction process?

A2: To minimize degradation, consider the following preventative measures:

  • Optimize Temperature and Time: Employ the lowest effective temperature and the shortest possible extraction time to achieve a good yield without causing thermal stress.[3][4] For example, in microwave-assisted extraction (MAE) of α-mangostin, an optimal time of around 3 minutes has been identified to avoid degradation.[4]

  • Select an Appropriate Solvent: Use solvents of medium polarity like ethanol, acetone, or methanol.[5][11] The use of solvent mixtures, such as aqueous ethanol, can also be optimized to improve yield.[4]

  • Protect from Light: Conduct extractions in a dark environment or use amber-colored glassware to prevent photolytic degradation.[7][8]

  • Control pH: If your target xanthones are sensitive to acidic conditions, consider using a buffer to maintain a neutral pH in your extraction medium.[5]

  • De-gas Solvents and Use Inert Gas: To prevent oxidation, use degassed solvents and consider purging the extraction vessel with an inert gas like nitrogen or argon.[7]

  • Inactivate Enzymes: A blanching step (briefly heating the plant material) before extraction can help inactivate enzymes like PPO that can degrade xanthones.[10]

  • Employ Modern Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient, require shorter extraction times and lower temperatures, thereby reducing the risk of degradation compared to conventional methods like Soxhlet extraction.[4][6]

Q3: What are the recommended storage conditions for xanthone extracts to prevent degradation?

A3: Proper storage is crucial to maintain the stability of your xanthone extracts.

  • Solid Form: Store the solid, dried extract in a tightly sealed, amber glass vial at -20°C or below.[5] Flushing the container with an inert gas before sealing can help to remove oxygen.[7]

  • In Solution: Whenever possible, prepare solutions fresh. If storage is necessary, use a suitable solvent, store in amber glass vials with an inert gas overlay, and keep at -20°C or -80°C.[5][7] Avoid repeated freeze-thaw cycles by storing in small aliquots.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Xanthone Yield Degradation of Xanthone: The extraction conditions (e.g., high temperature, prolonged time) may be too harsh.Optimize extraction parameters. Consider using a modern extraction technique like UAE or MAE which often use milder conditions.[3][4] Monitor for degradation products using HPLC.[5]
Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for the target xanthones.Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).[3][11]
Inefficient Extraction Method: The chosen method may not be effective for your specific plant material.Switch to a more efficient method. For example, UAE and MAE are generally more efficient than simple maceration.[6]
Appearance of Unexpected Peaks in HPLC/UPLC Analysis Degradation Products: The unexpected peaks could be degradation products of the target xanthones.Analyze the degradation products using techniques like LC-MS to understand the degradation pathway.[5] Adjust extraction conditions (lower temperature, shorter time, protect from light) to minimize their formation.[4][7]
Contamination: The sample or solvent may be contaminated.Use high-purity solvents and ensure all glassware is thoroughly cleaned. Run a blank to check for solvent peaks.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of xanthones can vary depending on the source, age, and pre-processing of the plant material.Use a standardized source of plant material if possible. Thoroughly homogenize the material before taking samples for extraction.
Instability of Stock Solutions: Stored stock solutions may have degraded over time.Prepare fresh stock solutions for each experiment.[5] If storing, follow the recommended conditions (frozen, protected from light, under inert gas).[5][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Xanthones from Mangosteen Pericarp

This protocol is based on optimized conditions found in the literature for maximizing xanthone yield while minimizing degradation.[12][13]

Materials:

  • Dried and powdered mangosteen pericarp

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of dried, powdered mangosteen pericarp.

  • Extraction:

    • Place the powder in a flask and add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).[3]

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Sonicate the mixture for 30 minutes at a controlled temperature of around 35-45°C and a frequency of 40 kHz.[12][13]

  • Filtration:

    • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat Extraction (Optional):

    • To maximize yield, the residue can be re-extracted with fresh solvent.

  • Concentration:

    • Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude xanthone extract.[3]

Protocol 2: Monitoring Xanthone Stability by HPLC

This protocol provides a general method to assess the stability of a xanthone in a specific solvent or buffer.[5]

Materials:

  • Xanthone standard or extract

  • High-purity solvent or experimental buffer

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Amber vials

Procedure:

  • Solution Preparation: Prepare a solution of the xanthone in the desired solvent or buffer at a known concentration.

  • Time Zero Analysis (C₀): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area or concentration of the xanthone.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC.

  • Data Analysis:

    • Compare the peak area of the xanthone at each time point to the initial peak area (C₀).

    • Calculate the percentage of xanthone remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Quantitative Data Summary

Table 1: Comparison of Xanthone Yields from Mangosteen Pericarp using Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeXanthone Yield (mg/g dry weight)Reference
Maceration95% EthanolRoom Temp7 days1.19[1]
Soxhlet ExtractionEthanolBoiling point of ethanol2 h0.1221[6]
Ultrasound-Assisted Extraction (UAE)80% Ethanol330.5 h0.1760[6]
Microwave-Assisted Extraction (MAE)72.4% Ethyl AcetateNot specified3.16 min120.68[4]
Subcritical Water ExtractionWater180150 min34[4]
Supercritical CO₂ Extraction (with ethanol co-solvent)CO₂ + Ethanol40Not specified4.5 x 10⁻⁴ (Molar concentration)[4]

Visualizations

Signaling Pathways and Workflows

Xanthone_Degradation_Pathways Xanthone Xanthone Molecule Degradation Degradation Products Xanthone->Degradation Degradation HighTemp High Temperature HighTemp->Degradation Thermal Degradation Light Light Exposure (UV/Visible) Light->Degradation Photolytic Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Oxidative Degradation AcidicpH Acidic pH AcidicpH->Degradation Acid Hydrolysis Enzymes Enzymes (e.g., PPO) Enzymes->Degradation Enzymatic Degradation

Caption: Factors leading to the degradation of xanthones.

Xanthone_Extraction_Workflow Start Start: Plant Material Pretreatment Pre-treatment (Drying, Grinding, Blanching) Start->Pretreatment Extraction Extraction Pretreatment->Extraction Maceration Maceration Extraction->Maceration Conventional UAE UAE Extraction->UAE Modern MAE MAE Extraction->MAE Modern Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Concentration->Analysis Purification->Analysis End End: Purified Xanthone / Extract Analysis->End

Caption: A generalized workflow for xanthone extraction.

References

Technical Support Center: Efficient Extraction of 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient solvent extraction of 5-Hydroxy-1-methoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the extraction of this compound?

A1: For this compound, polar and moderately polar solvents are generally effective. Based on its known solubility, good starting points for solvent selection include acetone, ethyl acetate, chloroform, and dichloromethane[1]. For xanthones in general, ethanol (B145695) has been shown to be one of the most effective solvents for achieving high yields[2][3]. Methanol is another viable option[3].

Q2: How does solvent polarity affect the extraction efficiency of xanthones?

A2: The polarity of the solvent is a critical factor in extraction. Xanthones are phenolic compounds, and the choice of solvent should align with the polarity of the target compound. A systematic approach involves testing a range of solvents with varying polarities to determine the optimal choice for this compound[4]. For general xanthone (B1684191) extraction, studies have compared solvents like ethanol, acetone, ethyl acetate, methanol, and hexane (B92381), with the more polar solvents generally performing better[2][5].

Q3: Does the concentration of the solvent impact the extraction yield?

A3: Yes, the solvent concentration, particularly in the case of alcohol-water mixtures, can significantly influence the extraction yield. For instance, studies on xanthone extraction have shown that using different concentrations of ethanol (e.g., 50%, 70%, 90%) can lead to varying yields[3]. For some applications, a 71% ethanol concentration has been identified as optimal in microwave-assisted extraction[2][6]. It is advisable to perform optimization experiments with varying solvent concentrations to find the most effective ratio for your specific plant material and target compound.

Q4: What is the recommended solvent-to-solid ratio for efficient extraction?

A4: The solvent-to-solid ratio is a key parameter to optimize for maximizing extraction yield while minimizing solvent usage. A common starting point is a ratio of 25 mL of solvent per gram of powdered plant material[2][4][6]. However, the optimal ratio can vary depending on the extraction method and the specific plant matrix. If you are experiencing low yields, it is recommended to experimentally test a range of ratios, such as 10:1, 20:1, and 30:1 (mL/g), while keeping other parameters constant[4].

Q5: How long should the extraction process be?

A5: The optimal extraction time depends on the chosen method and solvent. For maceration, extraction times can range from 24 to 48 hours[2][5]. Modern techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can significantly reduce the time to a matter of minutes[2][6]. For example, an optimal irradiation time for MAE of xanthones has been reported as 2.24 minutes[2][6]. It is recommended to conduct a time-course study to determine the point at which the yield of this compound plateaus[4].

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Inappropriate Solvent Selection.

    • Solution: The solubility of this compound is reported in solvents like acetone, ethyl acetate, and dichloromethane[1]. If you are using a very non-polar solvent like hexane, the yield is likely to be low. Consider switching to a more polar solvent. Ethanol has been shown to be highly effective for general xanthone extraction[2].

  • Possible Cause 2: Sub-optimal Extraction Parameters.

    • Solution: Systematically optimize key parameters such as temperature, extraction time, and solvent-to-solid ratio. Increasing the temperature can enhance solubility and diffusion rates, but be cautious of potential degradation of the target compound[4][6]. For methods like MAE, optimize the microwave power[6].

  • Possible Cause 3: Inefficient Extraction Method.

    • Solution: If you are using a simple maceration technique, consider switching to a more advanced method like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). These techniques can improve solvent penetration and extraction efficiency, leading to higher yields in a shorter time[2][4].

Issue 2: Co-extraction of Impurities

  • Possible Cause 1: Solvent is not selective enough.

    • Solution: If your crude extract contains a high level of impurities, you may need to refine your solvent system. Try solvents with different polarities or consider a sequential extraction approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds, and then extract your target compound with a more polar solvent.

  • Possible Cause 2: Plant Material Preparation.

    • Solution: Ensure that the plant material is properly dried and ground to a consistent and fine powder. This increases the surface area for extraction and can lead to a more efficient and selective process[7].

Issue 3: Inconsistent Extraction Results

  • Possible Cause 1: Variability in Plant Material.

    • Solution: The concentration of secondary metabolites like this compound can vary depending on the age, part of the plant, and growing conditions. Ensure you are using plant material from a consistent source and of a similar maturity.

  • Possible Cause 2: Lack of Control Over Extraction Parameters.

    • Solution: Precisely control all experimental parameters, including temperature, time, and solvent-to-solid ratio, for each extraction. Use calibrated equipment to ensure consistency.

Quantitative Data on Solvent Extraction

Table 1: Comparison of Solvent Performance for General Xanthone Extraction

SolventRelative Yield/EfficiencyNotesSource(s)
EthanolHighOften cited as the best solvent for extracting xanthones and antioxidants.[2][3]
AcetoneHighShows the best results for total xanthone extraction at 48 hours.[5]
Ethyl AcetateModerate to HighEffective for direct extraction of α-mangostin and other xanthones.[2][6]
MethanolModerate to HighComparable to ethanol in some studies.[2][3]
HexaneLowGenerally not effective for polar xanthones.[2][5]
WaterLowCan be used in subcritical water extraction at high temperatures and pressures.[2]

Table 2: Optimized Conditions for Different Xanthone Extraction Methods

Extraction MethodTarget Compound(s)Optimal SolventKey ParametersReported YieldSource(s)
MacerationXanthones80% EthanolTemperature: 33°C; Amplitude: 750.0565 mg/g[2]
Soxhlet ExtractionXanthones80% EthanolTemperature: 33°C; Amplitude: 750.1221 mg/g[2]
Microwave-Assisted Extraction (MAE)Antioxidant-rich xanthones71% EthanolIrradiation time: 2.24 min; Solvent-to-solid ratio: 25 mL/gNot specified[2][6]
Microwave-Assisted Extraction (MAE)α-mangostin72.40% Ethyl AcetateMicrowave power: 189.20 W; Irradiation time: 3.16 min120.68 mg/g[2]
Supercritical Fluid Extraction (SFE)α-mangostinSC-CO2 with Ethanol as entrainerTemperature: 40°C; Pressure: 10 MPa; Mole fraction of Ethanol: 0.1314.5 x 10⁻⁷ M[6]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)

  • Preparation: Grind the dried plant material (e.g., stems and roots of Hypericum brasiliense) to a fine powder.

  • Extraction: Weigh the powdered material and place it in a suitable flask. Add the selected solvent (e.g., ethanol, acetone) at a predetermined solvent-to-solid ratio (e.g., 25 mL/g)[4].

  • Incubation: Seal the flask and allow the mixture to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation[4].

  • Filtration: Filter the mixture to separate the extract from the solid plant residue[4].

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound[4].

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

  • Preparation: Prepare the powdered plant material as described in Protocol 1.

  • Extraction: Place the powdered material in an extraction vessel and add the chosen solvent (e.g., 70% ethanol) at an optimized solvent-to-solid ratio (e.g., 20:1 mL/g)[8].

  • Sonication: Submerge the extraction vessel in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and temperature (e.g., 25°C) for a predetermined time (e.g., 20 minutes)[8].

  • Filtration and Concentration: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.

Visualizations

Solvent_Selection_Workflow start_node Start: Identify Target (this compound) process_node_1 Known Solvents: Acetone, Ethyl Acetate, DCM, Chloroform [6] start_node->process_node_1 Literature Review process_node process_node decision_node decision_node io_node io_node end_node Optimal Solvent Identified decision_node_1 Are these solvents effective? process_node_1->decision_node_1 io_node_1 Proceed with one of the known effective solvents. decision_node_1->io_node_1 Yes process_node_2 Screen Solvents of Varying Polarity (e.g., Hexane, EtOAc, Acetone, EtOH, MeOH) [1, 5] decision_node_1->process_node_2 No / Optimization needed io_node_1->end_node process_node_3 Analyze extracts for yield and purity (e.g., HPLC). process_node_2->process_node_3 process_node_3->end_node

Caption: Workflow for solvent selection for this compound extraction.

Extraction_Process_Workflow start_node Start: Plant Material process_node_1 Drying and Grinding of Plant Material [16] start_node->process_node_1 process_node process_node data_node data_node output_node output_node end_node Purified Compound data_node_1 Powdered Material process_node_1->data_node_1 process_node_2 Extraction with Selected Solvent (e.g., Maceration, UAE, MAE) [11] data_node_1->process_node_2 process_node_3 Filtration process_node_2->process_node_3 output_node_1 output_node_1 process_node_3->output_node_1 Solid Residue process_node_4 Solvent Evaporation (Rotary Evaporator) [16] process_node_3->process_node_4 Liquid Extract data_node_2 Crude Extract process_node_4->data_node_2 process_node_5 Purification (e.g., Chromatography) data_node_2->process_node_5 process_node_5->end_node

Caption: General experimental workflow for the extraction and isolation of xanthones.

References

troubleshooting unexpected results in 5-Hydroxy-1-methoxyxanthone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-1-methoxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound, a member of the xanthone (B1684191) class of compounds, has been reported to exhibit a range of biological activities. These primarily include antifungal, antibacterial, and antioxidant properties.[] Xanthones, in general, are known for a wide array of pharmacological effects, including anticancer and anti-inflammatory activities.[2]

Q2: My this compound compound is showing variable activity between experiments. What are the likely causes?

A2: Inconsistent results with xanthone compounds can stem from several factors. A primary cause is the potential for compound instability and degradation in cell culture media, especially at 37°C.[3] It is crucial to prepare fresh stock solutions and minimize the time the compound is in the incubator before being added to cells.[3] Other sources of variability include inconsistencies in cell culture practices, such as using cells with high passage numbers, and variations in experimental conditions.[3]

Q3: I am observing a high background signal in my fluorescence-based assay. Could this compound be the cause?

A3: Yes, xanthones have been reported to exhibit autofluorescence.[2] This intrinsic fluorescence can interfere with fluorescence-based assays, leading to a high background signal and false-positive results. It is recommended to perform a pre-screen of your compound plate before adding assay reagents to check for autofluorescence.[4]

Q4: My compound precipitated in the cell culture medium. How can I improve its solubility?

A4: Poor aqueous solubility is a common issue with xanthone derivatives.[5][6] To improve solubility, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced precipitation.[3] If solubility issues persist, consider using techniques such as formulation with polymeric nanoparticles or chemical modification, though these are more advanced strategies.[5] For routine assays, careful optimization of the stock solution concentration and the final assay concentration is critical.

Q5: Are there any known signaling pathways affected by xanthones?

A5: Yes, xanthones have been reported to influence several key signaling pathways. One of the most well-documented is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[7][9]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Cell Viability Assays (e.g., MTT, XTT)

This guide will help you troubleshoot common issues when assessing the cytotoxic or anti-proliferative effects of this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh working solutions of this compound immediately before each experiment. Minimize incubation time where possible and consider a time-course experiment to determine compound stability in your specific medium.[3]
Poor Solubility/Precipitation Visually inspect wells for precipitate after adding the compound. Ensure the final DMSO concentration is below 0.5%.[3] If precipitation occurs, lower the final concentration of the compound.
Sub-optimal Cell Conditions Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase and that viability is high (>90%) before starting the experiment.
Assay Interference Xanthones can interfere with tetrazolium-based assays. Run a control with the compound in media without cells to check for direct reduction of the dye. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®).
Issue 2: False Positives in Enzyme Inhibition Assays

This section provides guidance on how to identify and mitigate non-specific inhibition by this compound in enzyme assays.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Aggregation Non-specific inhibition can occur if the compound forms aggregates that sequester the enzyme.[10] To test for this, perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). A significant increase in the IC50 value suggests aggregation-based inhibition.[4]
Redox Cycling Phenolic compounds can undergo redox cycling, generating hydrogen peroxide which can non-specifically inhibit enzymes.[10] Include a reducing agent like DTT in your assay buffer to see if it reverses the inhibition. Be aware that DTT can also inactivate some enzymes.
Non-specific Protein Binding At high concentrations, some compounds can bind non-specifically to proteins. Ensure you are working within a reasonable concentration range and consider performing orthogonal assays to confirm the activity.
Issue 3: High Background in Fluorescence-Based Assays

This guide addresses the issue of autofluorescence from this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Intrinsic Compound Fluorescence Run a control plate with only the compound and assay buffer to quantify its intrinsic fluorescence at the assay's excitation and emission wavelengths.[4]
Spectral Overlap If possible, shift the excitation and/or emission wavelengths of your assay to a region where the compound's fluorescence is minimal.[4]
Assay Readout If autofluorescence is a persistent issue, consider switching to a non-fluorescent detection method, such as a luminescence or absorbance-based assay.[4]

Experimental Protocols

Cell Viability - MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Enzyme Inhibition - Tyrosinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which oxidizes L-DOPA to the colored product dopachrome. The reduction in color formation is proportional to the inhibition.

Methodology:

  • Assay Plate Setup: In a 96-well plate, add 20 µL of your this compound dilution, 100 µL of phosphate (B84403) buffer (0.1 M, pH 6.8), and 40 µL of tyrosinase solution. Include a vehicle control and a positive control (e.g., Kojic acid).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.[13]

Visualizations

Troubleshooting Workflow for Unexpected Bioassay Results

G General Troubleshooting Workflow start Unexpected Result (e.g., No Activity, High Variability) check_solubility Check Compound Solubility - Visual inspection for precipitate - Optimize solvent concentration start->check_solubility check_stability Assess Compound Stability - Prepare fresh solutions - Time-course experiment start->check_stability check_assay_interference Investigate Assay Interference - Autofluorescence check - Control without cells/enzyme start->check_assay_interference check_cell_health Verify Cell Health - Low passage number - High viability start->check_cell_health orthogonal_assay Perform Orthogonal Assay (Different detection method) check_solubility->orthogonal_assay check_stability->orthogonal_assay check_assay_interference->orthogonal_assay check_cell_health->orthogonal_assay

Caption: A logical workflow for troubleshooting unexpected results in bioassays.

Potential Signaling Pathway of Xanthones

G Potential PI3K/Akt/mTOR Inhibition by Xanthones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Xanthone This compound Xanthone->PI3K Inhibits Xanthone->Akt Inhibits Xanthone->mTOR Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

Navigating the Analytical Landscape for 5-Hydroxy-1-methoxyxanthone: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of xanthone (B1684191) derivatives, the robust and reliable quantification of specific analytes is paramount. This guide provides a comparative overview of analytical methodologies pertinent to the validation of assays for 5-Hydroxy-1-methoxyxanthone. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this document extrapolates from and compares validated methods for structurally similar xanthones, namely xanthone and its methoxylated derivatives. The primary focus will be on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and robust technique, and a discussion of the potential advantages of Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.

Data Presentation: A Comparative Look at Analytical Method Performance

The selection of an analytical method is a critical decision in the drug development pipeline, balancing sensitivity, specificity, and practicality. Below is a summary of typical performance characteristics for HPLC-UV and a prospective outlook for an LC-MS method, based on data from related xanthone compounds.

ParameterHPLC-UV for similar XanthonesLC-MS/MS (Prospective)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.4 - 2.5 µg/mL0.05 - 0.5 ng/mL
Accuracy (Recovery %) 98.8 - 102.8%95 - 105%
Precision (RSD%) < 2%< 5%
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.

Experimental Protocols: Foundational Methodologies

Detailed and reproducible experimental protocols are the bedrock of method validation. The following sections outline established methodologies for the analysis of xanthone derivatives, which can be adapted and optimized for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: An isocratic or gradient elution using a mixture of methanol (B129727) and water is often effective. For instance, a mobile phase of methanol:water (90:10, v/v) has been successfully used for similar compounds.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. For related xanthones, detection is often performed around 237 nm.[1]

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or the mobile phase.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank samples and placebo formulations to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Determined by injecting a series of at least five concentrations and performing a linear regression analysis of the peak area versus concentration.

    • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix.

    • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of the same sample.

    • LOD and LOQ: Can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex matrices such as biological fluids or for trace-level quantification, an LC-MS/MS method would be superior.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster elution times using UPLC (Ultra-Performance Liquid Chromatography) systems and smaller particle size columns.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Precursor Ion > Product Ion: The specific mass transitions for this compound and an internal standard would need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation: May require more extensive cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences.

  • Validation Parameters: Follows similar principles to HPLC-UV validation but with an emphasis on matrix effects, which can affect ionization efficiency.

Mandatory Visualization: Workflow and Pathways

To provide a clear visual representation of the processes involved in analytical method development and validation, the following diagrams have been generated using the DOT language.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, LC-MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation MD3->MD4 V7 Robustness MD3->V7 V1 Specificity MD4->V1 V2 Linearity MD4->V2 A2 Stability Studies V1->A2 V3 Accuracy V2->V3 V5 Detection Limit (LOD) V2->V5 V6 Quantitation Limit (LOQ) V2->V6 V4 Precision (Repeatability & Intermediate) V3->V4 A1 Routine Analysis V4->A1 A3 Pharmacokinetic Studies V6->A3 V7->A1

Caption: A logical workflow for the development and validation of an analytical method.

G cluster_0 Forced Degradation Studies (Stress Testing) cluster_1 Analysis of Stressed Samples cluster_2 Method Specificity Assessment Analyte This compound Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) Analyte->Stress HPLC HPLC-UV/PDA Analysis Stress->HPLC MS LC-MS for Peak Identification HPLC->MS Resolution Resolution between Analyte and Degradation Products HPLC->Resolution PeakPurity Peak Purity Analysis (PDA) HPLC->PeakPurity Validation Validation of Stability-Indicating Method Resolution->Validation PeakPurity->Validation

Caption: Workflow for establishing a stability-indicating analytical method.

References

A Comparative Guide to the Biological Activity of Xanthones, with a Focus on 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Hydroxy-1-methoxyxanthone and other well-researched xanthones, including α-mangostin, γ-mangostin, and Garcinone C. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for those engaged in natural product research and drug discovery.

Xanthones are a class of polyphenolic compounds found in a number of plant families, such as Clusiaceae and Calophyllaceae, and are known for their diverse pharmacological properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] The biological efficacy of these compounds is largely influenced by the type, number, and position of substituent groups on their core tricyclic structure. This guide will delve into the anticancer, antioxidant, and anti-inflammatory activities of selected xanthones, presenting quantitative data where available and discussing the underlying mechanisms of action.

While extensive research has been conducted on xanthones like α-mangostin, specific quantitative data for the biological activities of this compound is limited in publicly available literature. Therefore, this guide will also draw upon structure-activity relationship (SAR) principles to infer its potential therapeutic properties.

Data Presentation: Comparative Biological Activities of Xanthones

The following tables summarize the quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of various xanthones.

Table 1: Cytotoxic Activity of Xanthones against Various Cancer Cell Lines

Xanthone (B1684191) DerivativeCancer Cell LineIC50 (µM)
This compound Data not availableData not available
α-MangostinDLD-1 (Colon)5-20
α-MangostinHL60 (Leukemia)10
α-MangostinMCF-7 (Breast)4.84
α-MangostinPC-3 (Prostate)6.21
γ-MangostinSGC-7901 (Gastric)8.09
Garcinone CData not availableData not available
Gambogic AcidVariousPotent (data varies)
1,3,5,8-tetrahydroxyxanthoneHT29 (Colon)Significant inhibition
1,5,8-trihydroxy-3-methoxyxanthoneHT29 (Colon)Significant inhibition
1,7-dihydroxy-3,8-dimethoxyxanthoneHT29 (Colon)Significant inhibition

Table 2: Antioxidant Activity of Xanthones

Xanthone DerivativeAssayIC50 (µg/mL)
This compound Data not availableData not available
α-MangostinDPPH-
Garcinone CDPPH-
1,3,6,7-tetrahydroxy-xanthoneDPPH8.01[14]

Table 3: Anti-inflammatory Activity of Xanthones

Xanthone DerivativeAssayIC50 (µM)
This compound Data not availableData not available
α-MangostinNO Inhibition in RAW 264.7 cells-
Gambogic AcidInhibition of IL-1β and TNF secretionPotent (data varies)[15]
3,4-dihydroxy-2-methoxyxanthoneNO Inhibition in RAW 264.7 cellsSignificant inhibition at 10 µM
1,3,5,6-tetrahydroxyxanthoneNO Inhibition in RAW 264.7 cellsSignificant inhibition at 10 µM
1,3,6,7-tetrahydroxyxanthoneNO Inhibition in RAW 264.7 cellsSignificant inhibition at 10 µM

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis Xanthone Xanthone Stock (e.g., in DMSO) Dilutions Serial Dilutions Xanthone->Dilutions Treatment Treat cells with Xanthone dilutions Dilutions->Treatment Cell_Culture Seed Cancer Cells in 96-well plate Cell_Culture->Treatment Incubation1 Incubate (e.g., 24-72h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Experimental workflow for determining the cytotoxic activity of xanthones using the MTT assay.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_effects Cellular Effects Xanthone Xanthone (e.g., α-Mangostin) PI3K PI3K Xanthone->PI3K Inhibition Apoptosis Apoptosis Xanthone->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Xanthone-mediated inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

logical_relationship cluster_structure Chemical Structure cluster_activity Biological Activity Hydroxylation Hydroxylation Pattern Anticancer Anticancer Hydroxylation->Anticancer Antioxidant Antioxidant Hydroxylation->Antioxidant Methoxylation Methoxylation Pattern Methoxylation->Anticancer Anti_inflammatory Anti-inflammatory Methoxylation->Anti_inflammatory Prenylation Prenylation Prenylation->Anticancer Prenylation->Anti_inflammatory

Caption: Structure-activity relationship of xanthones, illustrating the influence of key functional groups on their biological activities.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of xanthones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the xanthone compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (xanthones)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the xanthones for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, and incubate for 10 minutes. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.

Discussion and Conclusion

The compiled data clearly demonstrates the potent biological activities of several xanthones, particularly α-mangostin, in the realms of anticancer, antioxidant, and anti-inflammatory research. The cytotoxic effects of α-mangostin across a range of cancer cell lines, with IC50 values often in the low micromolar range, underscore its potential as a lead compound for cancer chemotherapy.

While direct quantitative data for this compound remains elusive in the reviewed literature, its structural features—a hydroxyl group at position 5 and a methoxy (B1213986) group at position 1—provide clues to its potential bioactivity. Structure-activity relationship studies on xanthones suggest that the presence and position of hydroxyl and methoxy groups significantly influence their biological effects. Hydroxylation is often associated with increased antioxidant and anticancer activity, while methoxylation can modulate anticancer and anti-inflammatory properties. The presence of a methoxy group has been reported to sometimes enhance anticancer activity compared to a hydroxyl group at the same position.

Given that this compound possesses both of these key functional groups, it is plausible that it exhibits a spectrum of biological activities. However, without direct experimental evidence, this remains speculative.

Further research is imperative to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. The experimental protocols provided in this guide offer a standardized framework for such investigations. Elucidating the anticancer, antioxidant, and anti-inflammatory properties of this compound, and determining its IC50 values, will be crucial for a definitive comparison with other well-characterized xanthones and for assessing its potential as a novel therapeutic agent. The exploration of its mechanism of action, particularly its impact on key signaling pathways such as PI3K/Akt, would also be a valuable avenue for future research.

References

A Comparative Analysis of the Cytotoxic Activities of 5-Hydroxy-1-methoxyxanthone and Alpha-mangostin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, xanthones, a class of polyphenolic compounds, have garnered significant attention for their potential anticancer properties. This guide provides a detailed comparison of the cytotoxic activities of two such xanthones: 5-Hydroxy-1-methoxyxanthone and the extensively studied alpha-mangostin (B1666899). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

While extensive data is available for alpha-mangostin, detailing its potent cytotoxic effects across a multitude of cancer cell lines, there is a notable scarcity of direct quantitative cytotoxic data for this compound in publicly accessible scientific literature. Therefore, this guide will present a comprehensive overview of alpha-mangostin's cytotoxic profile and supplement it with a discussion on the potential cytotoxic role of this compound based on the structure-activity relationships of related xanthone (B1684191) derivatives.

Quantitative Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

Alpha-mangostin: A Potent Cytotoxic Agent

Alpha-mangostin, a major xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.[1][2][3] The tables below summarize the IC50 values of alpha-mangostin from various studies.

Table 1: Cytotoxic Activity of Alpha-mangostin against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
T47DBreast Cancer7.5 ± 0.524[4]
MCF-7Breast Cancer3.5724[2]
MCF-7Breast Cancer2.7448[2]
MDA-MB-231Breast Cancer3.3524[2]
MDA-MB-231Breast Cancer2.2648[2]
SK-MEL-28Melanoma5 µg/mLNot Specified[1]
SK-MEL-28Melanoma7.5 µg/mLNot Specified[1]
HCT-116Colorectal CarcinomaNot SpecifiedNot Specified[1]
DLD-1Colon Cancer> 15Not Specified[1]
HT-29Colon Cancer1.7Not Specified[5]
HeLaCervical Cancer10-3024-48[6]
SiHaCervical Cancer10-3024-48[6]
A549Lung Cancer> 6 µg/mLNot Specified[1]
SW1353Chondrosarcoma5-30 µg/mLNot Specified[1]
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified[7]
HCT116Colorectal CancerNot SpecifiedNot Specified[7]

Note: IC50 values can vary between studies due to different experimental conditions, such as cell density and assay type.

This compound: An Underexplored Derivative

Experimental Protocols

The cytotoxic activities of these xanthones are typically evaluated using standard in vitro assays.

Cell Viability Assays (MTT and SRB Assays)

A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., alpha-mangostin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

The Sulforhodamine B (SRB) assay is another colorimetric assay used to assess cell density, based on the measurement of cellular protein content.

Apoptosis Assays

To determine the mechanism of cell death, apoptosis assays are frequently employed.

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, and PI, which enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Mechanisms of Action and Signaling Pathways

Alpha-mangostin: A Multi-Targeted Agent

Alpha-mangostin induces cytotoxicity in cancer cells through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3][4]

Induction of Apoptosis: Alpha-mangostin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1] Key events include:

  • Mitochondrial Dysfunction: It can cause a loss of mitochondrial membrane potential.[1]

  • Caspase Activation: It leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1]

  • Regulation of Apoptotic Proteins: It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[4]

Cell Cycle Arrest: Alpha-mangostin can arrest the cell cycle at different phases, preventing cancer cell proliferation.

Modulation of Signaling Pathways: The anticancer effects of alpha-mangostin are mediated by its influence on several key signaling pathways, including:

  • Akt Pathway: Inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

  • NF-κB Pathway: Downregulation of the NF-κB pathway, which is involved in inflammation and cancer progression.[1]

  • p53 Pathway: Activation of the p53 tumor suppressor pathway.[1]

alpha_mangostin_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathways Alpha-mangostin_ext Alpha-mangostin FasR Fas Receptor Alpha-mangostin_ext->FasR activates Caspase-8 Caspase-8 FasR->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Alpha-mangostin_int Alpha-mangostin Mitochondrion Mitochondrion Alpha-mangostin_int->Mitochondrion induces dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Alpha-mangostin_surv Alpha-mangostin Akt Akt Alpha-mangostin_surv->Akt inhibits NF-kB NF-κB Alpha-mangostin_surv->NF-kB inhibits Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival NF-kB->Cell_Survival

Caption: Signaling pathways modulated by alpha-mangostin leading to apoptosis.

This compound: A Putative Mechanism

Given the absence of specific mechanistic studies on this compound, its mode of action can be inferred from the general behavior of hydroxy- and methoxy-substituted xanthones. It is plausible that this compound also induces apoptosis and may interact with key cellular targets involved in cell proliferation and survival. The hydroxyl and methoxy (B1213986) groups can influence the molecule's ability to form hydrogen bonds and its overall lipophilicity, which can affect its interaction with biological targets.

experimental_workflow Start Cancer Cell Culture Treatment Treatment with Xanthone (this compound or Alpha-mangostin) Start->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Value Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism_Study->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Pathway_Analysis Conclusion Conclusion on Cytotoxic Activity and Mechanism Apoptosis_Assay->Conclusion Pathway_Analysis->Conclusion

Caption: General experimental workflow for assessing cytotoxic activity.

Conclusion

This comparative guide highlights the significant cytotoxic potential of alpha-mangostin against a broad spectrum of cancer cell lines, with well-documented mechanisms of action involving the induction of apoptosis and modulation of key cellular signaling pathways. In contrast, the cytotoxic profile of this compound remains largely unexplored, representing a critical knowledge gap. While structure-activity relationships of similar xanthones suggest potential anticancer activity, dedicated experimental studies are essential to quantify its efficacy and elucidate its mechanisms of action. Further research into less-studied xanthone derivatives like this compound could unveil new and potent candidates for cancer therapy.

References

A Comparative Analysis of Synthetic vs. Natural 5-Hydroxy-1-methoxyxanthone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of synthetic and naturally sourced 5-Hydroxy-1-methoxyxanthone. This document outlines the physicochemical properties, biological activities, and underlying mechanisms of action of this promising xanthone (B1684191), supported by experimental data and detailed protocols.

Introduction

This compound is a naturally occurring xanthone derivative found in various plant species. Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. The growing interest in this compound as a potential therapeutic agent necessitates a thorough understanding of its characteristics, whether obtained from natural sources or through chemical synthesis. While direct comparative studies are limited, this guide consolidates available data to provide a framework for evaluating both forms of the compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While the inherent properties of a pure synthetic and a pure natural compound should be identical, the presence of impurities in either can lead to variations.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄PubChem
Molecular Weight 242.23 g/mol PubChem[1]
Appearance Yellow powderBOC Sciences[]
Boiling Point (Predicted) 440.8 ± 45.0 °CBOC Sciences[]
Density (Predicted) 1.4 ± 0.1 g/cm³BOC Sciences[]
XLogP3 2.6PubChem[1]

Note: The predicted values are based on computational models and may differ slightly from experimentally determined values. The purity of the sample, whether synthetic or natural, can influence these properties. Natural extracts may contain other closely related xanthones, which could alter the overall physicochemical characteristics of the sample.

Sourcing and Synthesis

Natural Sources

This compound has been isolated from several plant species, including:

  • Calophyllum thwaitesii : The root methanol (B129727) extract has been shown to contain the compound.

  • Hypericum brasiliense : The stems and roots of this plant are another source.[]

  • Mammea africana and Marila laxiflora have also been reported to contain this xanthone.[1]

General Synthesis Approach

The synthesis of hydroxyxanthones, including this compound, typically involves a cyclodehydration reaction. A common method is the reaction of a benzoic acid derivative with a phenol (B47542) derivative in the presence of a condensing agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

General_Synthesis_of_Hydroxyxanthones cluster_reactants Reactants Benzoic_Acid_Derivative Benzoic Acid Derivative Cyclodehydration Cyclodehydration Benzoic_Acid_Derivative->Cyclodehydration Phenol_Derivative Phenol Derivative Phenol_Derivative->Cyclodehydration Eaton_Reagent Eaton's Reagent (P₂O₅/MeSO₃H) Eaton_Reagent->Cyclodehydration Hydroxyxanthone Hydroxyxanthone Cyclodehydration->Hydroxyxanthone

Figure 1. General synthetic workflow for hydroxyxanthones.

Comparative Biological Activity

The biological efficacy of this compound is a key area of interest. Although direct comparative studies are lacking, data from various sources on natural and synthetic xanthones allow for an informed discussion.

Anticancer Activity

Xanthones, as a class, are well-documented for their anticancer properties. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[3] Studies on various hydroxy- and methoxy-substituted xanthones have shown that the position and number of these functional groups significantly influence their cytotoxic activity. For instance, some studies suggest that methoxy (B1213986) substituents can enhance anticancer activity compared to their hydroxy counterparts.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Novel Prenylated Xanthone (Natural)CNE-13.35--INVALID-LINK--
Novel Prenylated Xanthone (Natural)CNE-24.01--INVALID-LINK--
Novel Prenylated Xanthone (Natural)A5494.84--INVALID-LINK--
Dihydroxyxanthone (Synthetic)WiDr>50--INVALID-LINK--
Trihydroxyxanthones (Synthetic)WiDr>50--INVALID-LINK--

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates greater potency. The data presented is for various xanthone derivatives and not a direct comparison of synthetic vs. natural this compound.

Apoptosis_Pathway Xanthone This compound ROS Reactive Oxygen Species (ROS) Generation Xanthone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Proposed apoptotic pathway induced by xanthones.

Antioxidant Activity

The antioxidant properties of xanthones are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups is particularly important for this activity.

CompoundAssayIC₅₀ (µM)Reference
Dihydroxyxanthone 3b (Synthetic)DPPH349 ± 68--INVALID-LINK--
Trihydroxyxanthones 3a & 3c (Synthetic)DPPH> Dihydroxyxanthone 3b--INVALID-LINK--

Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. A lower IC₅₀ value indicates stronger antioxidant potential.

Antioxidant_Mechanism Xanthone This compound (ArOH) Reaction Hydrogen Atom Transfer Xanthone->Reaction Free_Radical Free Radical (R•) Free_Radical->Reaction Stabilized_Radical Stabilized Xanthone Radical (ArO•) Reaction->Stabilized_Radical Neutralized_Molecule Neutralized Molecule (RH) Reaction->Neutralized_Molecule

Figure 3. Antioxidant mechanism of xanthones via hydrogen atom transfer.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, WiDr) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound (synthetic or natural this compound) to the wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a stopper solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol provides a method for evaluating the free radical scavenging activity of this compound.[4]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations and 100 µL of a methanolic solution of DPPH (e.g., 100 µg/mL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Experimental_Workflow cluster_Anticancer Anticancer Assay (MTT) cluster_Antioxidant Antioxidant Assay (DPPH) Cell_Seeding Seed Cancer Cells Compound_Addition_AC Add Test Compound Cell_Seeding->Compound_Addition_AC MTT_Incubation Add MTT Reagent Compound_Addition_AC->MTT_Incubation Formazan_Solubilization_AC Solubilize Formazan MTT_Incubation->Formazan_Solubilization_AC Absorbance_Measurement_AC Measure Absorbance Formazan_Solubilization_AC->Absorbance_Measurement_AC IC50_Calculation_AC Calculate IC₅₀ Absorbance_Measurement_AC->IC50_Calculation_AC Sample_Prep_AO Prepare Test Compound Reaction_Mix_AO Mix with DPPH Sample_Prep_AO->Reaction_Mix_AO Incubation_AO Incubate in Dark Reaction_Mix_AO->Incubation_AO Absorbance_Measurement_AO Measure Absorbance Incubation_AO->Absorbance_Measurement_AO IC50_Calculation_AO Calculate IC₅₀ Absorbance_Measurement_AO->IC50_Calculation_AO

Figure 4. General experimental workflows for bioactivity assays.

Conclusion

Both natural and synthetic routes provide access to this compound for research and development purposes. While the intrinsic biological and physicochemical properties of the pure compound are expected to be identical regardless of its origin, the purity profile can significantly impact experimental outcomes. Natural extracts may contain synergistic or antagonistic compounds, whereas synthetic preparations may have residual reagents or byproducts.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxy-1-methoxyxanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] These activities, including anticancer, anti-inflammatory, antifungal, and enzyme inhibitory effects, are highly dependent on the type, number, and position of functional groups on the xanthone core.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Hydroxy-1-methoxyxanthone derivatives and related substituted xanthones, supported by experimental data to inform future drug discovery and development efforts.

Quantitative Biological Activity Data

The biological activity of xanthone derivatives is intricately linked to their substitution patterns. Modifications to the hydroxyl and methoxy (B1213986) groups, as well as the introduction of other functionalities, can significantly modulate their potency and selectivity. The following tables summarize quantitative data for various xanthone derivatives across different biological assays.

Table 1: Anticancer and Cytotoxic Activity of Xanthone Derivatives

Compound/DerivativeCell Line(s)IC50 (µM)Key Structural Features & SAR Insights
5-Methoxyananixanthone-14.7Methoxy substituents showed higher anticancer activity compared to the parent hydroxylated compound (Ananixanthone, IC50 = 19.8 µM).[3]
Diacetate-ananixanthone-50.7–119Acetylation of hydroxyl groups led to a decrease in anticancer activity compared to the parent compound (7.82–23.7 µM).[3]
1-HydroxyxanthoneHepG243.2The presence of a hydroxyl group at the 1-position increases anticancer activity compared to the unsubstituted xanthone (IC50 = 85.3 µM).[4]
1,7-DihydroxyxanthoneHepG213.2The addition of a second hydroxyl group at the 7-position further enhances anticancer activity.[4]
1,3,6,8-TetrahydroxyxanthoneHepG29.18Multiple hydroxyl groups at specific positions can significantly increase potency.[4]
Xanthone Derivative 5 WiDR37.8The cytotoxic activity was found to be influenced by the net atomic charges at positions C1, C2, and C3, as well as the dipole moment and lipophilicity (logP).[2]

Table 2: Enzyme Inhibitory Activity of Xanthone Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Key Structural Features & SAR Insights
3-Hydroxy-1,2,6,7,8-pentamethoxy xanthoneXanthine (B1682287) Oxidase-The specific substitution pattern of methoxy and hydroxy groups influences XO inhibitory activity.[5]
2-hydroxy-3-methoxyxanthone derivative 6c α-Glucosidase16.0Insertion of a (4-chlorophenyl)-2-oxoethoxy substituent at the 2-hydroxy group significantly increased inhibitory effect compared to the parent compound.[6]
Xanthone derivative 8a Xanthine Oxidase-A series of xanthone derivatives showed good inhibition against xanthine oxidase. The presence of a cyano group at the para position of a benzyl (B1604629) moiety was a preferred substitution pattern.[7]

Table 3: Antifungal Activity of Xanthone Derivatives

Compound/DerivativeFungal StrainMIC90 (µg/mL)Key Structural Features & SAR Insights
Xanthone Derivative 3 Candida albicans ATCC 1023116The specific substitution pattern on the xanthone scaffold determines the antifungal potency.[8]
Xanthone Derivative 5 Candida albicans ATCC 1023116Different substitutions can lead to similar antifungal activity, highlighting the complexity of the SAR.[8]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure reproducibility and aid in the design of new experiments.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone derivatives for a specified period (e.g., 72 hours).[10]

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.[11][12] The plate is then incubated for 1.5 to 4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-130 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9][10] The plate is then shaken on an orbital shaker for about 15 minutes.[10][12]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm or 590 nm.[10][12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

2. Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, a key enzyme in purine (B94841) metabolism.[13]

  • Assay Preparation: The assay is typically performed in a 96-well plate. The reaction mixture consists of the test compound, a phosphate (B84403) buffer (e.g., 70 mM, pH 7.5), and the xanthine oxidase enzyme solution (e.g., 0.01-0.05 U/mL).[1][13]

  • Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.[1][13]

  • Reaction Initiation: The reaction is initiated by adding the substrate, xanthine (e.g., 150-300 µM).[1][13]

  • Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over a period of 15-30 minutes.[13]

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of the control. The IC50 value is determined from a dose-response curve.

3. Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[8]

  • Preparation: A serial dilution of the xanthone derivatives is prepared in a 96-well microplate.[8]

  • Inoculation: Each well is inoculated with a standardized fungal suspension (e.g., Candida albicans).[8]

  • Incubation: The microplate is incubated under appropriate conditions for the fungal species being tested.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] For some fungi, a MIC90 (the concentration that inhibits 90% of fungal cell growth) is determined.[8]

Modulation of Signaling Pathways

Xanthone derivatives exert their biological effects by modulating various cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation, is a notable target.[5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated & Degraded) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Binds to promoter regions Xanthone Xanthone Derivatives Xanthone->IKK_complex Inhibits Activation Xanthone->NFkB_active Inhibits Translocation

Caption: Xanthone derivatives can inhibit the NF-κB signaling pathway.

The diagram above illustrates how pro-inflammatory signals, such as TNF-α, activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. Xanthone derivatives have been shown to interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the nuclear translocation of NF-κB, thereby exerting their anti-inflammatory effects.[5][15]

References

Comparative Bioassay Analysis of 5-Hydroxy-1-methoxyxanthone and Alternative Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the bioactivity of 5-Hydroxy-1-methoxyxanthone, presenting a cross-validated comparison with other relevant xanthone (B1684191) derivatives. This report includes quantitative bioassay data, detailed experimental protocols, and visualizations of experimental workflows and associated signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant families and fungi, known for their diverse and potent pharmacological activities. The biological efficacy of xanthones is significantly influenced by the substitution patterns on their tricyclic core. This guide focuses on this compound, a naturally occurring xanthone, and provides a comparative analysis of its bioassay results against other structurally related xanthones. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Bioassay Performance Comparison

The biological activities of this compound and selected alternative xanthones are summarized below. The primary activities identified for this compound are its antifungal and monoamine oxidase (MAO) inhibitory effects. For a robust comparison, data for other well-researched xanthones, including 1,5-dihydroxyxanthone, 6-deoxyjacareubin, and α-mangostin, are included.

CompoundBioassayTarget Organism/EnzymeIC50 Value (µM)Reference
This compound AntifungalCladosporium cucumerinum2.07[1]
MAO-A InhibitionMonoamine Oxidase-A148[1]
1,5-DihydroxyxanthoneAntifungalCladosporium cucumerinum2.19[1]
MAO-A InhibitionMonoamine Oxidase-A88[1]
6-DeoxyjacareubinAntifungalCladosporium cucumerinum1.56[1]
MAO-A InhibitionMonoamine Oxidase-A>500[1]
α-MangostinAntifungalColletotrichum gloeosporioides (mycelial growth)29.09 - 73.50[2]
MAO-A InhibitionMonoamine Oxidase-ANot Found

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate cross-validation of results.

Antifungal Bioassay against Cladosporium cucumerinum

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against the fungus Cladosporium cucumerinum. The protocol is based on the agar (B569324) dilution method.

1. Fungal Strain and Culture Maintenance:

  • Fungal Strain: Cladosporium cucumerinum.

  • Culture Medium: Potato Dextrose Agar (PDA) is commonly used for cultivation.

  • Incubation Conditions: Cultures are maintained at 25-28°C in the dark or under ambient light.

  • Subculturing: The fungus should be subcultured every 1-2 weeks to maintain viability.

2. Preparation of Antifungal Plates:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

  • A series of two-fold serial dilutions of the stock solution are prepared.

  • The dilutions are added to molten PDA (cooled to 45-50°C) to achieve the desired final concentrations.

  • The agar is then poured into sterile Petri dishes and allowed to solidify. Control plates containing only the solvent are also prepared.

3. Inoculation:

  • A standardized fungal inoculum is prepared (e.g., 0.5 x 10^4 to 5 x 10^4 conidia/mL).

  • A small volume (e.g., 1-5 µL) of the inoculum is spot-inoculated onto the surface of the agar plates.

4. Incubation and MIC Determination:

  • The inoculated plates are incubated at 25-28°C for 3-5 days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth at the inoculation spots.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This fluorometric assay determines the half-maximal inhibitory concentration (IC50) of a compound against the MAO-A enzyme.

1. Materials:

  • Human recombinant MAO-A enzyme.

  • Substrate (e.g., p-Tyramine).

  • Test inhibitor (e.g., this compound) dissolved in DMSO.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase).

  • 96-well black microplate.

  • Fluorescence plate reader.

2. Procedure:

  • Inhibitor Preparation: A series of dilutions of the test compound are prepared in DMSO.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, the MAO-A enzyme solution is added to each well. Then, the test compound dilutions are added to the respective wells. Control wells contain the enzyme and DMSO without the inhibitor. The plate is incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The substrate solution is added to all wells to start the enzymatic reaction.

  • Signal Detection: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is measured over time. The fluorescence is generated by the reaction of H2O2 (a product of the MAO reaction) with the detection reagent.

3. Data Analysis:

  • The rate of reaction (change in fluorescence over time) is calculated for each inhibitor concentration.

  • The reaction rates are normalized to the control (100% activity).

  • The percentage of MAO-A inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined using a non-linear regression curve fit.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the antifungal and MAO-A inhibition assays.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture 1. Fungal Culture (Cladosporium cucumerinum) plate_prep 3. Prepare Agar Plates with Compound fungal_culture->plate_prep compound_prep 2. Compound Dilutions (e.g., this compound) compound_prep->plate_prep inoculation 4. Inoculate Plates with Fungal Spores plate_prep->inoculation incubation 5. Incubate Plates (25-28°C, 3-5 days) inoculation->incubation mic_determination 6. Determine MIC (Lowest concentration with no growth) incubation->mic_determination

Antifungal bioassay workflow for MIC determination.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep 1. Prepare Reagents (MAO-A, Substrate, Inhibitor) pre_incubation 2. Pre-incubate Enzyme and Inhibitor reagent_prep->pre_incubation reaction_start 3. Initiate Reaction with Substrate pre_incubation->reaction_start measurement 4. Measure Fluorescence over Time reaction_start->measurement rate_calc 5. Calculate Reaction Rates measurement->rate_calc ic50_calc 6. Determine IC50 Value rate_calc->ic50_calc Antifungal_Pathway Xanthone This compound Membrane Fungal Cell Membrane Xanthone->Membrane Interacts with Ergosterol Ergosterol Biosynthesis Xanthone->Ergosterol Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Ergosterol->Membrane Component of CellDeath Fungal Cell Death Disruption->CellDeath MAO_Pathway MAO_A MAO-A Enzyme Degradation Degradation MAO_A->Degradation Catalyzes Xanthone This compound Xanthone->MAO_A Inhibits Neurotransmitters Serotonin, Dopamine Neurotransmitters->Degradation Synaptic_Levels Increased Synaptic Neurotransmitter Levels Degradation->Synaptic_Levels Leads to

References

A Comparative Analysis of 5-Hydroxy-1-methoxyxanthone and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of the natural xanthone (B1684191) derivative, 5-Hydroxy-1-methoxyxanthone, with established antifungal agents. The following sections detail its performance based on available experimental data, outline relevant experimental protocols, and visualize key fungal signaling pathways targeted by antifungal compounds.

Quantitative Efficacy Comparison

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of human pathogenic fungi remains limited in publicly available literature, studies on structurally similar xanthones provide valuable insights into its potential efficacy. The following table summarizes the antifungal activity of a close structural isomer, 1-hydroxy-5-methoxyxanthone, and compares it with the performance of well-established antifungal drugs against various fungal species.

Antifungal AgentFungal SpeciesMinimum Inhibitory Concentration (MIC)
Xanthone Derivatives
1-Hydroxy-5-methoxyxanthoneCladosporium cucumerinum50 µg/mL[1]
Caledonixanthone EAspergillus fumigatus8 µg/mL
Polyenes
Amphotericin BCladosporium cucumerinum1.25 µg/mL[1]
Aspergillus fumigatus0.5 - 2.0 µg/mL
Candida albicans0.25 - 1.0 µg/mL
Azoles
FluconazoleCandida albicans0.25 - 4.0 µg/mL
Trichophyton rubrum0.125 - 64 µg/mL
ItraconazoleAspergillus fumigatus0.25 - 2.0 µg/mL
Trichophyton rubrum<0.006 - 0.71 µg/mL
Allylamines
TerbinafineTrichophyton rubrum0.004 - 0.25 µg/mL

Note: The provided MIC values for established agents represent typical ranges and can vary depending on the specific fungal strain and testing methodology. The data for 1-hydroxy-5-methoxyxanthone is based on a single study and further research is required to establish its activity against a wider range of clinically relevant fungi.

Experimental Protocols

The determination of antifungal efficacy is primarily achieved through standardized susceptibility testing methods. The Broth Microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a serial dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal species. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.

Key Steps:

  • Preparation of Antifungal Agent Stock Solution: The compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) across the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is then prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific cell density.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 35°C) for a defined period (usually 24 to 72 hours), depending on the growth rate of the fungus.

  • MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that prevents visible growth of the fungus. This concentration is recorded as the MIC.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution C Serial Dilution in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculation of Fungal Suspension B->D C->D E Incubation D->E F MIC Determination E->F Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Xanthones Xanthones (e.g., 1,2-dihydroxyxanthone) Xanthones->Lanosterol Inhibits (Putative) Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Cell_Wall_Synthesis_Pathway cluster_synthesis Cell Wall Component Synthesis cluster_inhibitors Inhibitors UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase UDP_Glucose UDP-glucose Beta_Glucan β-(1,3)-glucan UDP_Glucose->Beta_Glucan β-(1,3)-glucan Synthase Xanthones Xanthones (e.g., Caledonixanthone E) Xanthones->Chitin Inhibits (Putative) Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Beta_Glucan Inhibits

References

benchmarking 5-Hydroxy-1-methoxyxanthone performance against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 5-Hydroxy-1-methoxyxanthone against established commercial standards, Quercetin and Curcumin. The focus is on its antioxidant and anti-inflammatory properties, critical metrics in the evaluation of potential therapeutic agents. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar xanthones to provide a valuable benchmark.

Executive Summary

This compound, a naturally occurring xanthone (B1684191) derivative, demonstrates significant potential as a bioactive compound.[1] This guide benchmarks its performance based on available data for structurally related xanthones against the well-established commercial standards, Quercetin and Curcumin. The comparative analysis suggests that xanthones, as a class, exhibit potent antioxidant and anti-inflammatory activities, positioning this compound as a promising candidate for further investigation in drug discovery and development.

Data Presentation

Antioxidant Activity

The antioxidant capacity is a key indicator of a compound's ability to neutralize harmful free radicals. The following table summarizes the 50% inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values denote higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50Source
This compound (related xanthones) 1,3,6,7-tetrahydroxy-xanthone: 8.01 µg/mL [2]
Prenylated xanthone: 19.64 µM [3]
Quercetin ~4 µM - 19.17 µg/mL[4]
Curcumin 3.2 µg/mL - 53 µM[5]

Note: Data for this compound is based on structurally similar xanthones due to the absence of direct experimental values.

Anti-inflammatory Activity

The anti-inflammatory potential is assessed by the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater anti-inflammatory potency.

CompoundNitric Oxide (NO) Inhibition IC50Source
This compound (related xanthones) 7.8 - 36.0 µM (from Calophyllum membranaceum)[4][6]
Quercetin ~27 µM [4]
Curcumin ~3.7 µM - 11.0 µM [5][7]

Note: Data for this compound is based on structurally similar xanthones due to the absence of direct experimental values.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the scavenging of the stable DPPH radical.

Methodology:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound (this compound, Quercetin, or Curcumin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[8]

G cluster_workflow DPPH Assay Workflow DPPH DPPH Radical (Purple) Reaction Reaction Mixture DPPH->Reaction Antioxidant Antioxidant (e.g., this compound) Antioxidant->Reaction DPPH_H DPPH-H (Yellow/Colorless) Reaction->DPPH_H Radical Scavenging Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) DPPH_H->Spectrophotometer Calculation Calculate % Inhibition and IC50 Spectrophotometer->Calculation

DPPH Radical Scavenging Assay Workflow

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay measures the inhibition of nitric oxide production, a hallmark of inflammation.

Methodology:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[9]

  • The absorbance is measured at a specific wavelength (typically around 540 nm).

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow Macrophages RAW 264.7 Macrophages Compound Test Compound (e.g., this compound) Macrophages->Compound Pre-treatment LPS LPS Stimulation Compound->LPS Incubation Incubation (24 hours) LPS->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Reagent Supernatant->Griess Measurement Measure Absorbance (540 nm) Griess->Measurement Analysis Calculate % NO Inhibition and IC50 Measurement->Analysis

Nitric Oxide Inhibition Assay Workflow

Signaling Pathway Modulation

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Studies have shown that various xanthones can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[5][10][11][12] This activation is a crucial mechanism for cellular defense against oxidative stress.

cluster_pathway Nrf2 Signaling Pathway Activation by Xanthones Xanthone Xanthones (e.g., this compound) Keap1 Keap1 Xanthone->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Response Cellular Protection Genes->Response

Nrf2 Pathway Activation by Xanthones

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The inhibition of this pathway is a key target for anti-inflammatory drugs. Both Quercetin and Curcumin are known to inhibit the NF-κB signaling cascade.[3][13] While direct evidence for this compound is limited, studies on other xanthones suggest a similar inhibitory effect on this pathway.[14]

cluster_pathway NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Inflammation Inflammation Genes->Inflammation Expression Inhibitor Inhibitor (e.g., Xanthones, Quercetin, Curcumin) Inhibitor->IKK Inhibition

NF-κB Pathway Inhibition

Conclusion

While direct quantitative performance data for this compound is still emerging, the available information on structurally similar xanthones indicates that it holds significant promise as a potent antioxidant and anti-inflammatory agent. Its performance is comparable to, and in some aspects, may exceed that of established standards like Quercetin and Curcumin. The modulation of key signaling pathways such as Nrf2 and NF-κB further underscores its therapeutic potential. Further direct experimental validation is warranted to fully elucidate the performance profile of this compound and solidify its position as a valuable lead compound in drug discovery.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Xanthone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand the relationship between the chemical structure of xanthone (B1684191) derivatives and their biological activities. This guide provides a comparative overview of recent QSAR studies on xanthone derivatives, presenting key data, experimental protocols, and workflow visualizations to aid in the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Anticancer Activity

Several QSAR studies have focused on elucidating the structural requirements for the cytotoxic activity of xanthone derivatives against various cancer cell lines. These studies aim to identify key molecular descriptors that influence their anticancer potency.

A notable study investigated a series of ten novel xanthone derivatives for their cytotoxic effects on WiDR and Vero cell lines.[1] The QSAR model developed in this study highlighted the importance of electronic and lipophilic properties in determining the anticancer activity. The best-fit QSAR equation was:

log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115[1][2][3]

This equation indicates that the net atomic charges at specific carbon atoms (qC1, qC2, qC3), the dipole moment (µ), and the logarithm of the partition coefficient (logP) are significant contributors to the cytotoxic activity.[1][2]

Another study focused on xanthone derivatives as inhibitors of DNA topoisomerase IIα, a key target in cancer therapy.[4][5] The developed QSAR model revealed that dielectric energy, the number of hydroxyl groups, logP, a shape index, and the solvent-accessible surface area were significantly correlated with the anticancer activity against HeLa cells.[4][5]

Table 1: Comparison of QSAR Models for Anticancer Activity of Xanthone Derivatives
Study Focus Cell Line Key Molecular Descriptors QSAR Model Statistics Reference
Cytotoxic ActivityWiDRNet atomic charges (qC1, qC2, qC3), Dipole moment (µ), logPn=10, r=0.976, s=0.144, F=15.920, Q²=0.651[1][2][3]
DNA Topoisomerase IIα InhibitionHeLaDielectric energy, Hydroxyl group count, logP, Shape index, Solvent-accessible surface arear²=0.84, r²CV=0.82[4][5]
Cytotoxic ActivityHepG2Volume, Mass, Surface area, logP, Dipole moment, HOMO energy, LUMO energy, Atomic net chargesn=26, r=0.571, SE=0.234, Fcount/Ftable=1.165[6][7]
Table 2: Cytotoxic Activity of Selected Xanthone Derivatives
Compound Modification IC50 (µM) on WiDR Cells Reference
Compound 5 Hydroxyl and halogen substitutions37.8[1]
Compound 7 Hydroxyl and halogen substitutions> 50[1]
Compound 8 Hydroxyl and halogen substitutions> 50[1]

Other Biological Activities

QSAR studies have also been applied to understand the structural requirements for other biological activities of xanthone derivatives.

  • Antioxidant Activity : A QSAR model was developed for forty xanthone derivatives to understand their ability to counteract oxidative stress. The study revealed that topological, geometrical, electrostatic, and quantum-chemical descriptors were implicated in their antioxidant activity.[8]

  • α-Glucosidase Inhibition : To understand the inhibitory activities of xanthone derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism, a QSAR model was established. This model indicated that the number of hydrogen-bond forming substituents, the number of aromatic rings, and the softness value are crucial for inhibitory activity.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the reviewed QSAR studies.

Cytotoxicity Assay (MTT Assay)[1][3]
  • Cell Culture : WiDR and Vero cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment : Xanthone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

  • Formazan (B1609692) Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination : The 50% inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentrations.

QSAR Model Development[1][4]
  • Data Set Preparation : A dataset of xanthone derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. The biological activities are often converted to a logarithmic scale (e.g., pIC50 = -log IC50).

  • Molecular Modeling and Descriptor Calculation : The 3D structures of the xanthone derivatives are generated and optimized using computational chemistry software. A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are then calculated for each molecule.

  • Data Splitting : The dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.

  • Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation : The developed QSAR model is rigorously validated using various statistical parameters, including the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²CV), F-statistic, and standard error of estimate (s). External validation using the test set is also crucial to assess the model's predictive power.

Visualizing QSAR Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of QSAR analysis and related biological pathways.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application A Dataset of Xanthone Derivatives & Biological Activity B Molecular Structure Generation & Optimization A->B C Calculation of Molecular Descriptors B->C D Data Splitting (Training & Test Sets) C->D E Regression Analysis (e.g., MLR) D->E F QSAR Model Equation E->F G Internal & External Validation F->G H Prediction of Activity for New Compounds G->H I Rational Design of Novel Derivatives H->I

Caption: General workflow for a quantitative structure-activity relationship (QSAR) analysis.

Anticancer_Mechanism Xanthone Xanthone Derivative Topoisomerase DNA Topoisomerase IIα Xanthone->Topoisomerase Inhibition DNA DNA Replication & Repair Topoisomerase->DNA CancerCell Cancer Cell Proliferation DNA->CancerCell Blocked Apoptosis Apoptosis (Cell Death) CancerCell->Apoptosis Induction

Caption: Proposed mechanism of anticancer action for certain xanthone derivatives.

References

A Comparative Analysis of the Multifaceted Properties of Hydroxy Chalcones and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activities of Hydroxy Chalcones

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids widely distributed in the plant kingdom. The presence of hydroxyl (-OH) groups on the aromatic rings of chalcones and their analogs profoundly influences their biological activities, making them promising candidates for drug discovery and development. This guide provides a comparative study of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of various hydroxy chalcones, supported by quantitative data and detailed experimental methodologies.

Structure-Activity Relationship: The Critical Role of Hydroxylation

The position and number of hydroxyl groups on the A and B rings of the chalcone (B49325) scaffold are critical determinants of their biological efficacy. Structure-activity relationship (SAR) studies have consistently shown that these substituents modulate the electronic properties and steric factors of the molecule, thereby influencing its interaction with biological targets.[1]

For instance, in terms of antioxidant activity , the potency generally increases with the number of hydroxyl groups. On ring B, the antioxidant activity follows the order: 2-OH < 3-OH << 4-OH << 3,4-di-OH.[1] The presence of a catechol (3,4-dihydroxy) moiety on ring B is a particularly strong indicator of potent radical scavenging ability.[1]

In the context of anti-inflammatory effects , hydroxyl groups contribute to the inhibition of key inflammatory mediators. For example, 2'-hydroxychalcones have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[2] The presence of electron-donating groups like hydroxyl and methoxy (B1213986) on both aromatic rings has been linked to strong anti-inflammatory properties.[1]

Similarly, for anticancer activity , the substitution pattern of hydroxyl and methoxy groups plays a crucial role in the cytotoxicity against various cancer cell lines.[3] These substitutions can influence the compound's ability to induce apoptosis, arrest the cell cycle, and inhibit signaling pathways crucial for cancer progression.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of a selection of hydroxy chalcones and their analogs, providing a quantitative basis for comparison.

Table 1: Antioxidant Activity of Hydroxy Chalcones and Analogs

Compound/AnalogAssayIC50 ValueReference Compound
2'-hydroxychalcone-vanadium complexDPPH Radical Scavenging0.03 µg/mL-
Pentahydroxy-substituted chalconeHOCl Scavenging1 µM-
2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone---
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalconeDPPH Radical Scavenging190 µg/mL-
(E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-oneDPPH Radical Scavenging--
(2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneABTS Radical Scavenging--
2'-hydroxychalcone (4b)Various radical scavenging assays25-95 µg/mL-
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDPPH Radical Scavenging3.39 µg/mLAscorbic Acid

Table 2: Anti-inflammatory Activity of Hydroxy Chalcones and Analogs

Compound/AnalogTarget/AssayIC50 Value
2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone-1.10 µM
2'-hydroxy-3,4,5-trimethoxychalcone-2.26 µM
2',5'-dihydroxychalconeCyclooxygenase (COX)37.5 µM
2',4-Dihydroxy-4'-methoxychalconePGE2 Production3 µM
2',4-dihydroxy-6'-methoxychalconePGE2 Production3 µM
2'-hydroxy-4'-methoxychalconePGE2 Production3 µM
Chalcone with two hydroxy substituents on ring B (44)Lipoxygenase (LOX)70 µM
Hydroxylated chalcone derivativeHeat-induced hemolysis1146.78 µg/mL

Table 3: Antimicrobial Activity of Hydroxy Chalcones and Analogs

Compound/AnalogMicroorganismMIC Value
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-50 µg/mL
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5 µg/mL
2'-hydroxy-4-chlorochalconeGram-positive bacteria125 µg/mL
2'-hydroxy-4-nitrochalconeGram-positive bacteria125 µg/mL
Halogenated chalcone (3c)S. aureus, C. albicans62.5-250 µg/mL

Table 4: Anticancer Activity of Hydroxy Chalcones and Analogs

Compound/AnalogCell LineIC50 Value
2-hydroxychalconeMDA-MB-231 (Breast Cancer)4.6 µM
ButeinAromatase Inhibition3.75 µM
Chalcone with 4-methoxy substitutionMCF-7 (Breast Cancer)3.44 µM
Chalcone with 4-methoxy substitutionHepG2 (Liver Cancer)4.64 µM
Chalcone with 4-methoxy substitutionHCT116 (Colon Cancer)6.31 µM
Ethoxychalcone derivative (28)MDA-MB-231 (Breast Cancer)53.47 µM
Chalcone derivative (26)MCF-7 (Breast Cancer)6.55-10.14 µM
Polymethoxylated chalcone with nitro group (33)MCF-7 (Breast Cancer)1.33 µM
Ligustrazine chalcone (24)-5.11 µM
Chalcone derivative 4aK562 (Leukemia), MDA-MB-231, SK-N-MC (Neuroblastoma)≤ 3.86 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to evaluate the biological properties of hydroxy chalcones.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Release in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the hydroxy chalcone derivatives for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.[4]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The amount of nitrite, a stable product of NO, is proportional to the NO produced. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the hydroxy chalcone for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[8][9]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[8]

  • Serial Dilutions: Prepare two-fold serial dilutions of the hydroxy chalcone in the broth in a 96-well microtiter plate.[8]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. A growth indicator like resazurin (B115843) can be used to aid visualization.[8]

Signaling Pathways and Mechanisms of Action

Hydroxy chalcones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anti-inflammatory Signaling Pathways

Hydroxy chalcones can inhibit inflammatory responses by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.

NF_kB_Pathway cluster_NFkB_IkB NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IKK->IkB NFkB NF-κB nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Genes (COX-2, iNOS) nucleus->genes chalcone Hydroxy Chalcone chalcone->IKK chalcone->NFkB

Caption: NF-κB signaling pathway inhibition by hydroxy chalcones.

JNK_Pathway stress Inflammatory Stimuli MAP3K MAP3K stress->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun P nucleus Nucleus cJun->nucleus genes Inflammatory Genes nucleus->genes chalcone Hydroxy Chalcone chalcone->JNK

Caption: JNK signaling pathway inhibition by hydroxy chalcones.

Anticancer Mechanisms

The anticancer effects of hydroxy chalcones are often mediated through the modulation of critical pathways like the p53 signaling pathway and the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

p53_Pathway stress DNA Damage p53 p53 stress->p53 MDM2 MDM2 p53->MDM2 arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis MDM2->p53 Ub chalcone Hydroxy Chalcone chalcone->p53 Activates

Caption: Modulation of the p53 signaling pathway by hydroxy chalcones.

Caption: Inhibition of tubulin polymerization by hydroxy chalcones.

Conclusion

Hydroxy chalcones and their analogs represent a versatile and promising class of bioactive compounds with a wide spectrum of pharmacological properties. The ease of their synthesis and the tunability of their biological activities through modification of the substitution pattern on their aromatic rings make them attractive scaffolds for the development of novel therapeutics. This guide provides a foundational comparison of their properties, supported by quantitative data and experimental protocols, to aid researchers in the exploration and development of these potent molecules. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Anticancer Activity of 5-Hydroxy-1-methoxyxanthone and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of 5-Hydroxy-1-methoxyxanthone and its synthetic analogues. The information is compiled from various studies to offer insights into their structure-activity relationships, cytotoxic effects, and mechanisms of action in cancer cells.

Comparative Cytotoxic Activity

The anticancer efficacy of xanthone (B1684191) derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and a selection of its synthetic analogues from different studies.

CompoundCancer Cell LineIC50 (µM)Reference
5-MethoxyananixanthoneK56214.7[1]
Ananixanthone (parent compound)K56219.8[1]
1,3-DihydroxyxanthoneMCF-768.4[2]
1,6-DihydroxyxanthoneWiDr355 ± 24[3]
1,3,8-TrihydroxyxanthoneMCF-7184 ± 15[3]
1,5,6-TrihydroxyxanthoneWiDr209 ± 4[3]
1-Hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-oneKB35.0[1]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[1]

Mechanism of Action: Induction of Apoptosis

Xanthone derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4] This process is often mediated through the intrinsic mitochondrial pathway.

Signaling Pathway of Apoptosis Induction by Xanthones

The diagram below illustrates the general mitochondrial pathway of apoptosis initiated by xanthone treatment.

apoptosis_pathway Xanthones This compound & Analogues Mitochondrion Mitochondrion Xanthones->Mitochondrion Induces Stress Bax Bax (Pro-apoptotic) Xanthones->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Xanthones->Bcl2 Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase3 Pro-caspase-3 -> Caspase-3 Apoptosome->Caspase3 Activates Caspase9 Pro-caspase-9 -> Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial Apoptosis Pathway Induced by Xanthones.

Studies have shown that treatment with xanthone derivatives leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of xanthone derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

Experimental Workflow for MTT Assay

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cancer cells in a 96-well plate and incubate. compound_prep 2. Prepare serial dilutions of xanthone compounds. treatment 3. Treat cells with compounds and incubate for 24-72h. mtt_addition 4. Add MTT solution to each well and incubate. treatment->mtt_addition solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. mtt_addition->solubilization absorbance 6. Measure absorbance at 570 nm using a microplate reader. solubilization->absorbance ic50 7. Calculate IC50 values. absorbance->ic50

Caption: General Workflow for an MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic analogues for 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Cancer cells are treated with the xanthone compounds for a specified time, then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and PARP).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of xanthone derivatives is significantly influenced by the type, number, and position of substituent groups on the xanthone core.[7]

  • Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups play a crucial role in the anticancer activity. Studies suggest that hydroxylation can be critical for enhancing pro-apoptotic activity.[8] Furthermore, the conversion of a hydroxyl group to a methoxy group, as seen in the comparison between ananixanthone and 5-methoxyananixanthone, can lead to increased anticancer activity.[1]

  • Prenylation: The addition of prenyl groups to the xanthone skeleton is another structural modification that has been shown to be pivotal for anticancer activity.[2]

  • Other Substitutions: The introduction of other functional groups, such as halogens or aminoalkoxy groups, can also modulate the cytotoxic potential of xanthone derivatives.[2]

Conclusion

This compound and its synthetic analogues represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis in cancer cells, coupled with the potential for synthetic modification to enhance potency and selectivity, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of these compounds.

References

A Researcher's Guide to the Validation of In-Vitro Bioassays for Herbal Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in-vitro bioassay methods is a critical step in the evaluation of herbal drugs. This guide provides a comparative overview of common bioassays used to assess the antioxidant, anti-inflammatory, and cytotoxic properties of herbal extracts. Detailed experimental protocols, comparative data, and visual representations of key biological pathways and workflows are presented to aid in the selection and implementation of appropriate assays.

The complex nature of herbal medicines necessitates robust and reliable methods to substantiate their therapeutic claims. In-vitro bioassays offer a rapid and ethical approach to screen and characterize the biological activities of these complex mixtures. However, the validity and reproducibility of these assays are paramount for generating meaningful and comparable data. This guide outlines key validation parameters and compares several widely used bioassays, providing a framework for their application in herbal drug research.

Key Validation Parameters for In-Vitro Bioassays

Before embarking on the screening of herbal extracts, it is essential to validate the chosen bioassay to ensure its suitability and reliability. Key validation parameters, drawn from international guidelines such as those from the International Council for Harmonisation (ICH), include:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components in the herbal extract.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements of the same sample.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • System Suitability: A test to ensure the system is performing as expected on the day of analysis.

Metrics such as the Z'-factor and signal-to-noise ratio are also crucial for assessing the quality and reliability of high-throughput screening assays. A Z'-factor value between 0.5 and 1.0 is considered excellent for screening.[1][2][3]

Comparison of In-Vitro Bioassays for Herbal Drug Research

The selection of an appropriate bioassay depends on the specific biological activity being investigated. The following sections provide a comparative overview of common assays for antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Activity Assays

Antioxidant assays are among the most common in-vitro tests for herbal extracts, given the role of oxidative stress in numerous diseases. These assays can be broadly categorized into two types based on their mechanism: hydrogen atom transfer (HAT) and single electron transfer (SET).

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Data
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.Simple, rapid, and inexpensive.[4]Can be affected by the color of the herbal extract; reaction kinetics can be slow for some compounds.IC50 (µg/mL or µM)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a decrease in absorbance.Applicable to both hydrophilic and lipophilic antioxidants; has a specific absorption maximum, reducing interference.[5][6]The radical is not representative of physiological radicals; can be a relatively complex procedure.[5]Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox equivalents/g extract)
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.Simple, rapid, and reproducible.[4][5]Does not measure the activity of all antioxidants, particularly those that act by hydrogen atom transfer; conducted at an acidic pH, which is not physiological.FRAP value (µM Fe(II)/g extract)

Comparative Antioxidant Activity of Plant Extracts

Plant ExtractDPPH IC50 (µg/mL)ABTS TEAC (mM TE/g)FRAP (µM Fe(II)/g)Reference
Salvia glutinosa (Infusion)25.338.1321.01[7]
Acacia nilotica-7.37-[5]
Cyperus rotundus-0.65-[5]
Ammannia multiflora11.89--[8]
Ammannia coccinea14.26--[8]
Salix gracilistyla12.55--[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Anti-Inflammatory Activity Assays

Inflammation is a complex biological response, and various in-vitro assays can be used to assess the anti-inflammatory potential of herbal extracts by targeting different aspects of the inflammatory cascade.

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Data
Cyclooxygenase (COX) Inhibition Assay Measures the inhibition of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, potent mediators of inflammation.Provides mechanistic insight into the mode of action.Can be expensive and requires purified enzymes or cell-based systems.IC50 (µg/mL or µM)
Lipoxygenase (LOX) Inhibition Assay Measures the inhibition of LOX enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.Complements the COX inhibition assay to provide a broader picture of anti-inflammatory activity.Similar to COX assays, it can be costly and requires specific substrates and enzymes.IC50 (µg/mL or µM)
Hyaluronidase Inhibition Assay Measures the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid, a component of the extracellular matrix. Its inhibition can reduce inflammation and tissue damage.Relevant for conditions involving connective tissue degradation.May not be universally applicable to all types of inflammation.IC50 (µg/mL or µM)

Comparative Anti-inflammatory Activity of Plant Extracts

Plant ExtractAssayIC50 (µg/mL)Reference
Ximenia americana (hydroethanolic extract)COX-2 Inhibition11.13[9]
Terminalia macroptera (hydroethanolic extract)COX-2 Inhibition12.79[9]
Cassia fistula (methanolic extract)5-LOX Inhibition6.23 (mg/mL)[10]
Cassia fistula (methanolic extract)12-LOX Inhibition3.22 (mg/mL)[10]
Garcinia hombroniana (ethyl acetate (B1210297) extract)Lipoxygenase Inhibition0.134[11]
Cytotoxicity Assays

Cytotoxicity assays are essential for determining the potential toxicity of herbal extracts and for identifying potential anticancer agents. These assays measure cell viability and proliferation.

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Data
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.Widely used, relatively inexpensive, and suitable for high-throughput screening.Can be affected by compounds in the herbal extract that interfere with the MTT reduction; endpoint assay.IC50 (µg/mL or µM)
Neutral Red (NR) Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Good correlation with MTT assay results; less prone to interference from colored compounds.Can be influenced by changes in lysosomal pH.IC50 (µg/mL or µM)

Comparative Cytotoxicity of Plant Extracts

Plant ExtractCell LineAssayIC50 (µg/mL)Reference
Withania somnifera (methanolic extract)MDA-MB-231MTT30[12]
Withania somnifera (ethanolic extract)MDA-MB-231MTT37[12]
Haberlea rhodopensis (Extract 1)3T3MTT54.0 (at 48h)[13]

Experimental Protocols

Detailed, step-by-step methodologies for key experiments are provided below to facilitate their implementation in a laboratory setting.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.

    • Prepare a series of dilutions of the herbal extract in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the herbal extract dilutions to each well.

    • Add the DPPH solution to each well.

    • For the blank, use methanol instead of the herbal extract.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the herbal extract.

    • Determine the IC50 value, which is the concentration of the extract that inhibits 50% of the DPPH radicals.

ABTS Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.[5]

    • Prepare a series of dilutions of the herbal extract and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the herbal extract or standard to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix.

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Create a standard curve using the Trolox dilutions and determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the herbal extract.

MTT Cytotoxicity Assay Protocol
  • Cell Culture:

    • Culture the desired cell line in appropriate medium and conditions until they reach the exponential growth phase.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the herbal extract. Include a vehicle control (solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of around 570 nm with a reference wavelength of 630 nm.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Determine the IC50 value, the concentration of the extract that causes 50% inhibition of cell growth.

Visualization of Key Pathways and Workflows

Understanding the underlying mechanisms of action of herbal extracts is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to in-vitro bioassay validation.

G cluster_workflow General Bioassay Validation Workflow LitSurvey Literature Survey SamplePrep Sample Preparation & Stability LitSurvey->SamplePrep AssayDev Assay Development & Optimization SamplePrep->AssayDev Validation Method Validation AssayDev->Validation Screening Screening of Herbal Extracts Validation->Screening DataAnalysis Data Analysis & Interpretation Screening->DataAnalysis G cluster_antioxidant Antioxidant Mechanism of Herbal Extracts ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress HerbalExtract Herbal Extract (Polyphenols, Flavonoids) HerbalExtract->ROS Scavenging Nrf2 Nrf2 HerbalExtract->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Neutralization G cluster_inflammation Anti-inflammatory Signaling Pathway cluster_nucleus Anti-inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK HerbalExtract Herbal Extract HerbalExtract->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Inflammation Inflammation ProInflammatoryGenes->Inflammation NFkB_n NF-κB NFkB_n->ProInflammatoryGenes Transcription

References

Comparative Docking Analysis of Xanthone Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative molecular docking performance of xanthone (B1684191) derivatives against various therapeutic targets. This guide synthesizes experimental data from multiple studies to provide an objective overview of their potential as bioactive agents.

Xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking studies have become an indispensable tool in elucidating the potential mechanisms of action and predicting the binding affinities of xanthone derivatives to various biological targets. This guide provides a comparative analysis of the docking performance of several xanthone derivatives, supported by data from recent in silico studies.

Comparative Docking Performance of Xanthone Derivatives

The binding affinity of xanthone derivatives has been evaluated against several key protein targets implicated in cancer and inflammation. The following tables summarize the docking scores and binding energies from various studies, offering a quantitative comparison of their inhibitory potential.

Anticancer Targets

Xanthone derivatives have been extensively studied for their potential as anticancer agents by targeting various proteins involved in cancer progression.

Table 1: Docking Scores of Xanthone Derivatives against Anticancer Targets.

Target ProteinXanthone DerivativeDocking Score (kcal/mol)Reference
MDM2 Xanthone 37-7.4[3]
Positive Controls-7.7 to -8.0[3]
CDK2 X1-X6 Derivatives-6.69 to -7.39[4][5]
EGFR X1-X6 Derivatives-6.25 to -6.85[4][5]
Erlotinib (Control)-7.05[5]
Doxorubicin (Control)-10.23[5]
Topoisomerase IIα Compound 2905Not specified, but identified as a hit[6]
Etoposide (Standard)Not specified[6]
1ZXM Various Derivatives-6.87 to -8.69[7]
1BNA Various Derivatives-6.74 to -9.34[7]
1LU5 Various Derivatives-4.85 to -6.99[7]

Table 2: Binding Energies of Xanthone-Chalcone Derivatives against EGFR.

DerivativeBinding Energy (kcal/mol)
3SH -9.71
3CH3 -9.70
2I -9.70
Native Ligand -7.30
Reference:[8]
Anti-inflammatory Targets

The anti-inflammatory potential of xanthone derivatives has been investigated by docking them against cyclooxygenase (COX) enzymes.

Table 3: Free Binding Energy of Xanthone Derivatives against COX Enzymes.

Target EnzymeXanthone Derivatives (A-I)Free Binding Energy RangeCelecoxib (Control)
COX-1 (3N8Z) -73.06 to -79.25-34.01
COX-2 (1CX2) -73.57 to -79.18-78.13
Reference:[9]

Visualizing the Fundamentals

To better understand the context of these docking studies, the following diagrams illustrate the basic xanthone scaffold and a typical molecular docking workflow.

Caption: The basic chemical scaffold of a xanthone molecule.

Molecular_Docking_Workflow ProteinPrep Protein Preparation (e.g., PDB download, removing water) GridGen Grid Box Generation (Defining the binding site) ProteinPrep->GridGen LigandPrep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina, PLANTS) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding energy, interactions) Docking->Analysis Validation Docking Validation (e.g., RMSD calculation) Docking->Validation

Caption: A simplified workflow for a typical molecular docking experiment.

Experimental Protocols: A Synthesized Approach

The methodologies employed in the cited studies, while specific to their research, follow a general protocol for molecular docking. Here is a synthesized overview of a typical experimental setup.

Software and Resources
  • Docking Software: AutoDock Vina and Protein-Ligand Ant System (PLANTS) are commonly used for docking calculations.[2][3][9]

  • Protein Databank (PDB): Three-dimensional structures of target proteins are retrieved from the PDB.[2]

  • Visualization Tools: PyMOL and YASARA are often used for visualizing interactions and validating docking results.[2][9]

Protein and Ligand Preparation
  • Protein Preparation: The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the co-crystallized ligand or through literature review.

  • Ligand Preparation: The 2D structures of xanthone derivatives are converted to 3D structures. This is followed by energy minimization and optimization of the geometry using computational chemistry software.

Molecular Docking Procedure
  • Grid Generation: A grid box is generated around the active site of the target protein to define the search space for the ligand.

  • Docking Simulation: The prepared ligands are docked into the active site of the prepared protein using the chosen docking software. The software explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity, typically expressed as a docking score or binding energy in kcal/mol.

Validation and Analysis
  • Docking Validation: The reliability of the docking protocol is often validated by redocking the native ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered acceptable.[2][9]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mode.

Concluding Remarks

The comparative analysis of docking studies reveals that xanthone derivatives exhibit promising binding affinities towards a range of therapeutically relevant protein targets. The presented data highlights the potential of specific derivatives as leads for further drug development. The variations in docking scores among different derivatives and targets underscore the importance of the substitution patterns on the xanthone scaffold for achieving desired bioactivity. The synthesized experimental protocol provides a foundational understanding for researchers looking to conduct their own in silico evaluations of these versatile compounds. Further investigations, including molecular dynamics simulations and in vitro assays, are essential to validate these in silico findings and to progress the development of xanthone-based therapeutics.

References

Efficacy of 5-Hydroxy-1-methoxyxanthone Compared to Known Topoisomerase II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 5-Hydroxy-1-methoxyxanthone as a topoisomerase II inhibitor against established clinical agents such as etoposide (B1684455) and doxorubicin. It is important to note that while extensive data exists for known topoisomerase II inhibitors, direct experimental evidence for the topoisomerase II inhibitory activity of this compound is currently limited in publicly available literature. Therefore, this comparison is based on the known activities of structurally similar xanthone (B1684191) derivatives and serves as a guide for future research and validation.

Data Presentation

The following tables summarize the inhibitory activities of known topoisomerase II inhibitors and the cytotoxic effects of various xanthone derivatives, providing a benchmark for evaluating the potential of this compound.

Table 1: Inhibitory Activity of Known Topoisomerase II Inhibitors

CompoundMolecular TargetIC50 (Topoisomerase II)Cell LineReference
This compound Topoisomerase II (Hypothesized)Data not available--
Etoposide Topoisomerase II~59.2 µM-[1]
Doxorubicin Topoisomerase II2.67 µMHuman[1]
Merbarone Topoisomerase II (Catalytic Inhibitor)IC50: 38 µM (HL-60 cells)HL-60[2]
ICRF-193 Topoisomerase II (Catalytic Inhibitor)IC50: ~4.7 µM (DNA relaxation assay)-[3]

Table 2: Cytotoxic Activity of Selected Xanthone Derivatives against Cancer Cell Lines

Xanthone DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
1,3,8-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma184 ± 15[4]
1,3,8-TrihydroxyxanthoneWiDrColon Adenocarcinoma254 ± 15[4]
1,3,8-TrihydroxyxanthoneHeLaCervical Adenocarcinoma277 ± 9[4]
1,5,6-TrihydroxyxanthoneWiDrColon Adenocarcinoma209 ± 4[4]
1,5,6-TrihydroxyxanthoneHeLaCervical Adenocarcinoma241 ± 13[4]
3-HydroxyxanthoneT47DHuman Breast Cancer100.19[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of studies for evaluating the efficacy of this compound.

Topoisomerase II DNA Relaxation Assay

This assay is a fundamental method to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase II, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

  • ATP solution

  • Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) or control inhibitors (Etoposide, Doxorubicin) to the reaction tubes. Include a solvent control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of Human Topoisomerase IIα enzyme to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel.

  • Visualization: Run the gel to separate the supercoiled and relaxed DNA. Visualize the DNA bands under UV light.

  • Data Analysis: Quantify the amount of relaxed DNA in each lane. The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control. Calculate the IC50 value for each compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and determine the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, etc.)

  • Normal (non-cancerous) cell line (for selectivity assessment)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound) and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a known inhibitor (e.g., doxorubicin), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the evaluation of topoisomerase II inhibitors.

Topoisomerase_II_Inhibition_Pathway cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Action TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds Cleavage_Complex Cleavage Complex (Transient DNA break) DNA->Cleavage_Complex Cleavage Religation Religated DNA (Relaxed) Cleavage_Complex->Religation Religation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibitor This compound (Hypothesized) Etoposide / Doxorubicin Inhibitor->Cleavage_Complex Stabilizes Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to

Caption: Mechanism of action of topoisomerase II poisons.

Experimental_Workflow A Compound Synthesis/ Isolation of 5-Hydroxy- 1-methoxyxanthone B In vitro Topoisomerase II Relaxation Assay A->B D In vitro Cytotoxicity (MTT Assay) on Cancer Cell Lines A->D C Determine IC50 for Topoisomerase II Inhibition B->C F Comparative Analysis with Known Inhibitors (Etoposide, Doxorubicin) C->F E Determine Cytotoxicity IC50 D->E E->F G Structure-Activity Relationship (SAR) Studies F->G H In vivo Efficacy Studies (Animal Models) F->H

Caption: Experimental workflow for evaluating topoisomerase II inhibitors.

Disclaimer: This guide is intended for informational and research purposes only. The information regarding this compound is based on the biological activities of related compounds, and further direct experimental validation is required to ascertain its efficacy as a topoisomerase II inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hydroxy-1-methoxyxanthone: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxy-1-methoxyxanthone, a member of the xanthone (B1684191) class of organic compounds. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE): Before handling any this compound waste, the following personal protective equipment should be worn:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Quantitative Data for Structurally Related Compounds

In the absence of specific toxicological data for this compound, the following table provides data for the structurally related and well-studied xanthone, α-mangostin, to offer a point of reference for its potential toxicological profile.

ParameterValueSpeciesRouteSource
LD50>2000 mg/kgRatOral[3]

LD50: Lethal Dose, 50%. This value should be used as a reference for potential toxicity and not as a direct measure for this compound.

Standard Operating Procedure for this compound Disposal

This step-by-step protocol outlines the required procedures for the safe disposal of all forms of this compound waste, including the pure compound, solutions, and trace-contaminated materials.

Step 1: Identification and Segregation of Waste Streams

Proper segregation is the foundational step in compliant chemical waste disposal.[4] Do not mix this compound waste with non-hazardous laboratory trash.[5]

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as gloves, weighing paper, and wipes.

    • Labware that cannot be decontaminated.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or other solvents).

    • Rinsate from cleaning contaminated glassware.

    • Segregate organic solvent waste from aqueous waste.[3][6]

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound.[3]

Step 2: Containment and Labeling

All waste containers must be in good condition, compatible with the waste they hold, and kept closed except when adding waste.[7]

  • Solid Waste: Collect in a clearly labeled, sealed, and durable plastic bag or a designated solid hazardous waste container.[3]

  • Liquid Waste: Collect in a compatible, leak-proof, and sealed hazardous waste container.[5]

  • Sharps Waste: Place in a designated, puncture-resistant sharps container.[3]

Labeling: Each waste container must be affixed with a hazardous waste label as soon as waste accumulation begins.[2] The label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".

  • Associated hazards (e.g., "Bioactive," "Handle with Care").

  • The date of accumulation.[4]

Step 3: Storage

Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[3] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[2][7]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must be handled as hazardous waste.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[2][7]

  • Collect the rinsate as hazardous liquid waste.[2][7]

  • After triple-rinsing and air drying, deface or remove the original label.[8] The container may then be disposed of in the regular trash or recycled, depending on institutional policies.[2][7]

Step 5: Final Disposal

The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][5] Never attempt to dispose of this waste in the regular trash or by pouring it down the drain.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Segregate Waste Streams A->B Step 1 C Use Compatible Containers B->C Step 2 D Affix Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area D->E Step 3 F Ensure Secondary Containment & Segregation E->F G Contact EHS or Licensed Contractor F->G Step 4 H Arrange for Waste Pickup G->H Step 5

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxy-1-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxy-1-methoxyxanthone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.[1]

PropertyValue
Molecular Formula C₁₄H₁₀O₄
Molecular Weight 242.23 g/mol
CAS Number 27770-13-4
Appearance Likely a powder, based on similar compounds[2]
Water Solubility Likely insoluble, based on similar compounds[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required personal protective equipment.[2][3][4][5]

Protection TypeRecommended Equipment
Respiratory Protection Dust respirator. Use in a well-ventilated area or under a laboratory fume hood.[2][3]
Hand Protection Protective gloves (e.g., nitrile or vinyl).[2]
Eye Protection Safety glasses. Chemical goggles should be worn if there is a risk of splashing.[2][3]
Skin and Body Protection Appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2][3]

Operational and Disposal Plans

Handling and Storage

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

  • Engineering Controls : Whenever possible, handle this compound in a laboratory fume hood to minimize inhalation exposure.[3][6]

  • Personal Protective Equipment (PPE) Donning : Before handling the compound, ensure all required PPE is worn correctly as specified in the table above.

  • Handling Procedures :

    • Wash hands thoroughly after handling.[2][3]

    • Avoid contact with eyes, skin, and clothing.[2][3]

    • Prevent ingestion and inhalation of the substance.[2][3]

    • Keep the compound away from sources of ignition.[2][3]

    • Avoid prolonged or repeated exposure.[3]

  • Storage :

    • Store in a tightly closed container, protected from air and light.[2]

    • Keep in a dry, cool, and well-ventilated place.[7]

    • Refrigerate or freeze for long-term storage.[2]

Spill Management

In the event of a spill, follow these steps:[2][3]

  • Evacuate : Clear the immediate area of all personnel.[2]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Contain : Wear appropriate PPE. Sweep up the spilled solid material.[2][3]

  • Decontaminate : Place the swept material into a suitable, sealed container for disposal.[2][3] The spill site may be decontaminated with a 10% caustic solution, if appropriate for the surface.[2]

  • Dispose : Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

Waste Disposal

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.[3]

  • Waste Collection : Place all waste material, including spilled substance and contaminated disposables, into a suitable, clearly labeled container for chemical waste.[3][8]

  • Disposal Regulations : Dispose of the waste material in accordance with local and national regulations for chemical waste.[3][8] Do not discharge into drains or dispose of with regular trash.[9]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the general workflow for handling and disposal, as well as the decision-making process for ensuring safety.

cluster_handling Handling Workflow cluster_spill Spill Management cluster_disposal Waste Disposal prep Preparation: Don PPE handle Handling: Use in Fume Hood prep->handle store Storage: Tightly Closed Container handle->store cleanup Cleanup: Wash Hands store->cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill (with PPE) evacuate->contain dispose_spill Dispose as Hazardous Waste contain->dispose_spill collect Collect Waste in Labeled Container dispose_waste Dispose via Chemical Waste Protocol collect->dispose_waste start Handling 5-Hydroxy-1- methoxyxanthone ppe_check Is appropriate PPE (gloves, goggles, lab coat, respirator) being worn? start->ppe_check hood_check Is the handling performed in a fume hood or well-ventilated area? ppe_check->hood_check Yes stop_ppe STOP Obtain and wear required PPE ppe_check->stop_ppe No proceed Proceed with Experiment hood_check->proceed Yes stop_hood STOP Move to a suitable and safe location hood_check->stop_hood No stop_ppe->ppe_check stop_hood->hood_check

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-methoxyxanthone
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-methoxyxanthone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。